molecular formula C19H15F3N6O2 B1232169 SGC-CLK-1

SGC-CLK-1

Cat. No.: B1232169
M. Wt: 416.4 g/mol
InChI Key: GJYVLTPTDBQQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC-CLK-1 is a pyrazolopyridazine that is pyrazolo[1,5-b]pyridazine which is substituted by a 2-[3-methoxy-5-(trifluoromethyl)anilino]pyrimidin-4-yl group at position 3 and by a methoxy group at position 6. It is a human GSK-3beta, CDK2, CDK4, CLK1, CLK2, and CLK4 kinase inhibitor. It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an EC 2.7.12.* [dual-specificity kinases (those acting on Ser/Thr and Tyr residues)] inhibitor. It is a pyrazolopyridazine, an aromatic ether, a member of pyrimidines, a secondary amino compound, a substituted aniline, a monomethoxybenzene and a member of (trifluoromethyl)benzenes.

Properties

Molecular Formula

C19H15F3N6O2

Molecular Weight

416.4 g/mol

IUPAC Name

4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C19H15F3N6O2/c1-29-13-8-11(19(20,21)22)7-12(9-13)25-18-23-6-5-15(26-18)14-10-24-28-16(14)3-4-17(27-28)30-2/h3-10H,1-2H3,(H,23,25,26)

InChI Key

GJYVLTPTDBQQCY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=C(C=N2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C(F)(F)F)OC)C=C1

Origin of Product

United States

Foundational & Exploratory

SGC-CLK-1: A Selective Chemical Probe for CLK Kinases - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLK) 1, 2, and 4. Developed by the Structural Genomics Consortium (SGC), this compound serves as a critical tool for elucidating the biological functions of CLK kinases, particularly their role in pre-mRNA splicing, and for exploring their therapeutic potential in diseases such as cancer.[1][2] This document details the biochemical and cellular activity of this compound, its selectivity profile, and comprehensive protocols for its application in key experimental assays. A structurally related negative control, SGC-CLK-1N, is also described, providing a crucial tool for validating on-target effects.

Introduction to CLK Kinases and this compound

The Cdc2-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1][3] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[3][4] This phosphorylation event governs the subcellular localization and activity of SR proteins, thereby influencing splice site selection and the overall process of gene expression.[4][5] Dysregulation of CLK activity and alternative splicing is implicated in numerous diseases, including various cancers, making them attractive targets for therapeutic intervention.[4][6]

This compound (also known as CAF-170) is a potent, cell-permeable, ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[7][8] Its high selectivity and well-characterized biological activity, alongside the availability of an inactive control compound (SGC-CLK-1N), make it an invaluable tool for studying the cellular consequences of CLK inhibition.[1][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its negative control, SGC-CLK-1N, is provided below.

PropertyThis compoundSGC-CLK-1N
IUPAC Name N-(3-methoxy-5-(trifluoromethyl)phenyl)-4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amineN-(3-methoxy-5-(trifluoromethyl)phenyl)-4-(6-methoxy-pyrazolo[1,5-b]pyridazin-3-yl)-6-methylpyrimidin-2-amine
Molecular Formula C₁₉H₁₅F₃N₆O₂C₂₀H₁₇F₃N₆O₂
Molecular Weight 416.4 g/mol 429.4 g/mol
Appearance SolidSolid
Solubility Soluble in DMSO up to 10 mMSoluble in DMSO
Storage Stable as a solid at room temperature. DMSO stock solutions are stable at -20°C.Stable as a solid at room temperature. DMSO stock solutions are stable at -20°C.
SMILES COC1=NN2N=CC(C3=NC(NC4=CC(C(F)(F)F)=CC(OC)=C4)=NC=C3)=C2C=C1COC1=NN2N=CC(C3=NC(NC4=CC(C(F)(F)F)=CC(OC)=C4)=NC(C)=C3)=C2C=C1
InChIKey GJYVLTPTDBQQCY-UHFFFAOYSA-NBJVQXSHZMUFJBQ-UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the ATP pocket of CLK kinases, thereby inhibiting their catalytic activity.[8] The primary downstream effect of CLK inhibition is the reduced phosphorylation of SR proteins.[1][10] Unphosphorylated or hypophosphorylated SR proteins are retained in nuclear speckles and are unable to participate in the formation of the spliceosome.[11] This disruption of the splicing machinery leads to alterations in pre-mRNA splicing patterns.[3]

A key aspect of CLK-mediated splicing regulation involves a symbiotic relationship with SR protein kinase 1 (SRPK1). While CLKs phosphorylate SR proteins, SRPK1 interacts with CLK1 to facilitate the release of the phosphorylated SR proteins, allowing them to engage with the spliceosome.[12][13][14] This interplay is crucial for efficient splicing.

At lower concentrations (e.g., 500 nM), this compound has been shown to induce a distinct phenotype: the reversible mislocalization of both CLK2 and phosphorylated SR (pSR) proteins from punctate nuclear speckles to a diffuse nucleoplasmic distribution.[13][15][16] This effect on protein localization occurs without a significant reduction in the overall levels of pSR proteins and appears to be a more sensitive cellular readout of this compound activity than the global reduction of SR protein phosphorylation, which is observed at higher concentrations (e.g., 5 µM).[15]

CLK_Signaling_Pathway CLK Kinase Signaling Pathway in Pre-mRNA Splicing cluster_nucleus Nucleus CLKs CLK1 / CLK2 / CLK4 SR_Proteins SR Proteins (in Nuclear Speckles) CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins (pSR) CLKs->pSR_Proteins Facilitates Release SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome SRPK1 SRPK1 SRPK1->CLKs Interacts with

CLK Kinase Signaling Pathway in Pre-mRNA Splicing

Quantitative Data and Selectivity Profile

The potency and selectivity of this compound have been extensively characterized using various assay platforms. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency (IC₅₀, nM)
TargetIn Vitro Binding Assay (Luceome)[4]Enzymatic Assay (Eurofins)[1][17]Cellular Target Engagement (NanoBRET)[4][5]
CLK1 41 nM13 nM165 nM
CLK2 36 nM4 nM70 nM
CLK3 >10,000 nM363 nMNot Determined
CLK4 Not Determined46 nM100 nM
Table 2: Kinase Selectivity Profile (KINOMEscan®)

This compound was profiled against 403 wild-type kinases at a concentration of 1 µM. The selectivity score, S(35) at 1 µM, was 0.02, indicating high selectivity. Only six kinases showed a Percent of Control (PoC) of less than 35.[4]

Kinase TargetPercent of Control (PoC) @ 1 µM[15]
CLK1 < 35
CLK2 < 35
CLK4 < 35
HIPK1 < 35
HIPK2 < 35
MAPK15 (ERK8) < 35
Table 3: Off-Target Activity (IC₅₀, nM)
Off-TargetEnzymatic Assay IC₅₀ (nM)[17]
HIPK1 50
HIPK2 42
STK16 49
DYRKs No significant activity reported. The lack of potent activity against the closely related DYRK family is a key feature of this probe's selectivity.[8]
Table 4: Negative Control (SGC-CLK-1N) Activity

SGC-CLK-1N was designed by adding a methyl group to the pyrimidine core, which abrogates its binding activity.[9]

TargetEnzymatic Assay IC₅₀ (nM)Cellular Target Engagement (NanoBRET)
CLK1 >10,000Inactive
CLK2 >10,000Inactive
CLK3 >10,000Inactive
CLK4 >10,000Inactive

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

Cellular Target Engagement via NanoBRET™ Assay

This assay quantitatively measures the binding of this compound to its target kinases within living cells.

NanoBRET_Workflow NanoBRET Target Engagement Assay Workflow step1 Day 1: Transfection Transfect HEK293 cells with NanoLuc®-CLK fusion vector. step2 Day 2: Cell Seeding & Treatment Seed transfected cells into 96-well plates. Add serial dilutions of this compound. Add NanoBRET™ Tracer. step1->step2 step3 Incubation Incubate for 2 hours at 37°C, 5% CO₂. step2->step3 step4 Substrate Addition Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. step3->step4 step5 Detection Measure Donor (460nm) and Acceptor (610nm) emission using a luminometer. step4->step5 step6 Data Analysis Calculate BRET ratio. Plot dose-response curve to determine IC₅₀. step5->step6

NanoBRET Target Engagement Assay Workflow

Methodology:

  • Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-CLK fusion vector (e.g., NanoLuc®-CLK1) using a suitable transfection reagent. A ratio of 1:9 of fusion vector to carrier DNA is often used.[18]

  • Cell Seeding: The day after transfection, harvest the cells and resuspend them in Opti-MEM. Seed the cells into white, non-binding surface 96-well plates.[18]

  • Compound and Tracer Addition: Prepare serial dilutions of this compound in DMSO, and then dilute further in Opti-MEM. Add the compound dilutions to the appropriate wells. Add the fluorescent NanoBRET™ tracer to all wells at its recommended concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luminescence Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.[18] Immediately measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~610 nm) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Immunofluorescence for Protein Localization

This protocol allows for the visualization of CLK2 and pSR protein subcellular localization following treatment with this compound.

IF_Workflow Immunofluorescence Workflow for Protein Localization step1 Cell Seeding Seed cells (e.g., U-118 MG) onto glass coverslips in 12-well plates. step2 Treatment Treat cells with this compound (e.g., 500 nM) for desired time points (15-60 min). step1->step2 step3 Fixation & Permeabilization Fix with 3.2% paraformaldehyde. Permeabilize with 0.2% Triton X-100 in PBS. step2->step3 step4 Blocking Block with 5% normal serum or 1% BSA in PBS for 1 hour at room temperature. step3->step4 step5 Primary Antibody Incubate with primary antibodies (e.g., anti-CLK2, anti-pSR) overnight at 4°C. step4->step5 step6 Secondary Antibody Incubate with fluorophore-conjugated secondary antibodies for 1 hour at RT. step5->step6 step7 Mounting & Imaging Mount coverslips on slides with DAPI-containing mounting medium. Image with a fluorescence microscope. step6->step7 Crystal_Violet_Workflow Crystal Violet Cell Proliferation Assay Workflow step1 Cell Seeding Seed 1,000-2,000 cells/well in a 96-well plate. Allow to adhere overnight. step2 Treatment Add serial dilutions of this compound. Incubate for 8 days, replenishing medium and inhibitor on day 4. step1->step2 step3 Staining Wash cells with PBS. Fix with methanol. Stain with 0.5% crystal violet solution for 20 minutes. step2->step3 step4 Washing Wash plate with water to remove excess stain. Air dry completely. step3->step4 step5 Solubilization Add methanol or another suitable solvent to each well to solubilize the dye. step4->step5 step6 Measurement Measure absorbance at ~570 nm using a plate reader. step5->step6

References

The Role of SGC-CLK-1 in Pre-mRNA Splicing Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLKs). This document details its mechanism of action in pre-mRNA splicing, presents its biochemical and cellular activity in structured tables, and offers detailed protocols for key experiments to facilitate its use in research and drug discovery.

Introduction to this compound and Pre-mRNA Splicing

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where introns are removed from pre-mRNA transcripts and exons are ligated together to form mature mRNA. This process is carried out by the spliceosome, a dynamic complex of small nuclear RNAs and proteins. The fidelity and regulation of splicing are critical for generating a diverse proteome and maintaining cellular homeostasis.

The Cdc2-like kinases (CLKs), a family of dual-specificity kinases comprising CLK1, CLK2, CLK3, and CLK4, are key regulators of pre-mRNA splicing.[1][2] CLKs phosphorylate serine/arginine-rich (SR) proteins, a family of splicing factors that play a crucial role in exon recognition and spliceosome assembly.[1][2] Phosphorylation by CLKs causes SR proteins to translocate from nuclear speckles to the spliceosome, where they engage with pre-mRNA to facilitate splicing.[1] Dysregulation of CLK activity and aberrant splicing are implicated in numerous diseases, including cancer and neurodegenerative disorders, making CLKs attractive therapeutic targets.[3][4]

This compound is a chemical probe developed by the Structural Genomics Consortium (SGC) that potently and selectively inhibits CLK1, CLK2, and CLK4.[1] It serves as a valuable tool to investigate the biological functions of these kinases and to explore the therapeutic potential of CLK inhibition. This compound is an ATP-competitive inhibitor, and a corresponding inactive analog, SGC-CLK-1N, is available as a negative control for experiments.[1][5]

Quantitative Data for this compound

The following tables summarize the quantitative data for this compound's potency, cellular activity, and selectivity.

Table 1: In Vitro Potency of this compound against CLK Family Kinases

KinaseAssay TypeIC50 (nM)Reference
CLK1Binding Assay (Luceome)41[1]
CLK2Binding Assay (Luceome)36[1]
CLK3Binding Assay (Luceome)>10,000[1]
CLK1Enzymatic Assay (Eurofins)13[3]
CLK2Enzymatic Assay (Eurofins)4[3]
CLK3Enzymatic Assay (Eurofins)363[3]
CLK4Enzymatic Assay (Eurofins)46[3]

Table 2: Cellular Target Engagement of this compound

KinaseAssay TypeCellular IC50 (nM)Reference
CLK1NanoBRET165[1]
CLK2NanoBRET70[1]
CLK4NanoBRET100[1]
CLK1NanoBRET154 ± 50[3]
CLK2NanoBRET58 ± 23[3]
CLK4NanoBRET137 ± 100[3]

Table 3: Selectivity Profile of this compound

Assay TypeDetailsResultsReference
KINOMEscanScreened at 1 µM against 403 wild-type kinases.Only 6 kinases showed a percent of control (PoC) < 35. S(35) at 1 µM = 0.02.[1]
Potential Off-Targets (Enzymatic IC50, nM)
HIPK1Eurofins50[6]
HIPK2Eurofins42[6]
STK16Eurofins49[6]
Negative Control (SGC-CLK-1N)
CLK1, CLK2, CLK3, CLK4Enzymatic Assay (Eurofins)Inactive[5]
CLK1, CLK2, CLK4NanoBRETInactive[5]

Signaling Pathways and Experimental Workflows

CLK-Mediated Regulation of Pre-mRNA Splicing

The following diagram illustrates the central role of CLKs in regulating pre-mRNA splicing through the phosphorylation of SR proteins.

CLK_Splicing_Pathway cluster_nucleus Nucleus CLKs CLK1/2/4 SR_proteins SR Proteins (inactive, in nuclear speckles) CLKs->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

CLK-mediated regulation of pre-mRNA splicing.
Experimental Workflow for Analyzing this compound Effects on Splicing

This diagram outlines a typical workflow to investigate the impact of this compound on alternative splicing events in cultured cells.

Splicing_Analysis_Workflow start Cell Culture treatment Treat cells with this compound and SGC-CLK-1N (control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_pcr RT-PCR with exon-specific primers cdna_synthesis->rt_pcr gel Agarose Gel Electrophoresis rt_pcr->gel quantification Quantify Splicing Isoforms gel->quantification end Data Analysis quantification->end

Workflow for analyzing alternative splicing.

Detailed Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of this compound against recombinant CLK enzymes.[2][7]

Materials:

  • Recombinant CLK1, CLK2, or CLK4 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • This compound and SGC-CLK-1N dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and SGC-CLK-1N in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mix containing kinase assay buffer, ATP (at or near the Km for the specific kinase), and the substrate (e.g., MBP).

  • Add the diluted compounds to the wells of the plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Add the enzyme to the appropriate wells to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement using NanoBRET™ Assay

This protocol measures the binding of this compound to its target kinases in living cells.[3]

Materials:

  • Cells transiently or stably expressing a NanoLuc®-CLK fusion protein.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Tracer K5.

  • This compound and SGC-CLK-1N dissolved in DMSO.

  • White, non-binding 96-well plates.

  • NanoBRET™ Nano-Glo® Substrate and NanoLuc® Luciferase.

  • Plate reader capable of measuring BRET signals.

Procedure:

  • Seed the cells expressing the NanoLuc®-CLK fusion protein into the 96-well plates and incubate overnight.

  • Prepare serial dilutions of this compound and SGC-CLK-1N in Opti-MEM®.

  • Aspirate the media from the cells and replace it with Opti-MEM®.

  • Add the NanoBRET™ Tracer to all wells at the final recommended concentration.

  • Add the diluted compounds to the appropriate wells.

  • Incubate the plate at 37°C for 2 hours.

  • Equilibrate the plate to room temperature for 15 minutes.

  • Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a plate reader.

  • Calculate the cellular IC50 values from the dose-response curves.

Western Blot Analysis of SR Protein Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of SR proteins following treatment with this compound.[8][9]

Materials:

  • Cell culture medium, plates, and cells of interest.

  • This compound and SGC-CLK-1N dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-SR (pSR) antibody (e.g., mAb104) and an antibody against a specific total SR protein (e.g., anti-SRSF1) or a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or SGC-CLK-1N for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pSR antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody for a total SR protein or a loading control to normalize the data.

Immunofluorescence for CLK2 and pSR Protein Localization

This protocol is used to visualize the subcellular localization of CLK2 and phosphorylated SR proteins and to observe any changes induced by this compound.[3][5]

Materials:

  • Cells cultured on glass coverslips in a multi-well plate.

  • This compound and SGC-CLK-1N dissolved in DMSO.

  • Paraformaldehyde (PFA) solution (e.g., 3.2-4% in PBS).

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

  • Blocking solution (e.g., 10% donkey serum in PBS).

  • Primary antibodies: anti-CLK2 and anti-pSR.

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Seed cells on coverslips and allow them to attach.

  • Treat the cells with the desired concentrations of this compound or SGC-CLK-1N for the specified time.

  • Wash the cells with PBS and fix them with PFA solution for 5-10 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 5 minutes.

  • Wash the cells with PBS and block with blocking solution for 1 hour.

  • Incubate the cells with primary antibodies (anti-CLK2 and anti-pSR) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the appropriate fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope.

Conclusion

This compound is a well-characterized and selective chemical probe for CLK1, CLK2, and CLK4. Its utility in studying the role of these kinases in pre-mRNA splicing and other cellular processes is well-documented. This guide provides the essential quantitative data and detailed experimental protocols to empower researchers to effectively utilize this compound in their investigations into the complex mechanisms of gene expression and the development of novel therapeutic strategies targeting the spliceosome. The availability of a matched negative control, SGC-CLK-1N, further enhances the rigor of experiments conducted with this probe.

References

Investigating CLK1, CLK2, and CLK4 Function with SGC-CLK-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical probe SGC-CLK-1 and its application in studying the functions of the Cdc2-like kinases (CLK) CLK1, CLK2, and CLK4. This document details the mechanism of action of this compound, its inhibitory profile, and its effects on cellular processes, primarily alternative splicing. Furthermore, it provides detailed experimental protocols for key assays and visual representations of relevant signaling pathways and workflows.

Introduction to CLK Kinases and this compound

The Cdc2-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity protein kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][2] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2] This phosphorylation modulates the subcellular localization and activity of SR proteins, thereby influencing splice site selection and the overall landscape of alternative splicing.[3][4] Dysregulation of CLK activity and aberrant alternative splicing are implicated in various diseases, including cancer and neurodegenerative disorders, making CLKs attractive therapeutic targets.[5]

This compound is a potent and selective chemical probe for CLK1, CLK2, and CLK4.[1] It serves as a valuable tool for elucidating the specific roles of these kinases in cellular signaling and disease. A corresponding negative control compound, SGC-CLK-1N, is available and is inactive against CLKs, allowing for rigorous experimental validation.[2]

This compound: Mechanism of Action and In Vitro/In-Cellular Activity

This compound exerts its effects by competitively inhibiting the ATP-binding site of CLK1, CLK2, and CLK4, thereby preventing the phosphorylation of their downstream substrates, most notably SR proteins.[2] This inhibition of SR protein phosphorylation leads to their sequestration in nuclear speckles and prevents their participation in active splicing, ultimately altering gene expression patterns.[1][5]

Quantitative Data Summary

The inhibitory activity of this compound against CLK family members and selected off-targets has been characterized using both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay Type
CLK113Enzymatic Assay
CLK24Enzymatic Assay
CLK446Enzymatic Assay
CLK3363Enzymatic Assay
HIPK1-This compound is an inhibitor
HIPK2-This compound is an inhibitor
STK16-This compound is an inhibitor
Data sourced from references[1].

Table 2: Cellular Target Engagement of this compound (NanoBRET Assay)

TargetIC₅₀ (nM)
CLK1<200
CLK258
CLK4<200
Data sourced from references[1].

Signaling Pathway of CLK-Mediated Alternative Splicing

CLK kinases are central regulators of alternative splicing through their phosphorylation of SR proteins. The canonical pathway involves the following key steps:

  • CLK Activation: CLK kinases are active within the nucleus.

  • SR Protein Phosphorylation: CLKs phosphorylate SR proteins on serine residues within their RS (arginine/serine-rich) domains.[3][4]

  • SR Protein Relocalization: Phosphorylation promotes the release of SR proteins from nuclear speckles, where they are stored, to the nucleoplasm where splicing occurs.[1]

  • Spliceosome Assembly and Regulation: Phosphorylated SR proteins are recruited to pre-mRNA transcripts and facilitate the assembly of the spliceosome, influencing the selection of splice sites.[3]

  • Alternative Splicing Outcomes: The specific pattern of SR protein phosphorylation dictates the inclusion or exclusion of exons, leading to the production of different mRNA isoforms from a single gene.

The inhibition of CLK1, CLK2, and CLK4 by this compound disrupts this pathway, leading to the hypo-phosphorylation of SR proteins, their retention in nuclear speckles, and subsequent alterations in alternative splicing events.[1]

CLK_Splicing_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLKs CLK1/2/4 pSR Phosphorylated SR Proteins (pSR) CLKs->pSR Phosphorylation SR_Speckles SR Proteins (in Nuclear Speckles) SR_Speckles->CLKs Spliceosome Spliceosome pSR->Spliceosome Recruitment pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA_isoforms mRNA Isoforms Spliceosome->mRNA_isoforms Splicing Protein_isoforms Protein Isoforms mRNA_isoforms->Protein_isoforms Translation SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

Caption: CLK-mediated alternative splicing pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of CLK1, CLK2, and CLK4 using this compound.

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of purified CLK kinases and the inhibitory potential of this compound.

Materials:

  • Recombinant human CLK1, CLK2, or CLK4 enzyme

  • SR-derived peptide substrate (e.g., RSRSRSRSR)

  • This compound and SGC-CLK-1N (negative control)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and SGC-CLK-1N in DMSO, then dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In each well of the assay plate, add:

    • Kinase solution (final concentration will depend on the specific activity of the enzyme batch)

    • Substrate solution

    • This compound or SGC-CLK-1N dilution (or vehicle control)

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Kinase_Assay_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep reaction_setup Set up Kinase Reaction: - CLK Enzyme - SR Peptide Substrate - this compound compound_prep->reaction_setup initiate_reaction Initiate with ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubation->stop_reaction detect_signal Add Kinase Detection Reagent (Generate Luminescence) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition & IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the biochemical kinase activity assay.
Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to CLK1, CLK2, or CLK4 in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-CLK fusion protein (CLK1, CLK2, or CLK4)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound and SGC-CLK-1N

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue culture-treated 96-well plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-CLK fusion plasmid.

  • Cell Seeding: The following day, seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and SGC-CLK-1N in Opti-MEM™.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ Tracer at a predetermined optimal concentration to all wells except the "no tracer" control.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

  • Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Normalize the ratios to the "no compound" control.

    • Plot the normalized ratio against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression.

Analysis of Alternative Splicing by Semi-Quantitative RT-PCR

This method is used to assess changes in the splicing patterns of specific genes in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound and SGC-CLK-1N

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR primers flanking the alternative splicing event of interest

  • Taq DNA polymerase and PCR buffer

  • Agarose gel electrophoresis equipment

  • Gel imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound or SGC-CLK-1N for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • PCR Amplification:

    • Perform PCR using primers that flank the exon(s) subject to alternative splicing. This allows for the simultaneous amplification of both the included and excluded isoforms.

    • The number of PCR cycles should be optimized to be within the exponential phase of amplification.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The different splice isoforms will appear as distinct bands of different sizes.

  • Visualization and Quantification:

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands using a gel imaging system.

    • Quantify the intensity of each band using image analysis software.

  • Data Analysis: Calculate the percent spliced in (PSI) or the ratio of the isoforms for each treatment condition to determine the effect of this compound on splicing.

Splicing_Analysis_Workflow start Start cell_treatment Treat Cells with This compound start->cell_treatment rna_extraction Isolate Total RNA cell_treatment->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis pcr PCR with Flanking Primers cdna_synthesis->pcr gel Agarose Gel Electrophoresis pcr->gel visualize Visualize and Quantify Band Intensities gel->visualize analyze Calculate PSI or Isoform Ratios visualize->analyze end End analyze->end

Caption: Workflow for analyzing alternative splicing by RT-PCR.

Conclusion

This compound is a powerful and selective chemical probe for the investigation of CLK1, CLK2, and CLK4 function. Its well-characterized inhibitory profile and the availability of a negative control make it an invaluable tool for researchers in academia and industry. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing experiments to further unravel the complex roles of CLK kinases in health and disease. Through the careful application of this compound, significant advancements can be made in understanding the regulation of alternative splicing and in the development of novel therapeutic strategies targeting this critical cellular process.

References

SGC-CLK-1: A Technical Guide to its Effects on Serine-Arginine (SR) Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLK) 1, 2, and 4. This compound serves as a critical tool for investigating the role of CLK-mediated phosphorylation of serine-arginine (SR) proteins in the regulation of pre-mRNA splicing. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of splicing regulation and for the development of novel therapeutic agents targeting this pathway.

Introduction to CLK Kinases and SR Proteins

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The fidelity of splicing is, in large part, governed by the serine-arginine (SR) family of proteins. These proteins play a crucial role in splice site selection and the assembly of the spliceosome. The function of SR proteins is intricately regulated by their phosphorylation status, which is primarily controlled by two families of kinases: the SR protein kinases (SRPKs) and the Cdc2-like kinases (CLKs).[1]

CLKs, which include CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that phosphorylate SR proteins on serine residues within their arginine-serine-rich (RS) domains. This phosphorylation is a key step in the mobilization of SR proteins from nuclear speckles, where they are stored, to sites of active transcription and splicing.[2][3] By modulating the phosphorylation state of SR proteins, CLKs influence their subcellular localization, their interactions with RNA, and ultimately, their splicing activity.[3]

This compound: A Selective Inhibitor of CLK1, CLK2, and CLK4

This compound is a chemical probe that has been developed as a potent and selective inhibitor of CLK1, CLK2, and CLK4.[4][5] Its high selectivity makes it an invaluable tool for dissecting the specific roles of these kinases in cellular processes, particularly in the context of SR protein phosphorylation and splicing.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[6] By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of a phosphate group from ATP to the serine residues on SR proteins. This inhibition of phosphorylation leads to a reduction in the overall phosphorylation of the SR protein family, which in turn affects their function in splicing.[4]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of this compound
KinaseIC₅₀ (nM)Assay Type
CLK113Enzymatic Assay[4]
CLK24Enzymatic Assay[4]
CLK446Enzymatic Assay[4]
CLK3363Enzymatic Assay[4]
HIPK150KINOMEscan[6]
HIPK242KINOMEscan[6]
STK1649KINOMEscan[6]
Table 2: Cellular Target Engagement of this compound
KinaseCellular IC₅₀ (nM)Assay Type
CLK1165NanoBRET[5]
CLK258NanoBRET[4]
CLK4100NanoBRET[5]

Signaling Pathways and Experimental Workflows

CLK-Mediated SR Protein Phosphorylation and Splicing Regulation

The phosphorylation of SR proteins by CLK kinases is a critical step in the regulation of pre-mRNA splicing. The following diagram illustrates this signaling pathway and the point of intervention for this compound.

CLK_SR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRPK SRPK1/2 pSR_cyto pSR Protein SRPK->pSR_cyto Phosphorylation SR_cyto SR Protein (unphosphorylated) SR_cyto->SRPK pSR_nuc pSR Protein pSR_cyto->pSR_nuc Nuclear Import CLK CLK1/2/4 hyper_pSR Hyper-phosphorylated SR Protein CLK->hyper_pSR Phosphorylation SGC_CLK1 This compound SGC_CLK1->CLK Inhibition pSR_nuc->CLK Spliceosome Spliceosome Assembly & Splicing Regulation hyper_pSR->Spliceosome

Figure 1: CLK-mediated SR protein phosphorylation pathway.
Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of a CLK inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell In-Cell Characterization Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC₅₀ values against CLK family Kinase_Assay->Determine_IC50 Cell_Treatment Treat cells with This compound Determine_IC50->Cell_Treatment Guide concentration selection NanoBRET NanoBRET Assay Cell_Treatment->NanoBRET Western_Blot Western Blot (pSR Proteins) Cell_Treatment->Western_Blot IF Immunofluorescence (SR Protein Localization) Cell_Treatment->IF Cellular_IC50 Determine Cellular IC₅₀ NanoBRET->Cellular_IC50 Phospho_Change Assess change in SR Protein Phosphorylation Western_Blot->Phospho_Change Localization_Change Observe changes in subcellular localization IF->Localization_Change

Figure 2: Workflow for this compound characterization.

Experimental Protocols

In Vitro CLK Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format to determine the IC₅₀ of this compound against a target CLK kinase.

Materials:

  • Recombinant CLK1, CLK2, or CLK4 enzyme

  • SR protein-derived peptide substrate (e.g., a peptide containing multiple SR repeats)

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer.

  • Reaction Setup:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2 µL of the CLK enzyme solution (at a pre-determined optimal concentration) in Kinase Buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing the SR peptide and ATP at their respective Kₘ values) in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.[7][8]

Western Blot Analysis of SR Protein Phosphorylation

This protocol describes the detection of phosphorylated SR proteins in cell lysates following treatment with this compound.[1][9][10]

Materials:

  • Cells of interest

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibody: anti-phospho-SR (e.g., clone 1H4)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-SR primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: The intensity of the bands corresponding to phosphorylated SR proteins will decrease with increasing concentrations of this compound. A loading control (e.g., β-actin or total SR protein) should be used to normalize the data.

Immunofluorescence Staining for SR Protein Subcellular Localization

This protocol allows for the visualization of changes in the subcellular localization of SR proteins upon inhibition of CLK kinases by this compound.[11][12]

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Primary antibody: anti-SR protein (specific for a particular SR protein or a pan-SR antibody)

  • Fluorescently-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound or DMSO for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with Blocking Buffer for 30-60 minutes at room temperature.

    • Incubate with the primary anti-SR protein antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Counterstaining and Mounting:

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Inhibition of CLK kinases is expected to cause a re-localization of SR proteins, often leading to their accumulation in nuclear speckles.

Conclusion

This compound is a powerful and selective chemical probe that enables the detailed investigation of CLK1, CLK2, and CLK4 function in SR protein phosphorylation and pre-mRNA splicing. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers in the fields of cell biology, molecular biology, and drug discovery. By utilizing this compound, scientists can further unravel the complexities of splicing regulation and explore the therapeutic potential of targeting CLK kinases in various diseases.

References

SGC-CLK-1: A Technical Guide to a Potent and Selective Chemical Probe for CLK1, CLK2, and CLK4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and application of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4.[1][2][3] this compound serves as a critical tool for elucidating the biological roles of these kinases, particularly in the context of pre-mRNA splicing, and for exploring their therapeutic potential in various diseases, including cancer.[1][4] This document details the quantitative biochemical, biophysical, and cellular characterization of this compound, alongside its inactive control compound, SGC-CLK-1N. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are provided to facilitate its use in research and drug discovery.

Introduction to this compound

This compound (also known as CAF-170) is a small molecule inhibitor that potently and selectively targets the ATP-binding site of CLK1, CLK2, and CLK4.[1][4] Developed by the Structural Genomics Consortium (SGC) and collaborators, it emerged from a targeted medicinal chemistry effort around a hit identified from a kinase inhibitor set screening.[2][5][6] The CLK family of kinases are key regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[7][8] Dysregulation of CLK activity and alternative splicing is implicated in numerous diseases, making them attractive therapeutic targets.[4] this compound provides a high-quality chemical tool to investigate the physiological and pathological functions of these kinases.[9] A structurally similar but inactive analog, SGC-CLK-1N (CAF-225), is available as a negative control for rigorous experimental design.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in-cell activity of this compound and its negative control, SGC-CLK-1N.

Table 1: In Vitro Activity of this compound against CLK Kinases

TargetAssay TypeIC50 (nM)
CLK1Binding (Luceome)41
CLK2Binding (Luceome)36
CLK3Binding (Luceome)>10,000
CLK1Enzymatic (Eurofins)13
CLK2Enzymatic (Eurofins)4
CLK4Enzymatic (Eurofins)46
CLK3Enzymatic (Eurofins)363

Data sourced from multiple references.[1][6]

Table 2: In-Cell Target Engagement of this compound (NanoBRET Assay)

TargetIC50 (nM)
CLK1165
CLK270
CLK4100

Data sourced from multiple references.[1]

Table 3: Selectivity Profile of this compound (KINOMEscan)

TargetPercent of Control @ 1µM
CLK1<10
CLK2<10
CLK4<10
HIPK1<35
HIPK2<35
MAPK15 (ERK8)<35
STK16<35

This compound was screened against 403 wild-type kinases at 1 µM. Only 6 kinases showed a Percent of Control (PoC) of less than 35, indicating high selectivity.[6]

Table 4: Activity of Negative Control SGC-CLK-1N

TargetAssay TypeActivity
CLK1, CLK2, CLK3, CLK4Enzymatic (Eurofins)Inactive
CLK1, CLK2, CLK4NanoBRETInactive
KinomeScan PanelBindingNo significant binding (PoC > 45)

Data sourced from multiple references.[1][5]

Mechanism of Action and Biological Effects

This compound is an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[6] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, most notably the SR proteins.[7][8] The phosphorylation state of SR proteins is critical for their function in the regulation of pre-mRNA splicing.[7][8] Inhibition of CLKs by this compound leads to a reduction in the phosphorylation of SR proteins, which in turn alters their subcellular localization and their ability to mediate splice site selection.[2][6] This modulation of pre-mRNA splicing can lead to changes in the production of different protein isoforms, ultimately affecting cellular processes such as cell growth and survival.[8][10] Studies have shown that this compound can inhibit the growth of cancer cells, such as those from melanoma and glioblastoma.[3]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Synthesis of this compound and SGC-CLK-1N

Synthesis of this compound:

  • Reactants: 3-(2-chloropyrimidin-4-yl)-6-methoxypyrazolo[1,5-b]pyridazine and 3-methoxy-5-(trifluoromethyl)aniline.

  • Procedure: The reactants are combined in a microwave vial with tert-butanol and a catalytic amount of trifluoroacetic acid (TFA). The mixture is heated to 85°C for 15 hours. After cooling, the reaction is quenched with water, and the pH is adjusted to 7 with aqueous sodium bicarbonate to precipitate the product. The crude product is then purified by silica gel chromatography.[6]

Synthesis of SGC-CLK-1N (Negative Control): The synthesis of the negative control follows a similar multi-step procedure, with the key difference being the introduction of a methyl group at the 6-position of the pyrimidine ring, which abrogates its binding to CLK kinases.[5]

In Vitro Binding Assay (Luceome KinaseSeeker™)

The Luceome KinaseSeeker™ assay is a competition binding assay that measures the ability of a test compound to displace a known fluorescent tracer from the kinase active site. The assay is performed in a cell-free system. The kinase and a tracer are incubated with varying concentrations of the test compound. The amount of tracer bound to the kinase is quantified by measuring fluorescence polarization or a similar readout. A decrease in the signal indicates displacement of the tracer by the test compound, from which an IC50 value can be determined.[11][12][13]

In Vitro Enzymatic Assay (Eurofins)

The Eurofins enzymatic kinase assays measure the catalytic activity of the kinase in the presence of a test compound. A generic procedure involves:

  • Incubating the recombinant kinase enzyme with a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

  • Adding varying concentrations of the test compound to the reaction mixture.

  • After a set incubation period, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel.

  • The percentage of inhibition at each compound concentration is used to calculate the IC50 value.[14]

In-Cell Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.[15]

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: The transfected cells are seeded into a multi-well plate.

  • Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the kinase of interest is added to the cells, followed by the addition of varying concentrations of the test compound (this compound). For CLK kinases, NanoBRET Tracer K-5 has been used.[16]

  • Signal Detection: After an incubation period, the NanoBRET substrate is added, and the BRET signal (energy transfer from NanoLuc® to the tracer) is measured.

  • Data Analysis: The displacement of the tracer by the test compound leads to a decrease in the BRET signal, allowing for the determination of an in-cell IC50 value.[15]

Kinome-wide Selectivity Profiling (KINOMEscan®)

The KINOMEscan® platform assesses the selectivity of a compound by measuring its binding to a large panel of kinases. The assay is based on a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates binding. The results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding.[6]

Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-435, U118-MG) are seeded in 96-well plates.

  • Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or the negative control, SGC-CLK-1N.

  • Incubation: Cells are incubated for an extended period (e.g., 8 days), with media and compound being replenished during this time.

  • Cell Viability Measurement: Cell viability is assessed using methods such as crystal violet staining or CellTiter-Glo®. The intensity of the signal is proportional to the number of viable cells.

  • Data Analysis: The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).[6]

Visualizations

CLK Signaling Pathway in Pre-mRNA Splicing

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLK1/2/4 SR_proteins SR Proteins (inactive) CLKs->SR_proteins Phosphorylation pSR_proteins p-SR Proteins (active) Spliceosome Spliceosome pSR_proteins->Spliceosome Assembly pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mature_mRNA mature mRNA SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition SGC_CLK_1_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Characterization Screening Kinase Inhibitor Set Screening Hit_ID Hit Identification Screening->Hit_ID Med_Chem Medicinal Chemistry Optimization Hit_ID->Med_Chem Synthesis Synthesis of This compound & SGC-CLK-1N Med_Chem->Synthesis In_Vitro In Vitro Assays (Binding & Enzymatic) Synthesis->In_Vitro Selectivity Selectivity Profiling (KINOMEscan) Synthesis->Selectivity In_Cell In-Cell Target Engagement (NanoBRET) In_Vitro->In_Cell Cellular_Activity Cellular Activity (Proliferation Assays) In_Cell->Cellular_Activity

References

SGC-CLK-1: A Technical Guide to its Application in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical probe SGC-CLK-1 and its applications in cancer cell line research. This compound is a potent and selective inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.[1][2][3] These kinases are crucial regulators of pre-mRNA splicing, a fundamental process often dysregulated in cancer.[1][2] This document outlines the mechanism of action of this compound, summarizes its activity in various cancer cell lines, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by modulating pre-mRNA splicing. CLK kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly of the spliceosome and the recognition of exon-intron boundaries.[1][2] By inhibiting CLK1, CLK2, and CLK4, this compound prevents the phosphorylation of SR proteins. This leads to alterations in splicing patterns, affecting the production of various protein isoforms. In cancer cells, this can shift the balance towards splice variants that suppress tumor progression or sensitize the cells to other treatments. Notably, high expression of CLK2 and amplification of the MYC oncogene have been associated with increased sensitivity to CLK inhibitors.[2][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key IC50 values for this compound against its primary targets in both enzymatic and cellular contexts.

Table 1: Enzymatic Inhibition of CLK Kinases by this compound

Target KinaseAssay TypeIC50 (nM)
CLK1Binding Assay (Luceome)41
CLK2Binding Assay (Luceome)36
CLK1Enzymatic Assay13
CLK2Enzymatic Assay4
CLK4Enzymatic Assay46
CLK3Enzymatic Assay363

Data sourced from multiple studies.[1][2]

Table 2: Cellular Target Engagement of this compound

Target KinaseAssay TypeIC50 (nM)
CLK1NanoBRET165
CLK2NanoBRET70
CLK4NanoBRET100

Cellular IC50 values were determined in HEK293 cells.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cancer cell line studies.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

a) Crystal Violet Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). A negative control compound, SGC-CLK-1N, can also be used.

  • Incubation: Incubate the plates for 8 days, replenishing the media and compound every 4 days.

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the plates with water and allow them to air dry.

  • Quantification:

    • Solubilize the stain using a 10% acetic acid solution.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to calculate the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells as described for the crystal violet assay.

  • Compound Treatment: Treat cells with a serial dilution of this compound and controls.

  • Incubation: Incubate for 48 to 72 hours.

  • Reagent Addition:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value as described for the crystal violet assay.

Western Blotting for SR Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of SR proteins.

  • Cell Lysis:

    • Treat cancer cells with this compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% gradient SDS-PAGE gel.[1]

    • Transfer the proteins to a nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-pSR, clone 1H4) overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

SGC_CLK1_Signaling_Pathway cluster_nucleus Nucleus CLKs CLK1/2/4 SR_proteins SR Proteins (unphosphorylated) CLKs->SR_proteins phosphorylation pSR_proteins p-SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome promotes mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Cancer_Progression Cancer Progression (Oncogenic Isoforms) mRNA->Cancer_Progression Translation Alt_Splicing Altered Splicing SGC_CLK1 This compound SGC_CLK1->CLKs

Caption: this compound inhibits CLK1/2/4, preventing SR protein phosphorylation and altering mRNA splicing.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays Enzymatic_Assay Enzymatic Assays (CLK1/2/4) Determine_IC50_enzymatic Determine Enzymatic IC50 Enzymatic_Assay->Determine_IC50_enzymatic Binding_Assay Binding Assays (Luceome) Binding_Assay->Determine_IC50_enzymatic Cell_Culture Cancer Cell Line Culture Determine_IC50_enzymatic->Cell_Culture Inform Cellular Studies Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assays (Crystal Violet, CTG) Treatment->Viability_Assay Western_Blot Western Blot (p-SR Proteins) Treatment->Western_Blot Splicing_Analysis Alternative Splicing Analysis (RT-PCR, RNA-seq) Treatment->Splicing_Analysis Determine_IC50_cellular Determine Cellular IC50 & Effects Viability_Assay->Determine_IC50_cellular Western_Blot->Determine_IC50_cellular Splicing_Analysis->Determine_IC50_cellular

Caption: Workflow for characterizing this compound from in vitro enzymatic assays to cell-based functional studies.

References

An In-depth Technical Guide to the Biological Pathways Affected by SGC-CLK-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the chemical probe SGC-CLK-1, its primary biological targets, and the key signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and explanatory diagrams to facilitate a deeper understanding of its mechanism of action and potential applications in research and drug discovery.

Introduction

This compound is a potent and selective chemical probe for the Cdc2-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.[1][2] These kinases are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression, through the phosphorylation of serine/arginine-rich (SR) proteins.[3] Dysregulation of CLK activity and alternative splicing is implicated in various diseases, including cancer and neurodegenerative disorders, making CLK inhibitors like this compound valuable tools for both basic research and therapeutic development.[1][2] This document details the biochemical and cellular activity of this compound, the biological pathways it affects, and the experimental protocols used for its characterization.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound against Primary CLK Targets

TargetIn Vitro IC50 (nM)Cellular IC50 (nM) (NanoBRET)
CLK113[1][4][5]165[3]
CLK24[1][4][5]70[3]
CLK446[1][4][5]100[3]
CLK3363[1][4][5]Inactive at 10,000[3]

Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases

Off-TargetIn Vitro IC50 (nM)KINOMEscan % of Control @ 1µM
HIPK150[4]<35[1]
HIPK242[4]<35[1]
STK1649[4]Not Reported
MAPK15 (ERK8)Not Reported<35[1]

Note: The KINOMEscan assay was performed against 403 wild-type kinases, with only the kinases showing significant binding (PoC < 35) listed here in addition to the primary targets.[1][3]

Signaling Pathways Affected by this compound

The primary biological pathway modulated by this compound is the CLK-mediated phosphorylation of SR proteins, which is integral to the regulation of pre-mRNA splicing.

CLK/SR Protein Signaling Pathway

Cdc2-like kinases (CLKs) are dual-specificity kinases that autophosphorylate on tyrosine residues and phosphorylate substrate proteins on serine and threonine residues. A key function of CLKs is the phosphorylation of SR proteins within their arginine-serine-rich (RS) domains. This phosphorylation is a critical step that dictates the subcellular localization and activity of SR proteins. Phosphorylated SR proteins are released from nuclear speckles and recruited to the spliceosome, where they facilitate the recognition of exons and introns in pre-mRNA transcripts, thereby controlling alternative splicing events.

By inhibiting CLK1, CLK2, and CLK4, this compound prevents the phosphorylation of SR proteins. This leads to a reduction in phosphorylated SR proteins (pSR) and can cause a diffuse localization of both CLKs and pSR proteins throughout the nucleus, as opposed to their typical speckled pattern.[1][2][4] This disruption of SR protein function alters alternative splicing patterns, which can affect the expression of various protein isoforms and consequently impact cellular processes such as proliferation and survival.[1]

CLK_SR_Protein_Signaling_Pathway cluster_nucleus Nucleus CLKs CLK1/2/4 SR_proteins SR Proteins (in Nuclear Speckles) CLKs->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins (pSR) Spliceosome Spliceosome pSR_proteins->Spliceosome Recruitment mature_mRNA Mature mRNA Spliceosome->mature_mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

CLK/SR Protein Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

This assay is used to determine the in vitro potency (IC50) of this compound against purified kinases.

Principle: The assay measures the ability of the test compound to inhibit the enzymatic activity of the target kinase. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Dilute the target kinase (e.g., CLK1, CLK2, CLK4) and its specific substrate in kinase assay buffer.

    • Prepare an ATP solution at a concentration appropriate for the specific kinase.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (control).

    • Add 2 µL of the diluted kinase to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This competition binding assay is used to assess the selectivity of this compound across a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the target kinase. The amount of kinase captured on a solid support is quantified by qPCR.

Protocol:

  • Assay Setup:

    • A panel of DNA-tagged kinases (403 wild-type human kinases) is used.

    • An immobilized, broadly selective kinase inhibitor is coupled to a solid support.

  • Binding Reaction:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound at 1 µM).

    • If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

  • Quantification:

    • After the binding reaction reaches equilibrium, the solid support is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR.

  • Data Analysis:

    • The results are reported as "percent of control" (PoC), where a lower PoC value indicates stronger binding of the test compound.

    • A selectivity score (S-score) can be calculated based on the number of kinases that are potently inhibited at a given concentration.

This assay measures the binding of this compound to its target kinases in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CLK1, CLK2, or CLK4) fused to NanoLuc® luciferase.

    • Cells are allowed to express the fusion protein for 20-24 hours.

  • Assay Procedure:

    • Transfected cells are harvested and seeded into a 96-well plate.

    • A serial dilution of this compound is added to the cells, followed by the addition of a cell-permeable fluorescent tracer (NanoBRET™ Kinase Tracer).

    • The plate is incubated at 37°C for 2 hours to allow for compound and tracer binding to reach equilibrium.

  • Signal Detection:

    • The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.

    • The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (typically 450 nm and 610 nm, respectively).

  • Data Analysis:

    • The BRET ratio is calculated as the acceptor emission divided by the donor emission.

    • The BRET ratio is plotted against the log of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the cellular IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Inhibition Assay KINOMEscan KINOMEscan Selectivity Profiling NanoBRET NanoBRET Target Engagement Immunofluorescence Immunofluorescence (Protein Localization) Western_Blot Western Blot (SR Protein Phosphorylation) SGC_CLK_1 This compound SGC_CLK_1->Kinase_Assay SGC_CLK_1->KINOMEscan SGC_CLK_1->NanoBRET SGC_CLK_1->Immunofluorescence SGC_CLK_1->Western_Blot

References

SGC-CLK-1: A Technical Guide to its Impact on Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical probe SGC-CLK-1 and its potential impact on neurodegenerative disease models. This compound is a potent and selective inhibitor of the CDC-like kinase (CLK) family, specifically targeting CLK1, CLK2, and CLK4.[1][2][3] While direct experimental data of this compound in dedicated neurodegenerative disease models remains nascent, this document synthesizes the existing biochemical data for the compound with the established roles of CLK kinases in neurodegenerative pathologies. This guide will detail the mechanism of action of this compound, present its quantitative biochemical data, provide detailed experimental protocols for its use in relevant assays, and visualize the key signaling pathways involved. The information herein is intended to equip researchers with the necessary knowledge to design and execute experiments to further investigate the therapeutic potential of targeting CLKs with this compound in the context of diseases such as Alzheimer's and Parkinson's.

Introduction to this compound and its Target Rationale in Neurodegeneration

This compound is a well-characterized chemical probe that demonstrates high potency and selectivity for the CDC-like kinases CLK1, CLK2, and CLK4.[1][2][3] The CLK family of serine/threonine kinases are crucial regulators of pre-messenger RNA (mRNA) splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[4][5] This phosphorylation event dictates the subcellular localization and activity of SR proteins, which are essential components of the spliceosome.[4][5]

The rationale for investigating this compound in the context of neurodegenerative diseases stems from the growing body of evidence implicating aberrant RNA splicing and kinase activity in the pathogenesis of these disorders.[4][5][6][7][8] Specifically, CLK kinases have been linked to:

  • Tau Pathology: CLKs are implicated in the alternative splicing of the tau transcript and direct phosphorylation of the tau protein, both of which can contribute to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[4][5][7][8]

  • Amyloid-Beta Production: Alterations in the splicing of the amyloid precursor protein (APP) transcript can influence the production of pathogenic amyloid-beta peptides.[6]

  • Neuroinflammation: CLK1 has been shown to play a role in regulating the inflammatory response in microglia, the resident immune cells of the central nervous system.[9][10][11][12][13]

  • Alpha-Synucleinopathy: While less direct, the regulation of protein levels and clearance, which can be influenced by splicing, is relevant to the aggregation of alpha-synuclein in Parkinson's disease.[14][15]

This compound, by potently inhibiting CLK1, CLK2, and CLK4, provides a valuable tool to dissect the precise roles of these kinases in neurodegenerative processes and to explore the therapeutic potential of their inhibition.

Quantitative Data Presentation

This section summarizes the available quantitative data for this compound's inhibitory activity and the effects of targeting CLKs in neurodegenerative contexts.

Table 1: In Vitro Inhibitory Activity of this compound

This table details the biochemical potency of this compound against its primary targets and key off-targets.

Target KinaseIC50 (nM)Assay TypeReference
CLK1 13Enzymatic Assay[3][16]
CLK2 4Enzymatic Assay[3][16]
CLK4 46Enzymatic Assay[3][16]
CLK3363Enzymatic Assay[3][16]
HIPK150KINOMEscan[17]
HIPK242KINOMEscan[17]
STK1649KINOMEscan[17]
Table 2: Cellular Target Engagement of this compound

This table presents the potency of this compound in a cellular context using the NanoBRET target engagement assay.

Target KinaseCellular IC50 (nM)Cell LineReference
CLK1 154 ± 50HEK293[3]
CLK2 58 ± 23HEK293[3]
CLK4 137 ± 100HEK293[3]
Table 3: Effects of CLK Inhibition on Neurodegenerative Disease Markers (Indirect Evidence)

As direct quantitative data for this compound in neurodegenerative models is limited, this table summarizes findings from studies using other CLK inhibitors or genetic knockdown of CLKs. This provides a basis for hypothesizing the potential effects of this compound.

Neurodegenerative MarkerExperimental SystemCLK Inhibitor/ManipulationObserved EffectReference
Tau PhosphorylationIn vitro kinase assayLeucettine B (CLK1/DYRK1A inhibitor)Inhibition of tau phosphorylation[4]
Amyloid-Beta ProductionAlzheimer's disease modelsGeneral CLK inhibitorsReduction in pathogenic amyloid-beta peptides[6]
NeuroinflammationMicroglial cellsCLK1 deficiencyEnhanced pro-inflammatory response
Alpha-Synuclein LevelsHuman neurons with SNCA triplicationDCLK1 knockdownReduction in total and phosphorylated α-Syn[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in neurodegenerative disease models.

In Vitro Kinase Inhibition Assay

This protocol can be used to determine the IC50 of this compound against purified CLK kinases.

Materials:

  • Purified recombinant human CLK1, CLK2, or CLK4 enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • In a microcentrifuge tube, combine the kinase reaction buffer, the kinase enzyme, and the substrate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Assessment of Tau Phosphorylation in a Cellular Model

This protocol describes how to treat a neuronal cell line with this compound and assess its impact on tau phosphorylation.

Cell Line:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or a mouse neuroblastoma cell line (e.g., N2a) stably expressing human tau.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total tau and phospho-specific tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate the neuronal cells at an appropriate density and allow them to adhere and differentiate if necessary.

  • Prepare different concentrations of this compound in cell culture medium. Include a vehicle control (DMSO).

  • Treat the cells with this compound for a specified duration (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total tau and phospho-tau overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.

Signaling Pathways and Visualizations

This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Canonical CLK Signaling Pathway

This diagram illustrates the primary mechanism of action of CLK kinases in regulating pre-mRNA splicing.

CLK_Signaling cluster_nucleus Nucleus CLK CLK1/2/4 SR_protein SR Protein (hypophosphorylated) CLK->SR_protein Phosphorylation pSR_protein p-SR Protein (hyperphosphorylated) Spliceosome Spliceosome pSR_protein->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA mature mRNA pre_mRNA->mRNA SGC_CLK1 This compound SGC_CLK1->CLK Inhibition

Caption: Canonical CLK signaling pathway leading to pre-mRNA splicing.

Hypothesized Impact of this compound on Tau Pathology

This diagram proposes how this compound might mitigate tau pathology based on the known roles of CLKs.

Tau_Pathology SGC_CLK1 This compound CLKs CLK1/2/4 SGC_CLK1->CLKs Inhibition Tau_splicing Aberrant Tau Splicing CLKs->Tau_splicing Tau_hyperphos Tau Hyperphosphorylation CLKs->Tau_hyperphos NFTs Neurofibrillary Tangles Tau_splicing->NFTs Tau_hyperphos->NFTs Neuronal_dysfunction Neuronal Dysfunction NFTs->Neuronal_dysfunction

Caption: Hypothesized mechanism of this compound in mitigating tau pathology.

CLK1's Role in Neuroinflammation

This diagram illustrates the potential involvement of CLK1 in the neuroinflammatory response of microglia.

Neuroinflammation cluster_microglia Microglia Inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) CLK1 CLK1 Inflammatory_stimulus->CLK1 Signaling_pathway Downstream Signaling CLK1->Signaling_pathway Proinflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Signaling_pathway->Proinflammatory_mediators SGC_CLK1 This compound SGC_CLK1->CLK1 Inhibition?

Caption: Potential role of CLK1 in microglial activation and neuroinflammation.

Experimental Workflow: Assessing this compound in a Neurodegenerative Cell Model

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow start Start: Neuronal Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment lysate Cell Lysis and Protein Quantification treatment->lysate microscopy Immunocytochemistry (Localization of proteins) treatment->microscopy viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability western Western Blot Analysis (p-Tau, Total Tau, Aβ, etc.) lysate->western end Data Analysis and Conclusion western->end microscopy->end viability->end

Caption: General experimental workflow for testing this compound in vitro.

Discussion and Future Directions

The available data strongly support the potential of this compound as a valuable research tool to investigate the role of CLK kinases in neurodegenerative diseases. Its high potency and selectivity for CLK1, CLK2, and CLK4 make it a superior probe compared to less selective kinase inhibitors.

The primary limitation in the field is the current lack of direct evidence from studies applying this compound to established in vitro and in vivo models of neurodegeneration. Therefore, future research should prioritize:

  • In Vitro Validation: Systematically testing the effects of this compound on tau phosphorylation, APP processing, and inflammatory responses in relevant neuronal and microglial cell lines.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of Alzheimer's disease (e.g., 5xFAD mice) and Parkinson's disease (e.g., MPTP-treated mice). Key endpoints should include behavioral assessments, histopathological analysis of protein aggregates, and markers of neuroinflammation.

  • Target Engagement in the Brain: Determining the brain penetrance of this compound and confirming its ability to engage with CLK kinases in the central nervous system.

  • Transcriptome-wide Analysis: Performing RNA sequencing on this compound-treated neuronal cells to identify the specific splicing events that are modulated and their relevance to neurodegenerative pathways.

Conclusion

This compound is a potent and selective chemical probe for CLK1, CLK2, and CLK4, kinases that are increasingly implicated in the pathophysiology of neurodegenerative diseases. While direct evidence of its efficacy in disease models is still needed, its biochemical profile and the known functions of its targets provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide offers the foundational knowledge, quantitative data, and experimental frameworks necessary to advance the study of this compound in the field of neurodegeneration research. The continued exploration of this and other CLK inhibitors holds promise for the development of novel therapeutic strategies for these devastating disorders.

References

A Technical Guide to the Kinome-wide Selectivity of SGC-CLK-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the kinome-wide selectivity profile of SGC-CLK-1 (also known as CAF-170), a potent and selective chemical probe for the Cdc2-like kinases (CLKs) CLK1, CLK2, and CLK4.[1][2][3] this compound serves as a critical tool for investigating the roles of these kinases in biological processes, particularly pre-mRNA splicing.[1][4] Its high selectivity, characterized through multiple robust assays, distinguishes it from other kinase inhibitors and enables precise interrogation of CLK-dependent pathways.

Kinase Selectivity and Potency Profile

This compound was developed through targeted medicinal chemistry to improve upon earlier CLK inhibitors, resulting in excellent kinome-wide selectivity.[1] It is a potent, ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[5][6] The following tables summarize the quantitative data from key biochemical and cellular assays that define its selectivity profile.

Table 1: In Vitro Biochemical Potency of this compound

This table details the half-maximal inhibitory concentrations (IC₅₀) of this compound against its primary targets and key off-targets as determined by in vitro enzymatic and binding assays. The data demonstrates high potency for CLK1 and CLK2, with slightly lower potency for CLK4, and significantly weaker inhibition of the related kinase CLK3 and other off-targets.[1][7]

KinaseAssay TypeIC₅₀ (nM)
CLK1 Enzymatic13[1][5][7][8]
Binding (Luceome)41 - 46[1][4]
CLK2 Enzymatic4[1][7][8]
Binding (Luceome)36[1][4]
CLK4 Enzymatic46[1][7][8]
CLK3Enzymatic363[1][7][8]
Binding (Luceome)>10,000[4]
HIPK1Enzymatic50[7]
HIPK2Enzymatic42[7]
STK16Enzymatic49[7]
Table 2: KINOMEscan® Selectivity Profile

The KINOMEscan® platform assesses the binding of a compound against a large panel of kinases. This compound was screened at a concentration of 1 µM against 403 wild-type kinases.[4] The results show remarkable selectivity, with only six kinases binding with a Percent of Control (PoC) value less than 35.[1][4] This gives this compound a high selectivity score (S₁₀(1µM) = 0.002), indicating it inhibits a very small fraction of the kinome.[1]

KinasePoC @ 1 µM (%)
CLK1 < 35
CLK2 < 35
CLK4 < 35
HIPK1< 35
HIPK2< 35
MAPK15 (ERK8)< 35
Table 3: Cellular Target Engagement (NanoBRET™)

To confirm that this compound engages its targets within a cellular context, the NanoBRET™ Target Engagement assay was employed. This assay measures the binding affinity of the compound to NanoLuciferase (NanoLuc)-tagged kinases in live cells. The data confirms potent cellular binding to CLK1, CLK2, and CLK4.[1][4]

KinaseCellular IC₅₀ (nM)
CLK1 165[4]
CLK2 58 - 70[1][4]
CLK4 100[4]
STK16Partial Inhibition[1]

CLK Signaling and Mechanism of Action

The CLK family of kinases are key regulators of pre-mRNA splicing.[4] They phosphorylate serine-arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] This phosphorylation event causes the SR proteins to translocate from nuclear speckles to the spliceosome, where they facilitate exon recognition and processing of nascent mRNA transcripts.[1][4] By inhibiting CLK1, CLK2, and CLK4, this compound disrupts this process. Interestingly, at lower concentrations, this compound has been shown to alter the subcellular localization of CLK2 and phosphorylated SR proteins, suggesting a mechanism beyond simple inhibition of phosphorylation.[1][6][7]

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLK1 / CLK2 / CLK4 SR SR Proteins (in Nuclear Speckles) CLK->SR Phosphorylation pSR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR->Spliceosome Translocation & Activation mRNA Mature mRNA Spliceosome->mRNA Splicing preRNA pre-mRNA preRNA->Spliceosome SGC_CLK1 This compound SGC_CLK1->CLK Inhibition

Caption: CLK Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The characterization of this compound's selectivity involved several key experimental platforms. The workflow illustrates the progression from broad kinome screening to specific cellular target validation.

Experimental_Workflow start Initial Compound (this compound) kinome_scan Broad Kinome Screen (KINOMEscan®) start->kinome_scan Selectivity Profiling binding_assay Biochemical Binding Assay (Luceome KinaseSeeker™) kinome_scan->binding_assay Potency Confirmation enzymatic_assay Enzymatic Inhibition Assay binding_assay->enzymatic_assay Functional Validation cellular_assay Cellular Target Engagement (NanoBRET™) enzymatic_assay->cellular_assay In-Cell Validation phenotype_assay Phenotypic Assays (e.g., Cell Growth, pSR Localization) cellular_assay->phenotype_assay Biological Effect end Selective Probe Characterized phenotype_assay->end

Caption: Experimental Workflow for Characterizing this compound Selectivity.

KINOMEscan® Assay (DiscoverX/Eurofins)
  • Principle: This is a competition-based binding assay. A kinase of interest is tagged with DNA and tested for its ability to bind to an immobilized, active-site directed ligand. The test compound (this compound) is added to compete for binding. The amount of kinase that remains bound to the immobilized ligand is quantified via qPCR of the DNA tag. A lower signal indicates stronger competition by the test compound.[9]

  • Methodology (Generalized):

    • A proprietary DNA-tagged kinase from a panel of over 400 kinases is incubated with a specific concentration of this compound (e.g., 1 µM).

    • The mixture is added to wells containing an immobilized, broadly active kinase inhibitor.

    • Kinases not bound by this compound will bind to the immobilized ligand.

    • The wells are washed to remove unbound kinase.

    • The amount of bound kinase is measured by eluting the kinase-DNA conjugate and quantifying the DNA tag using qPCR.

    • Results are reported as Percent of Control (PoC), where the control is a DMSO vehicle. A low PoC indicates significant binding interaction.

Luceome KinaseSeeker™ Binding Assay
  • Principle: This assay measures the displacement of a fluorescent tracer from the ATP binding site of a kinase. The assay relies on a change in fluorescence polarization when the tracer is displaced by a competing compound.

  • Methodology (Generalized):

    • The target kinase (e.g., CLK1, CLK2) is incubated with a fluorescently labeled ATP-competitive tracer.

    • Serial dilutions of this compound are added to the kinase-tracer mixture.

    • As this compound binds to the kinase, it displaces the tracer, causing a decrease in fluorescence polarization.

    • The change in polarization is measured, and the data is plotted against the compound concentration to determine the IC₅₀ value.

Enzymatic Inhibition Assay
  • Principle: These assays measure the direct inhibition of a kinase's catalytic activity. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction using a luciferase-based system (e.g., ADP-Glo™).

  • Methodology (Generalized):

    • The target kinase, its specific substrate peptide, and ATP are combined in a reaction buffer.

    • Serial dilutions of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • An ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A detection reagent is then added to convert the newly formed ADP back to ATP, which is used by a luciferase enzyme to generate a luminescent signal.

    • The luminescence, which is proportional to kinase activity, is measured. The percent inhibition is plotted against compound concentration to calculate the IC₅₀.[1]

NanoBRET™ Cellular Target Engagement Assay (Promega)
  • Principle: This assay quantifies compound binding to a specific protein target in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed as a fusion with NanoLuc® enzyme. A fluorescent energy transfer probe (tracer) that binds to the kinase is added to the cells. When a test compound enters the cell and binds the kinase, it displaces the tracer, leading to a loss of BRET signal.[1]

  • Methodology (Generalized):

    • Cells are transiently transfected with a plasmid encoding the target kinase (e.g., CLK1, CLK2, CLK4) fused to NanoLuc®.

    • The transfected cells are seeded into assay plates.

    • Serial dilutions of this compound are added to the cells, followed by the addition of the cell-permeable fluorescent tracer.

    • After an incubation period, the NanoBRET™ substrate is added.

    • The luminescence signals from both the NanoLuc® donor (at 450 nm) and the fluorescent tracer acceptor (at 610 nm) are measured.

    • The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the concentration of this compound to determine the cellular IC₅₀.

References

Methodological & Application

SGC-CLK-1: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLKs), in cell culture experiments. Detailed protocols for assessing its effects on cell proliferation, and the phosphorylation and localization of its downstream targets are provided.

This compound is a valuable tool for investigating the biological roles of CLK1, CLK2, and CLK4, which are implicated in various cellular processes, including pre-mRNA splicing.[1] This document outlines the mechanism of action of this compound and provides standardized protocols for its application in cell-based assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[2] The CLK family of kinases plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation is critical for the proper localization and function of SR proteins within the nucleus, which in turn dictates splicing events. By inhibiting CLKs, this compound disrupts the phosphorylation of SR proteins, leading to their mislocalization and subsequent alterations in mRNA splicing. This ultimately affects cell growth and proliferation in cancer cell lines where CLK kinases are often overexpressed.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro and in-cell potency of this compound against its primary targets.

Table 1: Enzymatic Inhibition of CLK Kinases by this compound

KinaseIC50 (nM)Assay Type
CLK113Enzymatic Assay
CLK24Enzymatic Assay
CLK446Enzymatic Assay
CLK3363Enzymatic Assay

Data sourced from references[1].

Table 2: Cellular Target Engagement of this compound

KinaseIC50 (nM)Assay Type
CLK1165NanoBRET
CLK270NanoBRET
CLK4100NanoBRET

Data sourced from reference[4].

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

SGC_CLK_1_Pathway cluster_0 This compound Action cluster_1 Cellular Process This compound This compound CLKs CLK1/2/4 This compound->CLKs Inhibition SR_proteins SR Proteins CLKs->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins (pSR) Splicing pre-mRNA Splicing pSR_proteins->Splicing Regulation

This compound inhibits CLK-mediated phosphorylation of SR proteins, affecting pre-mRNA splicing.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound.

Cell Proliferation Assay (Crystal Violet)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cell lines in a 96-well format.

Materials:

  • Adherent cells of interest (e.g., U-118 MG, MDA-MB-435)

  • Complete cell culture medium (specific to the cell line)

  • This compound (and a negative control, SGC-CLK-1N, if available)

  • 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • Orbital shaker

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Include at least three wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A recommended starting concentration range is 10 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (e.g., DMSO at the same final concentration as in the highest this compound treatment).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Staining:

    • Gently aspirate the culture medium from all wells.

    • Wash the cells once with 100 µL of PBS per well.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature on a bench rocker.[2]

    • Carefully wash the plate four times with tap water.[2]

    • Invert the plate on a paper towel to remove excess water and allow it to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of methanol to each well to solubilize the stain.[2]

    • Incubate the plate for 20 minutes at room temperature on an orbital shaker to ensure complete solubilization.[2]

    • Measure the absorbance at 570 nm using a plate reader.[3][5]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Crystal_Violet_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound B->C D Incubate (e.g., 72h) C->D E Wash with PBS D->E F Stain with Crystal Violet E->F G Wash and Dry F->G H Solubilize with Methanol G->H I Read Absorbance at 570 nm H->I J Data Analysis (IC50) I->J

Workflow for the Crystal Violet Cell Proliferation Assay.
Western Blotting for Phosphorylated SR Proteins

This protocol describes the detection of phosphorylated SR proteins in cell lysates following treatment with this compound.

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody against phosphorylated SR proteins (e.g., clone 1H4)

  • Primary antibody for a loading control (e.g., anti-α/β-tubulin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Wash treated and control cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer with inhibitors on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody against pSR proteins (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and capture the signal using an imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with a loading control antibody or run a parallel gel.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking (5% BSA) C->D E Primary Antibody Incubation (anti-pSR) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Analysis of pSR Protein Levels G->H

Workflow for Western Blot analysis of phosphorylated SR proteins.
Immunofluorescence for CLK2 and pSR Protein Localization

This protocol allows for the visualization of the subcellular localization of CLK2 and phosphorylated SR proteins.

Materials:

  • Cells grown on coverslips and treated with this compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies against CLK2 and pSR proteins

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate.

    • Treat the cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filters.

Immunofluorescence_Workflow A Grow & Treat Cells on Coverslips B Fixation (PFA) A->B C Permeabilization (Triton X-100) B->C D Blocking (BSA) C->D E Primary Antibody Incubation (anti-CLK2, anti-pSR) D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G Nuclear Staining (DAPI) F->G H Mounting and Imaging G->H I Analyze Protein Localization H->I

Workflow for Immunofluorescence analysis of protein localization.

References

Application Notes and Protocols for SGC-CLK-1 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CLK-1 is a potent and selective chemical probe that acts as an inhibitor of the Cdc2-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.[1] These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine-arginine (SR) rich proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[2] Western blot analysis is a fundamental technique to investigate the cellular effects of this compound by examining the phosphorylation status of downstream CLK substrates. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to monitor its impact on the CLK signaling pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[3] By binding to the ATP pocket of these kinases, this compound prevents the transfer of phosphate groups to their substrates, most notably the SR proteins.[1] The phosphorylation of SR proteins is critical for their localization to nuclear speckles and their subsequent participation in the spliceosome complex to regulate exon inclusion and exclusion.[1] Inhibition of CLKs by this compound leads to a decrease in the phosphorylation of SR proteins, which can be readily detected by Western blot.[1] At lower nanomolar concentrations, this compound has also been observed to induce the re-distribution of CLK2 and phosphorylated SR proteins.[1]

Data Presentation

The following tables summarize the inhibitory activity of this compound from biochemical and cellular assays. This data is essential for determining the appropriate concentration range for treating cells in a Western blot experiment.

Table 1: Biochemical IC50 Values of this compound [1]

KinaseIC50 (nM)
CLK113
CLK24
CLK446
CLK3363

Table 2: Cellular Target Engagement (NanoBRET) IC50 Values of this compound [4]

KinaseCellular IC50 (nM)
CLK1165
CLK270
CLK4100

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis to assess the phosphorylation of SR proteins.

Materials
  • This compound (and inactive control SGC-CLK-1N, if desired)

  • Cell line of interest (e.g., MDA-MB-435, U118-MG)[5]

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[1]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% gradient gels)[1]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-SR (clone 1H4), recommended dilution 1:500[1][6]

    • Anti-CLK1, CLK2, or CLK4

    • Loading control antibody (e.g., anti-α/β-tubulin, recommended dilution 1:1000, or anti-GAPDH)[1]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Cell Treatment
  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.[4]

  • Dilute this compound in cell culture medium to the desired final concentrations. A dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) is recommended to determine the optimal concentration.

  • Include a vehicle control (DMSO) and, if available, a negative control compound (SGC-CLK-1N).[5]

  • Remove the old medium from the cells and replace it with the medium containing this compound or controls.

  • Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours).

Cell Lysis and Protein Quantification
  • After treatment, place the cell culture plates on ice.

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting
  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA in TBST is often recommended to reduce background.[3]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-SR) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.

Mandatory Visualization

Signaling Pathway of this compound Action

SGC_CLK1_Pathway SGC_CLK1 This compound CLKs CLK1 / CLK2 / CLK4 SGC_CLK1->CLKs Inhibition SR_proteins SR Proteins CLKs->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins Splicing pre-mRNA Splicing pSR_proteins->Splicing Regulation

Caption: this compound inhibits CLK1/2/4, preventing SR protein phosphorylation and altering pre-mRNA splicing.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-pSR) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for analyzing this compound effects on protein phosphorylation via Western blot.

References

Application Notes and Protocols for Immunofluorescence Staining Following SGC-CLK-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CLK-1 is a potent and selective chemical probe for the Cdc2-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.[1][2] These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine-arginine-rich (SR) proteins.[3] Phosphorylation by CLKs governs the subcellular localization and activity of SR proteins, which are essential for spliceosome assembly and function.[3] Inhibition of CLK activity by this compound has been shown to not only reduce the phosphorylation of SR proteins but also to induce a significant change in the subcellular localization of both CLK2 and phosphorylated SR (pSR) proteins.[1][3][4] This alteration in protein localization, from a characteristic punctate nuclear pattern to a more diffuse distribution, can be effectively visualized and quantified using immunofluorescence microscopy.[3]

These application notes provide a detailed protocol for utilizing immunofluorescence to observe and quantify the effects of this compound treatment on the localization of CLK2 and pSR proteins in mammalian cells.

Mechanism of Action

Under normal physiological conditions, CLK1, CLK2, and CLK4 phosphorylate SR proteins within the nucleus. This phosphorylation event is a key step in the regulation of pre-mRNA splicing, as it facilitates the release of SR proteins from nuclear speckles and their recruitment to the spliceosome. This compound acts as an ATP-competitive inhibitor of CLK1, CLK2, and CLK4, thereby preventing the phosphorylation of SR proteins. This inhibition leads to a disruption of the normal localization of both CLK2 and pSR proteins, resulting in their dispersal from nuclear speckles and a more diffuse nuclear and/or cytoplasmic staining pattern.

Signaling Pathway

SGC_CLK_1_Signaling_Pathway cluster_nucleus Nucleus CLK CLK1/2/4 pSR pSR Proteins (phosphorylated) CLK->pSR Phosphorylation SR_unphos SR Proteins (unphosphorylated) SR_unphos->CLK Nuclear_Speckles Nuclear Speckles SR_unphos->Nuclear_Speckles Localization in Nuclear Speckles Spliceosome Spliceosome Assembly & pre-mRNA Splicing pSR->Spliceosome Localization to Spliceosome pSR->Nuclear_Speckles Release from SGC_CLK_1 This compound SGC_CLK_1->CLK Inhibition

Caption: this compound inhibits CLK-mediated phosphorylation of SR proteins.

Data Presentation

The treatment of glioblastoma cell lines (e.g., U118-MG) with this compound results in a time- and concentration-dependent increase in the percentage of cells exhibiting a diffuse localization of phosphorylated SR proteins.

Treatment GroupConcentration15 min30 min45 min60 min
This compound 100 nM~10%~25%~40%~55%
This compound 500 nM~30%~60%~85%~95%
SGC-CLK-1N (Negative Control) 500 nM<5%<5%<5%<5%
DMSO (Vehicle Control) N/A<5%<5%<5%<5%

Note: The data presented in this table are representative values based on graphical representations in Tiek et al., 2023.[3] The values indicate the approximate percentage of cells showing a diffuse pSR localization pattern as determined by immunofluorescence analysis.

Experimental Protocols

Immunofluorescence Protocol for Detecting Changes in CLK2 and pSR Protein Localization after this compound Treatment

This protocol is adapted from the methods described in Tiek et al., 2023.[3]

Materials:

  • Cell Line: U118-MG (glioblastoma) or other suitable cell line with detectable levels of CLK2 and pSR proteins.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound: Stock solution in DMSO.

  • SGC-CLK-1N (negative control): Stock solution in DMSO.

  • 12-well plates

  • 18-mm round glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation and Permeabilization Buffer: 3.2% paraformaldehyde with 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS.

  • Primary Antibodies:

    • Rabbit anti-CLK2 antibody

    • Mouse anti-phospho-SR (pSR) antibody

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488

    • Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

Experimental Workflow

IF_Workflow A 1. Cell Seeding Seed 45,000-55,000 cells/well onto coverslips in 12-well plates. B 2. This compound Treatment Incubate with this compound (100-500 nM) or controls for 15-60 min. A->B C 3. Fixation & Permeabilization Wash with PBS. Incubate in 3.2% PFA + 0.2% Triton X-100 for 5 min at RT. B->C D 4. Blocking Wash with PBS. Incubate in blocking buffer for 1 hour at RT. C->D E 5. Primary Antibody Incubation Incubate with primary antibodies (e.g., anti-CLK2, anti-pSR) overnight at 4°C. D->E F 6. Secondary Antibody Incubation Wash with PBS. Incubate with fluorescently labeled secondary antibodies for 1 hour at RT. E->F G 7. Nuclear Staining & Mounting Wash with PBS. Stain with DAPI. Mount coverslips on slides. F->G H 8. Imaging & Analysis Acquire images using a fluorescence microscope. Quantify changes in protein localization. G->H

Caption: Workflow for immunofluorescence analysis of this compound treated cells.

Procedure:

  • Cell Seeding:

    • Place sterile 18-mm round glass coverslips into the wells of a 12-well plate.

    • Seed 45,000–55,000 cells (e.g., U118-MG) per well onto the coverslips.[3]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere and reach approximately 70-80% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound (e.g., 100 nM and 500 nM), SGC-CLK-1N (500 nM), and a vehicle control (DMSO) in pre-warmed culture medium.[3]

    • Aspirate the old medium from the wells and replace it with the medium containing the respective treatments.

    • Incubate for the desired time points (e.g., 15, 30, 45, or 60 minutes) at 37°C.[3]

  • Fixation and Permeabilization:

    • Aspirate the treatment medium and wash the cells three times with PBS.[3]

    • Add the fixation and permeabilization buffer to each well and incubate for 5 minutes at room temperature.[3]

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., anti-CLK2 and anti-pSR) in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibodies in blocking buffer.

    • Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Incubate with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the coverslips one final time with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope equipped with the appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.

    • For quantitative analysis, capture multiple random fields of view for each condition.

    • Quantify the change in protein localization by classifying cells as having either a "punctate" or "diffuse" staining pattern for CLK2 and pSR proteins. The percentage of cells with a diffuse pattern can then be calculated for each treatment group. Alternatively, image analysis software can be used to measure the mean fluorescence intensity in the nucleus versus the cytoplasm.

References

Application Notes and Protocols: SGC-CLK-1 for Cellular Inhibition of CLK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CLK-1 (also known as CAF-170) is a potent and selective chemical probe for the Cdc2-like kinases (CLKs), particularly CLK1, CLK2, and CLK4.[1][2] These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3][4] Dysregulation of CLK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[5][6] This document provides detailed application notes and protocols for utilizing this compound to specifically inhibit CLK2 in cellular contexts, enabling the study of its downstream biological effects. This compound demonstrates excellent kinome-wide selectivity and cellular activity, making it a valuable tool for elucidating the roles of CLKs in health and disease.[1] A structurally related but inactive compound, SGC-CLK-1N (CAF-225), is available as a negative control for experiments.[1][7][8]

Key Features of this compound

  • High Potency: Exhibits low nanomolar inhibitory activity against CLK1, CLK2, and CLK4 in both biochemical and cellular assays.[1][9]

  • Excellent Selectivity: Shows high selectivity across the kinome, with only a few identified off-targets at higher concentrations.[1][3][10]

  • Cell Permeability: Effectively engages and inhibits target kinases within cells.[1][11]

  • Validated Negative Control: Accompanied by the inactive control compound SGC-CLK-1N for robust experimental design.[7][8]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various assays. The data is summarized in the tables below for easy reference.

Table 1: In Vitro Enzymatic Inhibition (IC₅₀)

Kinase IC₅₀ (nM) Source
CLK2 4 [1][7][9]
CLK1 13 [1][9]
CLK4 46 [1][9]
HIPK2 42 [9]
STK16 49 [9]
HIPK1 50 [9]
CLK3 363 [1][9]

Data from enzymatic assays provide a measure of the direct inhibitory potency of the compound on purified kinases.

Table 2: Cellular Target Engagement (NanoBRET IC₅₀)

Kinase Cellular IC₅₀ (nM) Source
CLK2 70 [10]
CLK4 100 [10]
CLK1 165 [10]

The NanoBRET assay measures the ability of the compound to bind to its target within a live cellular environment, providing a more physiologically relevant measure of potency.

Table 3: Kinome-wide Selectivity Profile

Assay Concentration Results Source
KINOMEscan® 1 µM Bound to only 6 of 403 kinases with a Percent of Control < 35 (CLK1, CLK2, CLK4, HIPK1, HIPK2, MAPK15/ERK8) [1]

Selectivity screening is crucial to ensure that the observed biological effects are due to the inhibition of the intended target.

Recommended Concentration for Cellular Assays: Based on the available data, a concentration range of 100 nM to 1 µM is recommended for most cellular experiments.

  • For observing effects on subcellular localization of CLK2 and phosphorylated SR (pSR) proteins, concentrations of 100 nM to 500 nM have been shown to be effective.[1][9]

  • For cell proliferation assays, 1 µM has been used to achieve inhibition in cancer cell lines like MDA-MB-435 and U-118 MG.[9]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Signaling Pathway and Mechanism of Action

CLKs are dual-specificity kinases that play a central role in regulating pre-mRNA splicing.[3][4] They phosphorylate SR proteins, which are key components of the spliceosome.[1] This phosphorylation event causes the SR proteins to translocate from nuclear speckles to sites of active transcription, where they participate in exon recognition and spliceosome assembly.[1] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of CLK2.[6][12] This inhibition prevents the phosphorylation of SR proteins, leading to their altered subcellular localization and subsequent changes in alternative splicing patterns.[1][2][5]

References

Application Notes and Protocols: Cell Proliferation Assay with SGC-CLK-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CLK-1 is a potent and selective chemical probe for the Cdc2-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.[1][2] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine-arginine rich (SR) proteins.[1][3][4] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic development.[1][3][4] this compound has been shown to inhibit the proliferation of various cancer cell lines, such as melanoma and glioblastoma, by altering the subcellular localization of CLK2 and phosphorylated SR proteins.[1][5] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[6] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream targets, primarily the SR proteins. This inhibition disrupts the normal splicing process of pre-mRNA, leading to alterations in the proteome that can ultimately suppress cell growth and induce apoptosis in cancer cells.[7] At low nanomolar concentrations, this compound causes the re-distribution of CLK2 and phosphorylated SR proteins, which contributes to its anti-proliferative effects.[1]

Signaling Pathway

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLK1/2/4 SR_Proteins SR Proteins pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly & pre-mRNA Splicing Cell_Proliferation_Node Cell Proliferation SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

Experimental Protocols

Cell Culture
  • Culture selected cancer cell lines (e.g., MDA-MB-435 breast cancer, U-118 MG glioma) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before starting the assay.

Cell Proliferation Assay (Crystal Violet Method)

This protocol is adapted from established methods for assessing cell viability.[1]

Materials:

  • 96-well tissue culture plates

  • This compound (and a negative control, SGC-CLK-1N, if available)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol

  • Solubilization solution (e.g., 10% acetic acid)

Procedure:

  • Seed cells into 96-well plates at a density of 1,000 cells per well in 100 µL of complete growth medium.[1]

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium at the desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.

  • Incubate the plates for the desired treatment duration (e.g., 8 days, with a medium change and drug replenishment on day 4).[1]

  • After the incubation period, carefully remove the medium and wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.

  • Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding 100 µL of a solubilization solution to each well and shaking for 5 minutes.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol provides a more sensitive method for determining cell viability based on ATP levels.[1]

Materials:

  • 96-well opaque-walled tissue culture plates

  • This compound

  • Complete growth medium

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells into 96-well opaque-walled plates at a density of 1,000-2,000 cells per well in 100 µL of complete growth medium.[1]

  • Incubate for 24 hours.

  • Treat cells with various concentrations of this compound as described in the Crystal Violet protocol.

  • Incubate for the desired duration.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

Experimental Workflow

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound Incubation_24h->Treatment Incubation_Treatment Incubate for Treatment Duration Treatment->Incubation_Treatment Assay Select Assay Incubation_Treatment->Assay Crystal_Violet Crystal Violet Staining Assay->Crystal_Violet Method 1 CellTiter_Glo CellTiter-Glo® Assay Assay->CellTiter_Glo Method 2 Measurement Measure Absorbance/ Luminescence Crystal_Violet->Measurement CellTiter_Glo->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Cell LineTissue TypeIC50 (nM)Assay MethodReference
U-118 MGGlioma< 250CellTiter-Glo[1]
MDA-MB-435Breast Cancer< 250CellTiter-Glo[1]
BT-20Breast Cancer> 1000Crystal Violet[1]

Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions.

KinaseIC50 (nM)Assay Type
CLK113Enzymatic Assay
CLK24Enzymatic Assay
CLK446Enzymatic Assay
HIPK1>50Enzymatic Assay
HIPK2>42Enzymatic Assay
STK16>49Enzymatic Assay

This table summarizes the in vitro kinase inhibitory activity of this compound. Data from Tiek D, et al. (2023).[1]

Troubleshooting

  • High background in assays: Ensure thorough washing steps to remove all residual medium and reagents. For luminescent assays, use opaque-walled plates to minimize crosstalk between wells.

  • Inconsistent results: Maintain consistent cell seeding densities and ensure even distribution of cells in the wells. Use a multichannel pipette for adding reagents to minimize timing differences.

  • Compound precipitation: this compound is soluble in DMSO.[3] Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.

Conclusion

This compound serves as a valuable tool for studying the biological roles of CLK kinases and for exploring their potential as therapeutic targets. The provided protocols offer robust methods for characterizing the anti-proliferative effects of this compound in a laboratory setting. Careful execution of these assays will yield reliable and reproducible data, contributing to a better understanding of CLK-mediated signaling pathways in cell proliferation and disease.

References

Application Notes and Protocols for S-G-C-CLK-1 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay for CDC-like Kinase 1 (CLK1) using the specific inhibitor SGC-CLK-1. This document outlines the necessary reagents, experimental procedures, and data analysis steps, and includes control experiments for robust and reliable results.

Introduction

CDC-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This compound is a potent and selective chemical probe for CLK1, CLK2, and CLK4, enabling detailed investigation of their biological functions.[3][4] This document provides a comprehensive protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against CLK1. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[1][5]

Signaling Pathway of CLK1 in mRNA Splicing

CLK1 is a key regulator of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. The primary substrates of CLK1 are SR proteins. Upon phosphorylation by CLK1, SR proteins are released from nuclear speckles and recruited to the spliceosome, where they facilitate the recognition of splice sites. This process is essential for accurate and efficient pre-mRNA splicing.

CLK1_Signaling_Pathway cluster_nucleus Nucleus CLK1 CLK1 SR_Proteins_inactive SR Proteins (in nuclear speckles) CLK1->SR_Proteins_inactive Phosphorylation SR_Proteins_active Phosphorylated SR Proteins (active) SR_Proteins_inactive->SR_Proteins_active Spliceosome Spliceosome SR_Proteins_active->Spliceosome Pre_mRNA Pre_mRNA Pre_mRNA->Spliceosome mRNA mRNA Spliceosome->mRNA Splicing caption CLK1 phosphorylates SR proteins, leading to their activation and subsequent involvement in pre-mRNA splicing.

Caption: CLK1-mediated phosphorylation of SR proteins and their role in mRNA splicing.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro kinase assay of CLK1 with this compound.

Kinetic Parameters for CLK1 Value Reference
ATP Km0.2 µM[6]
Specific Activity170 - 295 nmol/min/mg[7]
Inhibitor Activity IC50 (nM) Reference
This compound13 - 41[3][4]
SGC-CLK-1N (Negative Control)> 10,000[4][8]
Staurosporine (Positive Control)15 - 22.6[1][9]

Experimental Protocols

This section provides a detailed methodology for the in vitro kinase assay using the ADP-Glo™ Kinase Assay kit.

Materials and Reagents
  • Enzyme: Recombinant Human CLK1 (active)

  • Substrate: Myelin Basic Protein (MBP)[5][7]

  • Inhibitor: this compound

  • Negative Control: SGC-CLK-1N[8][10]

  • Positive Control: Staurosporine

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega)[1][5]

  • Buffer: CLK1 Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

  • ATP: Adenosine 5'-triphosphate

  • Plates: White, opaque 384-well plates

  • Instrumentation: Luminometer

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Reagent_Prep Prepare Reagents: - CLK1 Enzyme - MBP Substrate - this compound/Controls - ATP Solution Add_Inhibitor Add Inhibitor/ Control (1 µl) Reagent_Prep->Add_Inhibitor Add_Enzyme Add CLK1 Enzyme (2 µl) Add_Inhibitor->Add_Enzyme Add_Sub_ATP Add Substrate/ATP Mix (2 µl) Add_Enzyme->Add_Sub_ATP Incubate_1 Incubate (60 min, RT) Add_Sub_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (5 µl) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min, RT) Add_ADP_Glo->Incubate_2 Add_Kinase_Det Add Kinase Detection Reagent (10 µl) Incubate_2->Add_Kinase_Det Incubate_3 Incubate (30 min, RT) Add_Kinase_Det->Incubate_3 Read_Lum Read Luminescence Incubate_3->Read_Lum caption Step-by-step workflow for the in vitro CLK1 kinase assay.

Caption: Workflow of the in vitro kinase assay for this compound with CLK1.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound and control compounds in 100% DMSO.

    • Dilute the recombinant CLK1 enzyme and MBP substrate in CLK1 Kinase Buffer to the desired concentrations. A typical concentration for CLK1 is 2-4 ng per reaction.[1]

    • Prepare a solution of ATP at a concentration close to its Km for CLK1 (e.g., 10 µM) in CLK1 Kinase Buffer.[9]

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µl of the serially diluted this compound, SGC-CLK-1N, or Staurosporine to the appropriate wells. For the no-inhibitor control, add 1 µl of DMSO.

    • Add 2 µl of the diluted CLK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µl of the MBP substrate and ATP mixture to each well.

    • The final reaction volume is 5 µl.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.[1]

  • ADP Detection (using the ADP-Glo™ Kinase Assay Kit):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate the plate at room temperature for 40 minutes.[1]

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate the plate at room temperature for 30 minutes.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Background Subtraction: Subtract the average luminescence of the "no enzyme" control wells from all other measurements.

  • Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

This document provides a detailed and comprehensive protocol for an in vitro kinase assay to assess the inhibitory activity of this compound against CLK1. By following this protocol, researchers can obtain reliable and reproducible data to further investigate the role of CLK1 in various biological processes and to aid in the development of novel therapeutic agents. The inclusion of appropriate controls and adherence to the specified experimental conditions are crucial for the accuracy of the results.

References

Live-Cell Imaging with SGC-CLK-1: A Potent Tool for Tracking Protein Localization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CLK-1 is a potent and selective chemical probe for the Cdc2-like kinases (CLKs) CLK1, CLK2, and CLK4.[1][2][3] This ATP-competitive inhibitor exhibits a unique dual mechanism of action. At higher concentrations (≥ 5 µM), it acts as a conventional kinase inhibitor, reducing the phosphorylation of downstream targets like serine/arginine-rich (SR) proteins.[1] However, at lower nanomolar concentrations (e.g., 500 nM), this compound induces the re-localization of CLK2 and phosphorylated SR (pSR) proteins from nuclear speckles to a more diffuse nuclear distribution, without significantly affecting their phosphorylation status.[1][4] This characteristic makes this compound an invaluable tool for live-cell imaging studies aimed at dissecting the dynamic regulation of protein localization and its role in cellular processes, particularly pre-mRNA splicing.[1][5] Furthermore, the effects of this compound are reversible, allowing for the study of the recovery of protein localization after washout of the compound.[1][2] A closely related, inactive compound, SGC-CLK-1N, is available as a negative control for rigorous experimental design.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
CLK113
CLK24
CLK446
CLK3363
HIPK150
HIPK242
STK1649

Source: Data compiled from multiple studies.[1][4]

Table 2: Cellular Activity of this compound

Assay TypeCell Line(s)Effective ConcentrationObserved Effect
Protein RelocalizationU-118 MG, MDA-MB-435500 nMDiffuse localization of CLK2 and pSR proteins
Inhibition of pSRU-118 MG5 µMDecrease in pSR protein phosphorylation
Anti-proliferativeMDA-MB-435, U-118 MG1 µMInhibition of cell proliferation

Source: Data compiled from published research.[1][4]

Signaling Pathway

The Cdc2-like kinases (CLKs) play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This phosphorylation event governs the localization of SR proteins to nuclear speckles, where they are stored, and their subsequent recruitment to the spliceosome to facilitate splicing. This compound, at low concentrations, disrupts this localization without inhibiting the kinase activity, providing a unique tool to study the functional consequences of mislocalized splicing factors.

CLK_Signaling_Pathway CLK Signaling Pathway in Splicing Regulation CLKs CLK1/2/4 SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins (pSR) Nuclear_Speckles Nuclear Speckles pSR_Proteins->Nuclear_Speckles Localization Spliceosome Spliceosome Nuclear_Speckles->Spliceosome Recruitment mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome SGC_CLK_1 This compound (Low Concentration) SGC_CLK_1->pSR_Proteins Induces Diffuse Localization

Caption: CLK-mediated regulation of SR protein localization in pre-mRNA splicing.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Protein Relocalization with this compound

This protocol describes the use of this compound to visualize the dynamic relocalization of a fluorescently tagged protein of interest (e.g., GFP-CLK2) in real-time.

Materials:

  • Mammalian cells expressing a fluorescently tagged protein of interest (e.g., HeLa cells stably expressing GFP-CLK2)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or plates

  • This compound (stock solution in DMSO)

  • SGC-CLK-1N (negative control, stock solution in DMSO)

  • Live-cell imaging system with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Compound Preparation: Prepare fresh dilutions of this compound and SGC-CLK-1N in pre-warmed complete cell culture medium. A final concentration of 500 nM is recommended for inducing protein relocalization.[1][4] Prepare a vehicle control with the same final concentration of DMSO.

  • Imaging Setup:

    • Turn on the live-cell imaging system and allow the environmental chamber to equilibrate to 37°C and 5% CO₂.

    • Place the imaging dish on the microscope stage and bring the cells into focus.

    • Select appropriate filter sets and acquisition settings (e.g., exposure time, laser power) to visualize the fluorescently tagged protein. Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

  • Baseline Imaging: Acquire images of the cells before treatment to establish the baseline localization of the protein of interest.

  • Treatment: Gently remove the existing medium and replace it with the medium containing this compound, SGC-CLK-1N, or the vehicle control.

  • Time-Lapse Imaging: Immediately begin time-lapse imaging to capture the dynamic relocalization of the protein. Acquire images at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 1-2 hours).

  • (Optional) Washout and Recovery: To observe the reversibility of the effect, gently wash the cells twice with pre-warmed, inhibitor-free medium after the initial imaging period. Add fresh, pre-warmed, inhibitor-free medium and continue time-lapse imaging to monitor the recovery of protein localization.

  • Data Analysis: Quantify the change in protein localization over time using image analysis software. This can involve measuring the fluorescence intensity in different subcellular compartments (e.g., nuclear speckles vs. nucleoplasm).

Live_Cell_Imaging_Workflow Live-Cell Imaging Workflow with this compound Start Seed cells expressing fluorescently tagged protein Setup Equilibrate live-cell imaging system Start->Setup Baseline Acquire baseline images Setup->Baseline Treatment Treat with this compound, SGC-CLK-1N, or vehicle Baseline->Treatment Time_Lapse Perform time-lapse imaging Treatment->Time_Lapse Washout Optional: Washout and image recovery Time_Lapse->Washout Analysis Analyze protein localization changes Time_Lapse->Analysis No Washout Washout->Analysis Yes End End Analysis->End

Caption: Experimental workflow for live-cell imaging of protein relocalization.

Protocol 2: Immunofluorescence Staining for Protein Localization

This protocol is for fixed-cell analysis of endogenous protein localization following treatment with this compound.

Materials:

  • Mammalian cells of interest (e.g., U-118 MG, MDA-MB-435)

  • Complete cell culture medium

  • Glass coverslips in a 12-well plate

  • This compound and SGC-CLK-1N (stock solutions in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization solution (e.g., 3.2% paraformaldehyde with 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 0.1% gelatin with 10% normal donkey serum in PBS)

  • Primary antibodies (e.g., anti-CLK2, anti-pSR)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 12-well plate at a density of 45,000–55,000 cells per well.[6]

  • Treatment: The following day, treat the cells with the desired concentrations of this compound, SGC-CLK-1N, or vehicle control for the indicated time points (e.g., 15, 30, 45, 60 minutes).[6]

  • Fixation and Permeabilization:

    • Remove the medium and wash the coverslips three times with PBS.

    • Fix and permeabilize the cells for 5 minutes at room temperature.[6]

    • Wash the coverslips three times with PBS.[6]

  • Blocking: Invert the coverslips onto a droplet of blocking buffer on parafilm and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the coverslips with primary antibodies diluted in blocking buffer for 1 hour at room temperature.

    • Wash the coverslips three times with PBS.

  • Secondary Antibody and DAPI Incubation:

    • Incubate the coverslips with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 20 minutes in the dark.[6]

    • Wash the coverslips three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope.

Troubleshooting

IssuePossible CauseSuggested Solution
No change in protein localization Insufficient inhibitor concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Cell line is not sensitive to this compound.Confirm the expression of CLK1, CLK2, or CLK4 in your cell line.
High background fluorescence Autofluorescence from cell culture medium.Use phenol red-free medium for imaging.
Excess fluorescent probe.Ensure thorough washing after antibody incubations (for immunofluorescence). For live-cell imaging, use the lowest effective probe concentration.
Phototoxicity/Cell death Excessive light exposure.Reduce laser power, increase camera gain, and minimize exposure time. Use a more sensitive camera if available.
Unhealthy cells prior to imaging.Ensure cells are healthy and sub-confluent before starting the experiment. Use an appropriate live-cell imaging solution.

Conclusion

This compound is a powerful and versatile chemical probe for studying the dynamic localization of CLK kinases and their substrates. Its unique ability to induce protein relocalization at low concentrations, coupled with its reversibility, provides researchers with a valuable tool to investigate the intricate relationship between protein localization and function in live cells. The protocols provided here offer a starting point for utilizing this compound to advance our understanding of cellular signaling pathways and their implications in health and disease.

References

Application Notes and Protocols for Studying Alternative Splicing with SGC-CLK-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative splicing is a fundamental process in gene regulation, allowing for the production of multiple distinct mRNA transcripts, and consequently proteins, from a single gene. This intricate mechanism is tightly controlled by a host of regulatory factors, including serine-arginine (SR) rich proteins. The function of SR proteins is modulated by their phosphorylation state, which is governed by several families of kinases. Among these, the CDC-like kinases (CLKs) play a pivotal role.[1][2]

SGC-CLK-1 is a potent and selective chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4.[3][4] By inhibiting these kinases, this compound serves as a powerful tool to investigate the role of CLK-mediated phosphorylation in the regulation of alternative splicing. These application notes provide detailed protocols for utilizing this compound to study its effects on SR protein phosphorylation and alternative splicing events in a cellular context.

This compound: Inhibitor Profile and Cellular Activity

This compound is an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[5] Its inhibitory activity has been characterized in both biochemical and cellular assays, demonstrating high potency and selectivity. A structurally similar but inactive compound, SGC-CLK-1N, is available as a negative control for experiments.[6]

Parameter Value Assay Type
CLK1 IC50 13 nM[7][8]Biochemical
41 nM[4]Binding Assay
165 nM[4]Cellular (NanoBRET)
CLK2 IC50 4 nM[7][8]Biochemical
36 nM[4]Binding Assay
70 nM[4]Cellular (NanoBRET)
CLK3 IC50 363 nM[7][8]Biochemical
Inactive at 10,000 nM[4]Binding Assay
CLK4 IC50 46 nM[7][8]Biochemical
100 nM[4]Cellular (NanoBRET)
HIPK1 IC50 50 nM[7]Biochemical
HIPK2 IC50 42 nM[7]Biochemical
STK16 IC50 49 nM[7]Biochemical
Recommended Cellular Concentration Up to 1 µM[5]

Signaling Pathway of CLK-Mediated Alternative Splicing

CLKs are key regulators of pre-mRNA splicing through their phosphorylation of SR proteins.[2] This phosphorylation event influences the subcellular localization of SR proteins, promoting their translocation from nuclear speckles to sites of active transcription where they engage with the spliceosome to dictate exon inclusion or exclusion.[1] Inhibition of CLKs with this compound is expected to alter the phosphorylation status of SR proteins, leading to changes in alternative splicing patterns.[6]

CLK_Splicing_Pathway cluster_nucleus Nucleus CLK CLK1/2/4 SR_proteins SR Proteins (in nuclear speckles) CLK->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Activation Pre_mRNA pre-mRNA Spliceosome->Pre_mRNA Splicing mRNA Mature mRNA (Alternative Isoforms) SGC_CLK1 This compound SGC_CLK1->CLK Inhibition

CLK-mediated alternative splicing pathway and the inhibitory action of this compound.

Experimental Workflow for Studying this compound Effects

A general workflow to investigate the impact of this compound on alternative splicing involves cell treatment, followed by analysis of protein phosphorylation and RNA splicing.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_rna start Seed Cells treat Treat with this compound (and SGC-CLK-1N control) start->treat lysis Cell Lysis treat->lysis protein_analysis Protein Analysis (Western Blot) lysis->protein_analysis rna_analysis RNA Analysis lysis->rna_analysis rt_pcr RT-PCR / qRT-PCR rna_analysis->rt_pcr rna_seq RNA-Sequencing rna_analysis->rna_seq RNASeq_Workflow cluster_preprocessing Data Pre-processing cluster_alignment Alignment cluster_analysis Splicing Analysis raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (e.g., FastQC) raw_reads->qc trim Adapter & Quality Trimming qc->trim align Align to Reference Genome (e.g., STAR) trim->align diff_splicing Differential Splicing Analysis (e.g., rMATS, DEXSeq) align->diff_splicing visualization Visualization (e.g., Sashimi plots) diff_splicing->visualization

References

Application Note: Flow Cytometry Analysis of Cellular Responses to SGC-CLK-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGC-CLK-1 is a potent and selective chemical probe that inhibits the activity of Cdc2-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.[1][2][3][4][5] These kinases are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression.[6] CLKs phosphorylate serine-arginine rich (SR) proteins, which are essential for the assembly and function of the spliceosome.[1][6][7] By inhibiting CLKs, this compound disrupts the normal splicing process. This disruption can lead to the production of aberrant mRNA transcripts of genes involved in critical cellular pathways, ultimately suppressing cell growth and inducing programmed cell death (apoptosis) in cancer cells.[8][9][10][11][12]

Flow cytometry is an indispensable tool for quantifying the cellular effects of kinase inhibitors like this compound. It allows for the rapid, high-throughput analysis of individual cells within a heterogeneous population, providing statistical data on apoptosis, cell cycle progression, and protein expression. This document provides detailed protocols for using flow cytometry to analyze the effects of this compound on cell cycle distribution and apoptosis induction.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the ATP-binding pocket of CLK1, CLK2, and CLK4.[13] This prevents the phosphorylation of SR proteins, which in turn alters their subcellular localization and ability to regulate splice site selection.[1][4] The resulting alternative splicing events can lead to the depletion of proteins essential for cell survival and proliferation, thereby triggering apoptosis.[8][9][11]

SGC_CLK_1_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibitor Action CLK CLK1 / CLK2 / CLK4 SR SR Proteins CLK->SR Phosphorylates pSR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR->Spliceosome Promotes preRNA pre-mRNA Spliceosome->preRNA Acts on mRNA Mature mRNA (Survival Genes) preRNA->mRNA Splicing Survival Cell Survival & Proliferation mRNA->Survival Apoptosis Apoptosis Induction Survival->Apoptosis SGC This compound SGC->CLK Inhibits

Caption: this compound inhibits CLK kinases, disrupting splicing and promoting apoptosis.

Experimental Workflow Overview

The general procedure for analyzing cells treated with this compound involves several key steps, from cell culture to data analysis. Proper controls, including a vehicle-treated control (e.g., DMSO) and an untreated control, are essential for accurate interpretation of the results.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Treatment with this compound (and controls) A->B C 3. Cell Harvesting (Trypsinization & Washing) B->C D 4. Staining (e.g., Annexin V/PI or PI) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis (Gating & Quantification) E->F

Caption: General workflow for flow cytometry analysis of this compound treated cells.

Quantitative Data Presentation

The following tables represent example data obtained from flow cytometry analysis of a cancer cell line (e.g., MDA-MB-468) treated with this compound for 48 hours.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Untreated Control95.2 ± 1.52.5 ± 0.52.3 ± 0.4
Vehicle (DMSO)94.8 ± 1.82.8 ± 0.62.4 ± 0.5
This compound (100 nM)85.3 ± 2.18.1 ± 1.26.6 ± 0.9
This compound (500 nM)60.7 ± 3.525.4 ± 2.813.9 ± 1.7
This compound (1 µM)35.1 ± 4.242.6 ± 3.922.3 ± 2.5

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

Treatment GroupSub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control2.1 ± 0.455.4 ± 2.528.3 ± 1.914.2 ± 1.1
Vehicle (DMSO)2.3 ± 0.554.9 ± 2.828.9 ± 2.013.9 ± 1.3
This compound (100 nM)6.8 ± 0.956.1 ± 3.125.5 ± 2.211.6 ± 1.5
This compound (500 nM)18.5 ± 2.250.3 ± 3.821.1 ± 2.510.1 ± 1.4
This compound (1 µM)33.7 ± 3.645.2 ± 4.114.5 ± 1.86.6 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments. An increase in the sub-G1 fraction is indicative of apoptosis.[11]

Detailed Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently-labeled Annexin V.[14] Propidium Iodide is used as a vital dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.[15]

A. Materials

  • This compound (and inactive control SGC-CLK-1N, if available)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Flow cytometer tubes

  • Microcentrifuge

B. Protocol

  • Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere and grow for 24 hours.[16]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the medium containing this compound at the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells once with PBS, then add trypsin-EDTA to detach them.

    • Combine the detached cells with their corresponding supernatant.[16]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use unstained, Annexin V only, and PI only controls to set up compensation and gates.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[17] A sub-G1 peak, representing cells with fragmented DNA, is indicative of apoptosis.

A. Materials

  • This compound and DMSO

  • Cell culture reagents

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[18]

  • Flow cytometer tubes

  • Microcentrifuge

B. Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 from the apoptosis protocol. A higher cell number (e.g., 1-2 x 10⁶) is recommended.

  • Cell Harvesting: Harvest adherent and floating cells as described in the apoptosis protocol (step 4).

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in ~500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[18]

    • Incubate the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully discard the ethanol and wash the pellet twice with cold PBS to remove any residual ethanol.[18]

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for digesting RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[17]

    • Incubate for 30 minutes at room temperature, protected from light.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Gate on the single-cell population using forward scatter area vs. width to exclude doublets.[18] Analyze the DNA content histogram to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

References

Troubleshooting & Optimization

SGC-CLK-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SGC-CLK-1, a potent and selective inhibitor of Cdc2-like kinases (CLK1, CLK2, and CLK4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe that acts as a potent and selective inhibitor of the Cdc2-like kinases CLK1, CLK2, and CLK4.[1][2][3] It has significantly weaker activity against CLK3.[2][4] These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine-arginine-rich (SR) proteins.[2][5][6]

Q2: In what solvents is this compound soluble?

This compound is primarily soluble in dimethyl sulfoxide (DMSO).[2][3] For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[1]

Q3: What is the recommended storage condition for this compound?

As a solid, this compound is stable at room temperature.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: What are the known cellular effects of this compound?

This compound has been shown to inhibit the growth of melanoma and glioblastoma cells.[1][3] It functions by not only reducing the phosphorylation of SR proteins but also by altering the subcellular localization of both CLK2 and phosphorylated SR proteins.[3][4][7] This disruption of the splicing machinery is a key mechanism of its action.

Troubleshooting Guide

Issue 1: this compound is not dissolving properly in DMSO.

  • Solution 1: Gentle Warming. Some sources indicate that warming the solution may be necessary to achieve full dissolution. You can try warming the solution to 37°C for a short period.

  • Solution 2: Check Concentration. The reported solubility of this compound in DMSO varies. While some sources state solubility up to 10 mM, others suggest a lower concentration of around 2 mg/mL.[2] If you are having trouble, try preparing a slightly more dilute solution.

  • Solution 3: Sonication. In some cases, brief sonication in a water bath can help to break up particulates and aid in dissolution.

Issue 2: Precipitation is observed in my cell culture medium after adding this compound.

  • Solution 1: Final DMSO Concentration. Ensure that the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and compound precipitation.

  • Solution 2: Serial Dilutions. When preparing your working concentrations, perform serial dilutions in your cell culture medium. Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous medium. Instead, make intermediate dilutions.

  • Solution 3: Pre-warm Medium. Adding the this compound solution to pre-warmed cell culture medium can sometimes prevent precipitation.

Issue 3: Inconsistent results in cellular assays.

  • Solution 1: Fresh Working Solutions. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] For in vitro assays, while stock solutions are stable when frozen, it is best to prepare fresh dilutions from the stock for each experiment to ensure consistent potency.

  • Solution 2: Aliquot Stock Solutions. To maintain the stability of your this compound stock solution, it is crucial to aliquot it after preparation to avoid multiple freeze-thaw cycles.[1]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSOUp to 10 mM-[2]
DMSO≥ 2.5 mg/mL (6.00 mM)Clear solution[1]
DMSO2 mg/mLClear with warming
DMSO1-10 mg/mLSparingly soluble[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 416.36 g/mol ), add 240.18 µL of DMSO.

  • Vortex the solution to mix. If necessary, warm the solution at 37°C for 5-10 minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Cell Proliferation Assay (Crystal Violet)

This protocol is adapted from a general method described for this compound.[4]

  • Seed cells in a 96-well plate at a density of 1,000-2,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with a serial dilution of this compound. Remember to include a vehicle control (DMSO-treated) group.

  • Incubate the cells for the desired treatment duration (e.g., 8 days). If the treatment period is long, replenish the medium with fresh compound every 4 days.

  • After the treatment period, carefully remove the medium.

  • Gently wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding a solution like 10% acetic acid or methanol to each well.

  • Read the absorbance at a wavelength of 570-590 nm using a plate reader to quantify cell viability.

Visualizations

CLK_Signaling_Pathway CLK Signaling Pathway in RNA Splicing cluster_nucleus Nucleus CLKs CLKs pSR_Proteins pSR Proteins (active) CLKs->pSR_Proteins Phosphorylation SR_Proteins SR Proteins (inactive) SR_Proteins->CLKs Spliceosome Spliceosome pSR_Proteins->Spliceosome Activation mRNA mRNA Spliceosome->mRNA Splicing pre_mRNA pre_mRNA pre_mRNA->Spliceosome SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

Caption: CLK-mediated phosphorylation of SR proteins and its inhibition by this compound.

Experimental_Workflow General Experimental Workflow for this compound Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Dilutions in Culture Medium Store_Stock->Prepare_Working Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Cellular Assay (e.g., Crystal Violet) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: A typical workflow for a cell-based assay using this compound.

References

Identifying and minimizing SGC-CLK-1 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLKs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor designed as a chemical probe for the Cdc2-like kinase (CLK) family.[1][2] It is a potent, ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[1][3] CLK kinases are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4][5][6] This phosphorylation event governs the localization and activity of SR proteins, thereby influencing splice site selection.[1][7]

Q2: What are the known off-targets of this compound?

While this compound exhibits excellent kinome-wide selectivity, it has been shown to inhibit a small number of other kinases.[1][8] The primary known off-targets identified through broad kinase screening panels are Homeodomain-Interacting Protein Kinase 1 (HIPK1), Homeodomain-Interacting Protein Kinase 2 (HIPK2), and Serine/Threonine Kinase 16 (STK16).[1][9] It is important to consider these off-targets when interpreting experimental data.

Q3: Is there a negative control compound available for this compound?

Yes, a structurally similar but inactive control compound, SGC-CLK-1N, is available.[1][10][11] This compound has been shown to be inactive against CLK kinases in both biochemical and cellular assays.[10][11] Using SGC-CLK-1N as a negative control is crucial to help distinguish on-target effects from non-specific or scaffold-related effects in your experiments.[12]

Q4: What is the dual mechanism of action of this compound?

This compound exhibits a concentration-dependent dual mechanism of action. At higher nanomolar concentrations, it acts canonically by inhibiting the phosphorylation of SR proteins.[1][13][14] However, at lower nanomolar concentrations, this compound can induce the re-localization of CLK2 and phosphorylated SR (pSR) proteins from nuclear speckles to a more diffuse nuclear distribution, without a significant decrease in overall pSR levels.[1][9][14] This unique phenotype should be considered during experimental design and data analysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action Rationale
Unexpected Phenotype or Toxicity Off-target effects of this compound.1. Perform a dose-response experiment to determine the minimal effective concentration.[12]2. Include the negative control SGC-CLK-1N in your experiments.[1]3. Use an orthogonal approach, such as siRNA or CRISPR-mediated knockdown of CLK1/2/4, to validate the phenotype.[12]1. Higher concentrations increase the likelihood of engaging off-targets.[12]2. Helps to rule out effects caused by the chemical scaffold itself.3. If the phenotype persists after genetic knockdown of the target, it is more likely to be an off-target effect.
Inconsistent Results Between Cell Lines Cell line-specific expression levels of on-target (CLKs) or off-target kinases.1. Profile the expression levels of CLK1, CLK2, CLK4, HIPK1, HIPK2, and STK16 in your cell lines of interest via qPCR or Western blot.2. Perform target engagement studies (e.g., Cellular Thermal Shift Assay) in each cell line.[12]1. Differences in protein expression can lead to varied responses to the inhibitor.2. Confirms that this compound is engaging its intended targets in your specific cellular context.
Discrepancy Between Biochemical and Cellular Potency Cellular factors such as cell permeability, efflux pumps, or high intracellular ATP concentrations can affect the inhibitor's efficacy.1. Utilize a cellular target engagement assay like NanoBRET™ to determine the IC50 in a cellular environment.[1]2. Evaluate the phosphorylation status of a known CLK substrate (e.g., SR proteins) via Western blot.1. Provides a more accurate measure of the compound's potency in a physiological setting.2. Directly assesses the functional consequence of CLK inhibition in cells.

Quantitative Data Summary

Table 1: In Vitro and Cellular Potency of this compound

TargetBiochemical IC50 (nM)Cellular IC50 (nM) (NanoBRET™)
CLK1 13[1][9]165[8]
CLK2 4[1][9]70[8]
CLK3 363[1][9]Not reported
CLK4 46[1][9]100[8]

Table 2: Known Off-Target Potency of this compound

Off-TargetBiochemical IC50 (nM)
HIPK1 50[9]
HIPK2 42[9]
STK16 49[9]

Experimental Protocols

1. Western Blot for SR Protein Phosphorylation

This protocol is to assess the functional outcome of CLK inhibition by measuring the phosphorylation of SR proteins.

  • Cell Lysis: Treat cells with varying concentrations of this compound, SGC-CLK-1N, and a vehicle control (e.g., DMSO) for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg-rich) protein antibody) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the engagement of this compound with its target proteins in intact cells.[12]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein (e.g., CLK2) by Western blot. Ligand binding will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Visualizations

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLK1/2/4 SR_Proteins SR Proteins (inactive) CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome pSR_Proteins->Spliceosome Activation mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

Caption: CLK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response and use minimal effective dose Start->Dose_Response Negative_Control Test with Negative Control SGC-CLK-1N Dose_Response->Negative_Control Phenotype persists On_Target Phenotype is Likely On-Target Dose_Response->On_Target Phenotype diminishes at lower doses Orthogonal_Validation Validate with Orthogonal Method (e.g., siRNA/CRISPR) Negative_Control->Orthogonal_Validation Phenotype absent with control Off_Target Phenotype is Likely Off-Target Negative_Control->Off_Target Phenotype persists with control Orthogonal_Validation->On_Target Phenotype recapitulated Orthogonal_Validation->Off_Target Phenotype not recapitulated

Caption: A workflow for troubleshooting unexpected experimental outcomes.

CETSA_Workflow cluster_protocol Cellular Thermal Shift Assay (CETSA) Protocol cluster_results Expected Results A 1. Treat cells with This compound or Vehicle B 2. Lyse cells and heat lysates A->B C 3. Centrifuge to pellet aggregated proteins B->C D 4. Collect supernatant (soluble proteins) C->D E 5. Analyze target protein levels by Western Blot D->E F Vehicle Control: Decreased soluble protein at higher temperatures E->F G This compound Treated: Increased thermal stability (more soluble protein) E->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Potential cytotoxicity of SGC-CLK-1 in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of SGC-CLK-1 in primary cells. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe that inhibits the activity of CDC-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.[1][2] CLK kinases are involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3][4] By inhibiting CLKs, this compound can alter pre-mRNA splicing, which can affect the expression of various genes involved in cell growth and survival.[5] It has been shown to inhibit the proliferation of several cancer cell lines, including melanoma and glioblastoma cells.[1][2]

Q2: Is this compound cytotoxic to primary cells?

Currently, there is limited published data specifically detailing the cytotoxic effects of this compound on a wide range of primary cells. The majority of studies have focused on its anti-proliferative effects in cancer cell lines.[1][2][6] However, given that CLK kinases play a fundamental role in RNA splicing in all eukaryotic cells, it is plausible that high concentrations or prolonged exposure to this compound could induce cytotoxicity in primary cells. The degree of cytotoxicity is likely to be cell-type dependent. Therefore, it is crucial to experimentally determine the cytotoxic profile of this compound in your specific primary cell model.

Q3: What is the recommended working concentration for this compound in cell-based assays?

The recommended concentration for cellular use is up to 1 µM.[7] However, the optimal concentration will vary depending on the primary cell type and the experimental endpoint. It is strongly recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific application.

Q4: Is there a negative control available for this compound?

Yes, a structurally related but inactive compound, SGC-CLK-1N, is available and can be used as a negative control in your experiments to distinguish on-target from off-target effects.[1][3]

Troubleshooting Guide

Issue 1: High levels of cell death observed in primary cell cultures upon treatment with this compound.

  • Possible Cause 1: Concentration of this compound is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your primary cells. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to a working concentration that has the desired biological effect with minimal cytotoxicity.

  • Possible Cause 2: Prolonged exposure to the compound.

    • Solution: Optimize the incubation time. It's possible that shorter exposure times are sufficient to achieve the desired biological effect without inducing significant cell death.

  • Possible Cause 3: Solvent toxicity.

    • Solution: this compound is typically dissolved in DMSO.[8] Ensure that the final concentration of DMSO in your culture medium is non-toxic to your primary cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) to assess the effect of the solvent alone.

Issue 2: Inconsistent results or high variability between experiments.

  • Possible Cause 1: Cell health and passage number.

    • Solution: Primary cells can be sensitive to culture conditions and their characteristics can change with increasing passage number. Ensure your cells are healthy, in the logarithmic growth phase, and use a consistent and low passage number for all experiments.

  • Possible Cause 2: Compound stability.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay

This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding:

    • Seed your primary cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and stabilize for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is also recommended to include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Selectivity Profile of this compound

KinaseIC50 (nM)
CLK113
CLK24
CLK3363
CLK446
HIPK150
HIPK242
STK1649

Data sourced from Cayman Chemical and the Structural Genomics Consortium.[6][8]

Visualizations

SGC_CLK_1_Mechanism_of_Action This compound Mechanism of Action cluster_0 Normal Cellular Process SGC_CLK_1 This compound CLKs CLK1, CLK2, CLK4 SGC_CLK_1->CLKs Inhibition Altered_Splicing Altered Splicing SGC_CLK_1->Altered_Splicing Leads to SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins CLKs->pSR_Proteins Phosphorylates pre_mRNA_splicing pre-mRNA Splicing pSR_Proteins->pre_mRNA_splicing Regulation pSR_Proteins->pre_mRNA_splicing Regulates

Caption: Mechanism of this compound action on pre-mRNA splicing.

Cytotoxicity_Workflow Cytotoxicity Assessment Workflow start Seed Primary Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay analyze Data Analysis (Calculate % Viability, IC50) assay->analyze end Determine Optimal Concentration analyze->end

Caption: Workflow for assessing this compound cytotoxicity.

References

Optimizing SGC-CLK-1 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of SGC-CLK-1, a potent and selective inhibitor of Cdc2-like kinases (CLK1, CLK2, and CLK4).[1][2] This guide focuses on determining the optimal incubation time for achieving maximal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in cellular assays?

A1: Based on available data, significant cellular effects of this compound can be observed in as little as 60 minutes.[1] Therefore, for initial experiments, an incubation time of 1 to 4 hours is a recommended starting point. However, the optimal time may vary depending on the cell type, experimental endpoint, and concentration of the inhibitor.

Q2: How can I determine the optimal incubation time for my specific cell line and experiment?

A2: To determine the optimal incubation time for maximal inhibition in your specific experimental setup, we recommend performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and assessing the desired inhibitory effect at multiple time points. A suggested range for this time course is from 15 minutes to 24 hours (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

Q3: What are the primary cellular effects of this compound that I can measure to assess its activity?

A3: this compound has two primary, measurable effects in cells. Firstly, it inhibits the phosphorylation of serine-arginine (SR) rich proteins, which are key substrates of CLK kinases.[1][3] Secondly, it induces a change in the subcellular localization of both phosphorylated SR proteins (pSR) and CLK2, causing them to redistribute within the cell.[1][3] Both of these effects can be quantified to determine the extent of inhibition.

Q4: What techniques can be used to measure the inhibition of SR protein phosphorylation and changes in protein localization?

A4: The inhibition of SR protein phosphorylation can be assessed by Western blotting using an antibody that recognizes the phosphorylated forms of SR proteins.[1] Changes in the subcellular localization of pSR and CLK2 are typically visualized and quantified using immunofluorescence microscopy.[1]

Q5: Is the effect of this compound reversible?

A5: Yes, the effects of this compound on pSR and CLK2 localization have been shown to be reversible after washing out the compound.[1] This indicates that the inhibitor can be used for mechanistic studies where a transient inhibition of CLK activity is desired.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibition observed after a short incubation time (e.g., 1 hour). Cell line may have slower uptake of the compound.Extend the incubation time. Perform a time-course experiment to identify the optimal duration for your specific cells.
Concentration of this compound is too low.Increase the concentration of this compound. A common effective concentration is 500 nM.[1]
Maximal inhibition is observed at a very early time point and then decreases. This is unlikely given the mechanism, but could indicate cellular compensation or degradation of the compound over longer periods.For your specific experiment, use the earlier time point of maximal inhibition. Ensure the stability of the compound in your media over the experimental duration.
High background in immunofluorescence, making localization changes difficult to assess. Non-specific antibody binding.Optimize your immunofluorescence protocol, including blocking steps and antibody concentrations.
Autofluorescence of cells or materials.Use appropriate controls and consider using different fluorescent dyes or mounting media.

Experimental Protocols

Protocol: Time-Course Analysis of this compound Inhibition using Immunofluorescence

This protocol describes a general method to determine the optimal incubation time for this compound by observing the relocalization of phosphorylated SR proteins (pSR).

Materials:

  • Cells of interest cultured on coverslips in a multi-well plate

  • This compound (and a negative control compound, if available)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against pSR proteins

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 500 nM). Include a vehicle control (e.g., DMSO).

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Fixation: At each time point, wash the cells with PBS and fix them with the fixative solution for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them for 10 minutes.

  • Blocking: Wash the cells with PBS and block for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against pSR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.

  • Analysis: Analyze the images to quantify the change in pSR localization from a speckled nuclear pattern to a more diffuse pattern. The time point at which the most significant relocalization is observed is the optimal incubation time for this effect.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound
TargetIn Vitro IC₅₀ (nM)Cellular Target Engagement (NanoBRET IC₅₀, nM)
CLK1 13165
CLK2 470
CLK4 46100

Data compiled from Tiek et al., 2023 and the Structural Genomics Consortium.[1][4]

Visualizations

Signaling Pathway and Experimental Workflow

CLK_Signaling_Pathway cluster_0 CLK-Mediated SR Protein Phosphorylation and Splicing cluster_1 Inhibition by this compound cluster_2 Downstream Effects CLKs CLK1/2/4 SR_proteins SR Proteins (in nuclear speckles) CLKs->SR_proteins Phosphorylation Blocked_Phosphorylation Inhibition of SR Protein Phosphorylation pSR_proteins Phosphorylated SR Proteins (pSR) Spliceosome Spliceosome Assembly and Pre-mRNA Splicing pSR_proteins->Spliceosome Relocalization and Splicing Regulation Altered_Localization Altered Subcellular Localization of pSR SGC_CLK1 This compound SGC_CLK1->CLKs Inhibition

Caption: CLK signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow start Start: Seed cells on coverslips treat Treat cells with this compound and vehicle control start->treat time_course Incubate for various time points (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h) treat->time_course fix_stain Fix, permeabilize, and stain for pSR (IF) or lyse for Western Blot time_course->fix_stain acquire Image with fluorescence microscope or run Western Blot fix_stain->acquire analyze Analyze pSR relocalization or pSR band intensity acquire->analyze end Determine optimal incubation time analyze->end

References

Troubleshooting Inconsistent Results with SGC-CLK-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using the chemical probe SGC-CLK-1. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe that inhibits the activity of Cdc2-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases to prevent their catalytic activity.[3][4] The primary role of CLK kinases is to phosphorylate serine/arginine-rich (SR) proteins, which are crucial for the regulation of pre-mRNA splicing.[1][5] By inhibiting CLKs, this compound can modulate alternative splicing events within the cell.[5]

Q2: What is the recommended concentration range for using this compound in cell-based assays?

The recommended concentration for cellular use is up to 1 µM.[3] However, the optimal concentration will vary depending on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. At low nanomolar concentrations, this compound has been observed to cause re-distribution of CLK2 and phosphorylated SR proteins, while higher concentrations are associated with a decrease in SR protein phosphorylation.[1]

Q3: Is there a negative control available for this compound?

Yes, SGC-CLK-1N is a structurally related compound that is inactive against CLK1, CLK2, and CLK4 and serves as an excellent negative control for experiments with this compound.[1][6] Using a negative control is crucial to ensure that the observed phenotype is a direct result of CLK inhibition and not due to off-target effects or compound-specific artifacts.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO, with solubility up to 10 mM.[7] For storage, it is recommended to keep the solid compound at 2-8°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue 1: I am observing high variability or inconsistent results between experiments.

This is a common issue when working with chemical probes. Several factors could contribute to this variability:

  • Compound Stability and Handling:

    • Question: Could my this compound have degraded?

    • Answer: Improper storage or multiple freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.[2] Always use freshly prepared dilutions from a properly stored stock. It is advisable to aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.

  • Cell Culture Conditions:

    • Question: How can my cell culture conditions affect the results?

    • Answer: Variations in cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to this compound. Ensure consistent cell culture practices for all experiments.

  • Assay-Specific Variability:

    • Question: Could the assay itself be the source of inconsistency?

    • Answer: Ensure that all experimental steps, including incubation times, reagent concentrations, and washing steps, are performed consistently. Use appropriate positive and negative controls in every experiment to monitor assay performance.

Issue 2: The observed cellular phenotype does not match published data.

  • Question: Why am I not seeing the expected effect on cell proliferation or SR protein phosphorylation?

  • Answer:

    • Cell Line Specificity: The cellular response to CLK inhibition can be highly cell-type dependent.[1] High expression of CLK2 has been correlated with a lower IC50 for this compound in some cancer cell lines.[1][8][9] It is important to verify the expression levels of CLK kinases in your cell line of interest.

    • Concentration and Time Dependence: The effects of this compound can be both concentration- and time-dependent.[1] A full dose-response and time-course experiment should be conducted to determine the optimal conditions for observing the desired phenotype in your specific cell model.

    • Off-Target Effects: While this compound is highly selective, it does have some known off-targets, such as HIPK1, HIPK2, and STK16.[1][10] At higher concentrations, these off-target activities could contribute to the observed phenotype. Consider using the inactive control SGC-CLK-1N to rule out off-target effects.

Issue 3: I am concerned about the solubility of this compound in my aqueous assay buffer.

  • Question: How can I avoid compound precipitation in my experiments?

  • Answer: this compound has limited solubility in aqueous solutions.[11] When diluting the DMSO stock into your aqueous assay buffer, ensure that the final DMSO concentration is kept low (typically below 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the final buffer. It is good practice to visually inspect the solution for any signs of precipitation. Some sources suggest warming the solution may aid in solubility.

Quantitative Data Summary

Target Biochemical IC50 (nM) Cellular IC50 (nM) (NanoBRET)
CLK113[1][10]165[7]
CLK24[1][10]70[7]
CLK3363[1][10]-
CLK446[1][10]100[7]
HIPK150[11]-
HIPK242[11]-
STK1649[11]-

Experimental Protocols

1. General Protocol for Cell-Based Assays:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound and the negative control SGC-CLK-1N in DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, SGC-CLK-1N, or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo), Western blotting for phosphorylated SR proteins, or immunofluorescence for protein localization.

2. Western Blotting for Phosphorylated SR Proteins:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg-rich) protein antibody).

  • Detection: Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLKs CLK1/2/4 SR_proteins SR Proteins CLKs->SR_proteins Phosphorylation pSR_proteins p-SR Proteins spliceosome Spliceosome pSR_proteins->spliceosome Activation pre_mRNA pre-mRNA pre_mRNA->spliceosome Splicing mRNA Mature mRNA spliceosome->mRNA mRNA_cyto Mature mRNA mRNA->mRNA_cyto Export SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition Protein Protein mRNA_cyto->Protein Translation

Caption: CLK Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Further Optimization start Inconsistent Results with this compound check_compound Verify Compound Integrity (Storage, Aliquoting) start->check_compound check_cells Standardize Cell Culture (Passage, Density) start->check_cells check_protocol Ensure Consistent Protocol Execution start->check_protocol decision_point Still Inconsistent? check_compound->decision_point check_cells->decision_point check_protocol->decision_point dose_response Perform Dose-Response & Time-Course Experiments decision_point->dose_response Yes negative_control Use Negative Control (SGC-CLK-1N) decision_point->negative_control Yes check_expression Confirm Target Expression (CLK1/2/4) decision_point->check_expression Yes check_solubility Verify Compound Solubility in Assay Buffer decision_point->check_solubility Yes end Consistent Results decision_point->end No dose_response->end negative_control->end check_expression->end check_solubility->end

Caption: Troubleshooting Workflow for this compound Experiments.

References

SGC-CLK-1 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SGC-CLK-1 in cell culture media. As experimental conditions can vary, we provide a framework for determining stability in your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

Q2: What are the recommended storage conditions for this compound stock solutions?

A: this compound stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[5]

Q3: How can I determine the stability of this compound in my cell culture medium?

A: You can perform a time-course experiment where this compound is incubated in your specific cell culture medium at 37°C. At various time points, samples are collected and the concentration of the intact compound is measured using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What factors can affect the stability of this compound in cell culture?

A: Several factors can influence the stability of small molecules like this compound in cell culture media:

  • Media Components: Certain components in the media, such as amino acids or vitamins, could potentially react with the compound.[3]

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the rate of hydrolysis or other degradation pathways.[4]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.[4]

  • Serum: Enzymes present in fetal bovine serum (FBS) or other sera, such as esterases and proteases, can metabolize the compound.[4]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[4]

  • Cellular Metabolism: If cells are present, they can actively metabolize the compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates in stability assay. Inconsistent sample handling, pipetting errors, or issues with the analytical method.Ensure accurate and consistent pipetting. Validate the analytical method for linearity, precision, and accuracy. Use an internal standard for analysis.
Rapid degradation of this compound observed. Inherent instability in aqueous solution at 37°C. Interaction with media components. Enzymatic degradation by serum components.Test stability in a simpler buffer like PBS to assess inherent stability. Evaluate stability in serum-free versus serum-containing media.
Precipitation of this compound in cell culture medium. The concentration of this compound exceeds its solubility in the aqueous medium.Decrease the final working concentration of this compound. Prepare a more dilute stock solution in DMSO. Add the stock solution to pre-warmed media dropwise while vortexing.
Inconsistent biological effects of this compound over time. Degradation of this compound in the cell culture medium during the experiment.Determine the stability of this compound under your experimental conditions. Consider replenishing the media with fresh compound at regular intervals for long-term experiments.[6]

Data Presentation

To effectively track the stability of this compound, we recommend organizing your data in a clear, tabular format. Below are template tables you can adapt for your experimental results.

Table 1: Stability of this compound in Cell Culture Medium (e.g., DMEM + 10% FBS) at 37°C

Time (hours)Replicate 1 (% Remaining)Replicate 2 (% Remaining)Replicate 3 (% Remaining)Mean (% Remaining)Standard Deviation
01001001001000
2
4
8
24
48
72

Table 2: Impact of Serum on this compound Stability in DMEM at 37°C over 48 hours

MediumMean % Remaining (T=0h)Mean % Remaining (T=48h)% Degradation
DMEM (serum-free)100
DMEM + 10% FBS100

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a time course.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Analytical equipment (HPLC or LC-MS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal standard (a stable compound with similar properties to this compound)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to the final desired concentration (e.g., 1 µM). Prepare enough volume for all time points and replicates.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes or a 96-well plate. This will be your "cell-free" stability assessment.

  • Time Points: Place the samples in a 37°C incubator. Collect triplicate samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching and Protein Precipitation:

    • For the T=0 time point, immediately process the samples after preparation.

    • For all other time points, remove the samples from the incubator.

    • To each 100 µL sample, add 200 µL of cold acetonitrile containing the internal standard. This will stop any degradation and precipitate proteins from the serum.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to HPLC vials.

    • Analyze the concentration of the intact this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Normalize the results to the T=0 time point to determine the percentage of this compound remaining at each time point.

    • Plot the percentage of this compound remaining versus time.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_work Dilute to final concentration in cell culture medium prep_stock->prep_work aliquot Aliquot into tubes/plates prep_work->aliquot incubate Incubate at 37°C aliquot->incubate collect Collect samples at various time points incubate->collect quench Quench with cold ACN + Internal Standard collect->quench centrifuge Centrifuge to pellet protein quench->centrifuge transfer Transfer supernatant to HPLC vials centrifuge->transfer analyze Analyze by HPLC/LC-MS transfer->analyze calculate Calculate % remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

CLK_Signaling_Pathway Simplified CLK Signaling Pathway cluster_nucleus Nucleus CLKs CLK1/CLK2/CLK4 SR_proteins SR Proteins (inactive) CLKs->SR_proteins Phosphorylation pSR_proteins p-SR Proteins (active) Spliceosome Spliceosome pSR_proteins->Spliceosome Activation mRNA mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

References

How to address SGC-CLK-1 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor SGC-CLK-1, specifically addressing issues related to its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is sparingly soluble in DMSO, and warming the solution may be necessary to achieve complete dissolution.[3]

Q2: What is the maximum recommended concentration for a DMSO stock solution of this compound?

A2: The maximum recommended concentration for a DMSO stock solution varies among suppliers, with recommendations of up to 10 mM or 25 mg/mL.[2][3] It is advisable to start with a concentration in the lower end of the recommended range and visually inspect for any undissolved material.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous buffers. Due to its low aqueous solubility, you will likely encounter significant precipitation. The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental buffer.

Q4: For how long and at what temperature can I store the this compound DMSO stock solution?

A4: DMSO stock solutions of this compound are stable at -20°C.[2][3] For long-term storage, -80°C is recommended for periods up to 6 months.[3] It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Q5: What are the target kinases of this compound?

A5: this compound is a potent and selective inhibitor of Cdc2-like kinases CLK1, CLK2, and CLK4.[1][2][3][4][5][6][7] These kinases play a crucial role in the regulation of pre-mRNA splicing.[2]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide is designed to help you diagnose and resolve issues with this compound precipitation during your experiments.

Problem: I diluted my this compound DMSO stock solution into my aqueous buffer (e.g., cell culture medium), and a precipitate formed.

This is a common issue due to the hydrophobic nature of many small molecule inhibitors. The following steps can help you troubleshoot this problem.

Step 1: Review Your Stock Solution Preparation

Before troubleshooting the dilution in aqueous buffer, ensure your DMSO stock solution is properly prepared.

Experimental Protocol: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. It is recommended to use newly opened DMSO to avoid issues with water absorption.[3]

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C to 60°C water bath) and sonication can be applied.[3]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation: this compound Solubility in DMSO
Supplier/SourceReported Solubility in DMSONotes
Cayman ChemicalSparingly soluble: 1-10 mg/mL-
Sigma-Aldrich2 mg/mLClear when warmed.
Structural Genomics ConsortiumUp to 10 mM-
MedChemExpress25 mg/mL (60.04 mM)Requires sonication, warming, and heat to 60°C.[3]
Step 2: Optimize the Dilution Protocol

If your stock solution is correctly prepared, the issue likely lies in the dilution process or the composition of your aqueous buffer.

Q: How can I prevent precipitation when diluting my DMSO stock into my aqueous buffer?

A: Try one or more of the following troubleshooting steps:

  • Decrease the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in the aqueous buffer exceeds its solubility limit. Try performing a serial dilution to a lower final concentration.

  • Increase the Volume of Aqueous Buffer: When diluting, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock.

  • Pre-warm the Aqueous Buffer: Gently warming your cell culture medium or experimental buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.

  • Check the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5%) to avoid solvent-induced toxicity in cellular assays. If you need to use a higher concentration of this compound, you may need to tolerate a slightly higher final DMSO concentration, but this should be controlled for in your experiments.

  • Modify Your Buffer Composition: The presence of proteins in your buffer can sometimes help to stabilize small molecules. For cell-based assays, ensure your medium contains serum (e.g., 10% FBS) if your experimental design allows, as serum proteins can bind to the compound and increase its apparent solubility. For biochemical assays, the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) might be necessary, but check for compatibility with your assay.

Mandatory Visualizations

G start Precipitation of this compound in Aqueous Solution check_stock Is the DMSO stock solution clear and fully dissolved? start->check_stock prepare_stock Re-prepare DMSO stock. Ensure complete dissolution (warming/sonication may be needed). check_stock->prepare_stock No check_dilution Review dilution protocol. Is the final concentration too high? check_stock->check_dilution Yes prepare_stock->check_stock lower_conc Lower the final concentration of this compound. check_dilution->lower_conc Yes check_buffer Is the aqueous buffer composition optimal? check_dilution->check_buffer No success This compound remains in solution. lower_conc->success modify_buffer Modify aqueous buffer: - Add serum (if applicable) - Add a non-ionic surfactant (check assay compatibility) check_buffer->modify_buffer No check_buffer->success Yes modify_buffer->success fail Precipitation persists. Consider alternative formulation strategies or compound. modify_buffer->fail

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathway cluster_nucleus Nucleus SGC_CLK1 This compound CLKs CLK1 / CLK2 / CLK4 (Kinases) SGC_CLK1->CLKs Inhibition SR_Proteins Serine/Arginine-rich (SR) Proteins CLKs->SR_Proteins Phosphorylation Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly mRNA_Splicing pre-mRNA Splicing

Caption: Simplified CLK signaling pathway and the inhibitory action of this compound.

References

Mitigating off-target kinase inhibition by SGC-CLK-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLK1, CLK2, and CLK4). Our goal is to help you mitigate off-target effects and ensure the rigorous application of this probe in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of CLK1, CLK2, and CLK4.[1][2][3] It has been designed as a selective chemical probe for studying the roles of these kinases in cellular processes, particularly pre-mRNA splicing.[1][4]

Q2: What are the known off-targets of this compound?

While this compound has excellent kinome-wide selectivity, it is known to inhibit a small number of other kinases with varying potency.[1][4] The most significant off-targets identified from KINOMEscan profiling at 1 µM are HIPK1, HIPK2, and STK16.[1][5] Other potential off-targets with weaker binding include MAPK15 (ERK8), NEK7, and PIP5K2B.[1][6] It is crucial to consider these off-targets when interpreting experimental data.

Q3: How should I use the negative control, SGC-CLK-1N?

SGC-CLK-1N is an inactive control compound that is structurally similar to this compound but does not inhibit CLK kinases.[1][7][8] It is essential to include SGC-CLK-1N in your experiments at the same concentration as this compound to distinguish between on-target CLK inhibition and potential off-target or non-specific compound effects.[1][8]

Q4: What is the recommended concentration range for this compound in cellular assays?

The recommended concentration for cellular use is up to 1 µM.[6] However, this compound can elicit distinct cellular phenotypes at different concentrations. At low nanomolar concentrations (e.g., 500 nM), it can cause the re-distribution of CLK2 and phosphorylated SR proteins (pSRs) without reducing overall pSR levels.[1][9] At higher concentrations, it acts more canonically by decreasing SR protein phosphorylation.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q5: I'm observing unexpected phenotypes. Could this be due to off-target effects?

Yes, unexpected phenotypes could arise from the inhibition of off-target kinases. To investigate this, you should:

  • Use the negative control: Compare the phenotype observed with this compound to that with SGC-CLK-1N. If the phenotype persists with the negative control, it is likely a non-specific effect.

  • Perform a dose-response analysis: Determine if the phenotype correlates with the IC50 values of the primary targets or known off-targets.

  • Consider orthogonal approaches: Use a structurally distinct CLK inhibitor or genetic approaches like siRNA or CRISPR to validate that the observed phenotype is due to CLK inhibition.[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent results between experiments 1. Compound degradation. 2. Variability in cell culture conditions.1. This compound is stable as a solid at room temperature. DMSO stock solutions (up to 10 mM) are stable at -20°C. Avoid repeated freeze-thaw cycles.[2][4] 2. Ensure consistent cell passage number, density, and growth phase.
No observable effect on SR protein phosphorylation 1. Insufficient compound concentration. 2. Cell line is not sensitive to CLK inhibition. 3. Assay limitations.1. Perform a dose-response experiment up to 1 µM. 2. Confirm CLK1/2/4 expression in your cell line. High CLK2 expression has been correlated with a lower IC50.[1][10] 3. Use a sensitive and validated antibody for pSR proteins and ensure appropriate controls are in place for your western blot or immunofluorescence experiment.
Cell death or toxicity observed 1. Off-target effects. 2. High compound concentration. 3. Solvent (DMSO) toxicity.1. Compare with the SGC-CLK-1N negative control.[8] 2. Lower the concentration of this compound. 3. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%).
Discrepancy between biochemical and cellular potency 1. Cell permeability issues. 2. Efflux pump activity. 3. Target engagement in the cellular context.1. While this compound is cell-active, permeability can vary between cell types. 2. Some cell lines may express high levels of drug efflux pumps. 3. Use a target engagement assay like NanoBRET to confirm that this compound is binding to CLK kinases in your cells.[1][5]

Quantitative Data Summary

Table 1: In Vitro and Cellular Potency of this compound against Primary Targets and Key Off-Targets.

Kinase TargetIn Vitro IC50 (nM)Cellular IC50 (nM) (NanoBRET)
CLK1 13[1][5][9]165[4]
CLK2 4[1][5][9]70[4]
CLK4 46[1][5][9]100[4]
CLK3363[1][5][9]Inactive at 10,000[4]
HIPK150[9]-
HIPK242[9]-
STK1649[9]167[6]

Data compiled from multiple sources.[1][4][5][6][9] Values may vary slightly between different assay formats.

Key Experimental Protocols

Protocol 1: General Cell-Based Assay Workflow
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound and SGC-CLK-1N in DMSO (e.g., 10 mM).[2][4] Serially dilute the compounds in culture medium to the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound or SGC-CLK-1N. Include a vehicle control (DMSO only) at the same final concentration.

  • Incubation: Incubate the cells for the desired period, as determined by your experimental goals.

  • Endpoint Analysis: Perform your desired downstream analysis, such as western blotting for pSR proteins, immunofluorescence for protein localization, or cell viability assays.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a general overview. Refer to the manufacturer's specific instructions for detailed procedures.

  • Cell Transfection: Co-transfect cells with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase and a plasmid for a fluorescent energy transfer probe (tracer).

  • Cell Plating: Plate the transfected cells in a suitable assay plate (e.g., 96-well white plate).

  • Compound Addition: Add this compound or SGC-CLK-1N at various concentrations to the wells.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of measuring BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.

Visualizations

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLKs SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation pSR_Proteins pSR Proteins Spliceosome Spliceosome pSR_Proteins->Spliceosome Activation pre_mRNA pre_mRNA Spliceosome->pre_mRNA Splicing mRNA mRNA pre_mRNA->mRNA SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

Caption: CLK signaling pathway in pre-mRNA splicing and its inhibition by this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Dose_Response Perform Dose-Response with this compound Start->Dose_Response Negative_Control Test SGC-CLK-1N at same concentration Dose_Response->Negative_Control Compare_Phenotypes Phenotype present with SGC-CLK-1N? Negative_Control->Compare_Phenotypes Orthogonal_Approach Use Orthogonal Approach (e.g., different inhibitor, siRNA) Compare_Phenotypes->Orthogonal_Approach No Off_Target Likely Off-Target or Non-Specific Effect Compare_Phenotypes->Off_Target Yes On_Target Likely On-Target Effect Orthogonal_Approach->On_Target

Caption: Experimental workflow to investigate potential off-target effects of this compound.

References

SGC-CLK-1 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of SGC-CLK-1, a potent and selective inhibitor of Cdc2-like kinases (CLK1, CLK2, and CLK4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe that acts as a potent and selective ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[1][2][3] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine-arginine rich (SR) proteins.[1][4] By inhibiting CLKs, this compound can alter the phosphorylation status and subcellular localization of SR proteins, thereby modulating splicing events.[1][5]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for CLK1, CLK2, and CLK4.[1][2] It is a potent inhibitor of CLK1 and CLK2 with IC50 values of 13 nM and 4 nM, respectively.[6] It is less potent against CLK3 (IC50 = 363 nM) and also shows some activity against HIPK1, HIPK2, and STK16.[6][7] A KINOMEscan screen against 403 kinases at 1 µM showed that only a few kinases bound significantly, demonstrating its excellent kinome-wide selectivity.[3][4]

Q3: Is there a negative control compound available for this compound?

Yes, SGC-CLK-1N is the recommended negative control compound.[1][4] It is structurally similar to this compound but is inactive against CLK kinases, making it suitable for control experiments to ensure that the observed effects are due to the inhibition of the target kinases.[4][8]

Q4: What are the recommended storage and handling conditions for this compound?

  • Solid Form: Stable at room temperature.[4] For long-term storage, -20°C is recommended.[6] The solid form is stable for at least 4 years.[6]

  • DMSO Stock Solutions: Soluble in DMSO up to 10 mM.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months.[2][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound Precipitation in Media The final concentration of DMSO in the cell culture media is too high, or the compound's solubility limit in aqueous solutions is exceeded.Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to maintain compound solubility and minimize solvent toxicity. Prepare intermediate dilutions of your DMSO stock in media before adding to the final culture volume.
Inconsistent or Noisy Data 1. Improper storage and handling leading to compound degradation. 2. Variability in cell seeding density or health.1. Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles.[2] Always use freshly prepared working solutions for your experiments. 2. Ensure consistent cell seeding and monitor cell health throughout the experiment.
Apparent Low Potency in Cellular Assays 1. High protein binding in the serum of the cell culture medium. 2. The recommended concentration for cellular use may vary depending on the cell line and assay.1. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cellular context. Recommended concentrations for cellular use are generally up to 1 µM.[3]
Unexpected Off-Target Effects Although this compound is highly selective, it can inhibit other kinases at higher concentrations (e.g., HIPK1, HIPK2, STK16).[6][7]Use the lowest effective concentration of this compound as determined by your dose-response experiments. Always include the negative control, SGC-CLK-1N, in your experiments to confirm that the observed phenotype is due to CLK inhibition.[1][4]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Various Kinases

KinaseIC50 (nM)
CLK113[6]
CLK24[6]
CLK446[6]
CLK3363[6]
HIPK150[6]
HIPK242[6]
STK1649[6]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid-20°C≥ 4 years[6]
DMSO Stock Solution-20°C1 month[2]
DMSO Stock Solution-80°C6 months[2]

Experimental Protocols

Protocol: Immunofluorescence Staining for SR Protein Localization

This protocol describes a general method to assess the effect of this compound on the subcellular localization of phosphorylated SR (pSR) proteins.

  • Cell Seeding: Seed cells (e.g., MDA-MB-435 or U-118 MG) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • Compound Treatment: The following day, treat the cells with the desired concentrations of this compound or the negative control SGC-CLK-1N. A typical concentration range to test is 100 nM to 1 µM.[6] Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 6 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash three times with PBS.

    • Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with a primary antibody against pSR proteins diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope. Analyze the changes in the localization of pSR proteins. In untreated cells, pSR proteins typically show a speckled nuclear pattern, which becomes more diffuse upon treatment with this compound.[6]

Visualizations

SGC_CLK1_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus CLK CLK1/2/4 SR_proteins SR Proteins CLK->SR_proteins Phosphorylates pSR_proteins Phosphorylated SR Proteins (pSR) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome SGC_CLK1 This compound SGC_CLK1->CLK Inhibits SGC_CLK1_Workflow This compound Experimental Workflow prep Prepare this compound Stock (10 mM in DMSO) treat Treat Cells (this compound, SGC-CLK-1N, Vehicle) prep->treat culture Seed Cells culture->treat incubate Incubate treat->incubate assay Perform Downstream Assay (e.g., Immunofluorescence, Western Blot, qPCR) incubate->assay data Data Acquisition and Analysis assay->data

References

Interpreting unexpected phenotypes after SGC-CLK-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SGC-CLK-1, a potent and selective inhibitor of Cdc2-like kinases (CLKs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[1][2] These kinases are crucial for the phosphorylation of serine-arginine (SR) rich proteins, which in turn regulates pre-mRNA splicing.[3][4] By inhibiting CLKs, this compound can modulate these splicing events.

Q2: What is the selectivity profile of this compound?

A2: this compound is a highly selective inhibitor. A KINOMEscan™ assay screening against 403 kinases at a 1 µM concentration showed that only six kinases bound with a percent of control less than 35: CLK1, CLK2, CLK4, HIPK1, HIPK2, and MAPK15 (ERK8).[3] It is a potent inhibitor of CLK1, CLK2, and CLK4, with weaker inhibition of CLK3, HIPK1, HIPK2, and STK16.[3][5][6]

Q3: What is the recommended concentration for cellular use?

A3: The recommended concentration for cellular use is up to 1 µM.[2] However, the optimal concentration is cell-line dependent and should be determined empirically.

Q4: Is there a negative control compound available for this compound?

A4: Yes, SGC-CLK-1N (also known as CAF-225) is the recommended negative control compound.[3]

Troubleshooting Guide

Q1: I'm observing a decrease in cell proliferation at low nanomolar concentrations of this compound, but I don't see a significant change in the phosphorylation of SR proteins. Is this expected?

A1: Yes, this is a documented and interesting phenotype associated with this compound. At low nanomolar concentrations, this compound has been shown to induce the re-distribution and altered subcellular localization of CLK2 and phosphorylated SR (pSR) proteins.[3][7] This change in localization can lead to a decrease in the growth of certain cancer cells, such as melanoma and glioblastoma, independent of a global decrease in pSR levels.[3][5] A significant reduction in overall pSR levels is typically observed at higher concentrations (e.g., 5 µM).[3]

Q2: My cells are undergoing apoptosis after this compound treatment. What is the underlying mechanism?

A2: Inhibition of CLK kinases can lead to apoptosis through the modulation of pre-mRNA splicing of genes critical for cell survival.[8] For example, other CLK inhibitors have been shown to alter the splicing patterns of genes like AURKA, HDAC1, and PARP, leading to the induction of apoptosis.[8]

Q3: I'm observing unexpected cell cycle effects. Can this compound influence the cell cycle?

A3: While the primary role of CLKs is in splicing, there is evidence that targeting these kinases can impact the cell cycle.[8] The specific effects can be cell-type dependent and may be an indirect consequence of altered splicing of cell cycle regulatory genes.

Q4: I am seeing off-target effects that are not consistent with CLK1/2/4 inhibition. What could be the cause?

A4: While this compound is highly selective, it does have known off-targets, including HIPK1, HIPK2, and STK16.[3][6] It is important to consider whether the observed phenotype could be attributed to the inhibition of these kinases. Comparing your results with the effects of the negative control compound, SGC-CLK-1N, can help to dissect the on-target versus off-target effects.

Quantitative Data

Table 1: In Vitro and Cellular IC50 Values for this compound

TargetIn Vitro IC50 (nM)Cellular IC50 (nM) (NanoBRET)
CLK113[3][5]167
CLK24[3][5]29
CLK3363[3][5]-
CLK446[3]108
HIPK150[5]-
HIPK242[5]-
STK1649[5]-

Experimental Protocols

Cell Viability Assays

1. Crystal Violet Cell Proliferation Assay

This method indirectly quantifies cell number by staining the DNA of adherent cells.

  • Materials:

    • 96-well tissue culture plates

    • Crystal violet solution (0.5% crystal violet in 20% methanol)

    • Phosphate-buffered saline (PBS)

    • Methanol

    • Solubilization solution (e.g., 10% acetic acid)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1,000-2,000 cells/well and allow them to adhere overnight.[3]

    • Treat cells with the desired concentrations of this compound and the negative control, SGC-CLK-1N.

    • Incubate for the desired treatment duration (e.g., 7 days, with a media change and re-addition of the compound on day 4).[3]

    • Aspirate the media and gently wash the cells with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.

    • Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.

    • Measure the absorbance at 570-590 nm using a plate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Reagent

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate at a density of 1,000-2,000 cells/well in 100 µL of media.[3]

    • Treat cells with this compound and controls as required.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

Western Blot for Phosphorylated SR Proteins
  • Materials:

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (5% BSA in TBST)

    • Primary antibody against phosphorylated SR proteins

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound.

    • Lyse cells in ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Flow Cytometry for Cell Cycle Analysis
  • Materials:

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Harvest and wash cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at 4°C for at least 30 minutes.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples on a flow cytometer.

Visualizations

SGC_CLK_1_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Kinase Activity cluster_2 Downstream Effects This compound This compound CLK1 CLK1 This compound->CLK1 inhibits CLK2 CLK2 This compound->CLK2 inhibits CLK4 CLK4 This compound->CLK4 inhibits Altered_Localization Altered Subcellular Localization of CLK2 and pSR This compound->Altered_Localization induces at low nM SR_Proteins SR Proteins CLK1->SR_Proteins phosphorylates CLK2->SR_Proteins phosphorylates CLK4->SR_Proteins phosphorylates pSR_Proteins pSR Proteins SR_Proteins->pSR_Proteins phosphorylation pre_mRNA_Splicing pre-mRNA Splicing pSR_Proteins->pre_mRNA_Splicing regulates Cell_Growth Decreased Cell Growth pre_mRNA_Splicing->Cell_Growth Apoptosis Apoptosis pre_mRNA_Splicing->Apoptosis Altered_Localization->Cell_Growth

Caption: this compound signaling pathway.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays Cell_Culture Seed Cells Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability (Crystal Violet / CellTiter-Glo) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (pSR Proteins) Treatment->Western_Blot Immunofluorescence Immunofluorescence (CLK2/pSR Localization) Treatment->Immunofluorescence

Caption: Experimental workflow for this compound.

References

Validation & Comparative

SGC-CLK-1N: A Validated Negative Control for Investigating CLK-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, cancer biology, and neurodegenerative diseases, the use of precise chemical tools is paramount to elucidating the roles of specific kinases. SGC-CLK-1 is a potent and selective inhibitor of the Cdc2-like kinases (CLKs) CLK1, CLK2, and CLK4. To ensure that observed biological effects are specifically due to the inhibition of these kinases, a reliable negative control is essential. SGC-CLK-1N, a structurally analogous but biologically inactive compound, serves this critical role, enabling researchers to confidently attribute experimental outcomes to CLK inhibition.

This guide provides a comparative overview of SGC-CLK-1N and its active counterpart, this compound, supported by experimental data and detailed protocols. We will also briefly discuss alternative CLK inhibitors to provide a broader context for experimental design.

Comparative Analysis of this compound and SGC-CLK-1N

SGC-CLK-1N was designed as a negative control for this compound. The key structural difference is the addition of a methyl group at the 6-position of the pyrimidine ring in SGC-CLK-1N.[1] This modification abrogates its binding to the ATP-binding pocket of CLK kinases, rendering it inactive.[1]

Biochemical and Cellular Activity

The efficacy of this compound as a CLK inhibitor and the inactivity of SGC-CLK-1N have been demonstrated in various assays. Below is a summary of their comparative performance.

Assay TypeTargetThis compound IC₅₀SGC-CLK-1N ActivityReference
Enzymatic AssayCLK113 nMInactive[2][3]
CLK24 nMInactive[2][3]
CLK3363 nMInactive[2][3]
CLK446 nMInactive[2][3]
NanoBRET Cellular Target EngagementCLK1165 nMInactive[4]
CLK270 nMInactive[4]
CLK4100 nMInactive[4]

Table 1: Comparative inhibitory activity of this compound and SGC-CLK-1N against CLK family kinases. IC₅₀ values represent the concentration required for 50% inhibition. "Inactive" indicates no significant inhibition was observed at concentrations up to 1 µM in enzymatic assays and in NanoBRET cellular assays.[5]

The Role of CLK in Cellular Signaling

Cdc2-like kinases are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[6] They phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[2] This phosphorylation event is critical for the proper assembly of the spliceosome and the selection of splice sites.[2] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[7][8][9]

CLK_Signaling_Pathway CLK Signaling Pathway in Alternative Splicing CLKs CLK1/2/4 SR_proteins SR Proteins (inactive) CLKs->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Alternative_Splicing Alternative Splicing mRNA->Alternative_Splicing SGC_CLK_1 This compound SGC_CLK_1->CLKs SGC_CLK_1N SGC-CLK-1N (Inactive Control)

CLK Signaling Pathway

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are provided below for key assays used to validate the activity of this compound and the inactivity of SGC-CLK-1N.

Enzymatic Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against CLK kinases in a biochemical assay format.

Materials:

  • Recombinant human CLK1, CLK2, or CLK4 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 5 mM β-mercaptoethanol, 0.01% Triton X-100)

  • ATP

  • Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific SR protein-derived peptide)

  • This compound and SGC-CLK-1N dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and SGC-CLK-1N in DMSO. A typical starting concentration is 10 mM.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Prepare a kinase/substrate solution in kinase buffer and add 4 µL to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect kinase activity using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target kinase in living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-CLK fusion vector (for CLK1, CLK2, or CLK4)

  • NanoBRET™ Tracer

  • This compound and SGC-CLK-1N dissolved in DMSO

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 96-well or 384-well white assay plates

Procedure:

  • Transfect HEK293 cells with the appropriate NanoLuc®-CLK fusion vector.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM™.

  • Seed the cells into the wells of the assay plate.

  • Prepare serial dilutions of this compound and SGC-CLK-1N in Opti-MEM™.

  • Add the NanoBRET™ Tracer to the cells, followed by the addition of the compound dilutions.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.

  • Read the BRET signal on a luminometer equipped with appropriate filters for donor and acceptor emission.

  • Calculate the BRET ratio and determine the cellular IC₅₀ values from the dose-response curves.

NanoBRET_Workflow NanoBRET Cellular Target Engagement Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Detection & Analysis Transfection Transfect HEK293 cells with NanoLuc-CLK Fusion Vector Seeding Seed cells into assay plate Transfection->Seeding Add_Tracer Add NanoBRET Tracer Seeding->Add_Tracer Add_Compound Add this compound or SGC-CLK-1N Add_Tracer->Add_Compound Incubation Incubate for 2 hours Add_Compound->Incubation Add_Substrate Add Nano-Glo Substrate Incubation->Add_Substrate Read_BRET Read BRET Signal Add_Substrate->Read_BRET Analysis Calculate BRET Ratio and IC50 Read_BRET->Analysis

NanoBRET Workflow
Cell Viability/Proliferation Assay

This protocol can be used to assess the phenotypic effect of CLK inhibition on cell growth.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma or melanoma cell lines)

  • Complete cell culture medium

  • This compound and SGC-CLK-1N dissolved in DMSO

  • 96-well clear-bottom assay plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and SGC-CLK-1N in complete cell culture medium.

  • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Measure cell viability using a reagent of choice according to the manufacturer's protocol. For CellTiter-Glo®, this involves adding the reagent directly to the wells, incubating briefly, and measuring luminescence.

  • Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Alternative CLK Inhibitors

While this compound and its negative control SGC-CLK-1N provide a well-validated pair for studying CLK biology, other CLK inhibitors are available. It is important to note that for many of these, a structurally analogous inactive control has not been reported.

InhibitorPrimary TargetsNotes
TG003 CLK1, CLK4A commonly used CLK inhibitor.[6]
KH-CB19 CLK1, CLK3Also shows activity against influenza virus replication.
CX-4945 (Silmitasertib) Casein Kinase 2 (CK2), also inhibits CLKsA dual inhibitor, making it less specific for CLKs.
Leucettine L41 DYRKs, CLKsAlso inhibits GSK-3 signaling.

Table 2: A selection of alternative CLK inhibitors. Researchers should carefully consider the selectivity profile of each inhibitor when designing experiments.

Conclusion

The use of a validated negative control is indispensable for rigorous chemical biology research. SGC-CLK-1N serves as an excellent negative control for this compound, demonstrating no significant activity against CLK kinases in both biochemical and cellular assays. By using these paired tools, researchers can confidently dissect the specific roles of CLK1, CLK2, and CLK4 in cellular processes and disease pathogenesis, paving the way for new therapeutic strategies.

References

Validating SGC-CLK-1's Effect on CLK Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the efficacy and specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of methodologies to validate the effect of SGC-CLK-1, a potent inhibitor of Cdc2-like kinases (CLKs), on CLK activity. We will explore its performance in relation to other known CLK inhibitors and provide detailed experimental protocols for key validation assays.

Cdc2-like kinases (CLK1, CLK2, CLK3, and CLK4) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This compound is a chemical probe developed as a potent and selective inhibitor of CLK1, CLK2, and CLK4.[1][3] This guide outlines the essential experiments to confirm its on-target activity and compare its performance against other commercially available CLK inhibitors.

Comparative Inhibitor Performance

A critical aspect of validating a chemical probe is to compare its potency and selectivity against other compounds targeting the same protein family. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized CLK inhibitors against the CLK isoforms.

InhibitorCLK1 IC50 (nM)CLK2 IC50 (nM)CLK3 IC50 (nM)CLK4 IC50 (nM)Key Off-Targets (IC50 nM)
This compound 13[1]4[1]363[1]46[1]HIPK1 (50), HIPK2 (42), STK16 (49)[4]
TG003 20[5][6][7]200[5][6][7]>10,000[6][7]15[5][8]DYRK1A (24), DYRK1B (34)
KH-CB19 19.7[9]-530[9]-DYRK1A (55.2)[10]
CC-671 -6[11]--TTK (5)[11]
SM08502 (Cirtuvivint) 8[12]2[12]22[12]1[12]DYRK1A/1B (2-13)[12]
Lorecivivint (SM04690) -5.8[13]--DYRK1A (26.9)[13]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Key Experimental Protocols for Validation

To thoroughly validate the effect of this compound on CLK activity, a multi-faceted approach employing biochemical and cellular assays is recommended.

Biochemical Kinase Assay: ADP-Glo™

This assay directly measures the enzymatic activity of purified CLK kinases and the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CLK1, CLK2, or CLK4 enzyme

  • Myelin Basic Protein (MBP) or a suitable SR protein-derived peptide substrate

  • This compound and other CLK inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in DMSO.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay confirms that this compound engages with its target kinases within a cellular environment.[14]

Materials:

  • HEK293 cells

  • NanoLuc®-CLK fusion vectors (e.g., NanoLuc®-CLK2)

  • NanoBRET™ tracer

  • This compound and other inhibitors

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-CLK fusion vector.

  • Seed the transfected cells into a 96-well plate.

  • Prepare serial dilutions of this compound and other inhibitors.

  • Add the inhibitors to the cells and incubate for 2 hours.

  • Add the NanoBRET™ tracer and incubate.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Measure the BRET signal using a luminometer equipped with appropriate filters.

  • Calculate the intracellular IC50 values.

Downstream Signaling: Western Blot for Phosphorylated SR Proteins

This assay assesses the functional consequence of CLK inhibition by measuring the phosphorylation status of its downstream substrates, the SR proteins.[15]

Materials:

  • Cell line expressing detectable levels of SR proteins (e.g., HeLa, U2OS)

  • This compound and SGC-CLK-1N (negative control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-CLK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of this compound, SGC-CLK-1N, or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Subcellular Localization: Immunofluorescence

This compound has been shown to alter the subcellular localization of CLK2 and phosphorylated SR proteins.[1][2] Immunofluorescence microscopy can be used to visualize these changes.

Materials:

  • Cells grown on coverslips (e.g., U-118 MG or MDA-MB-435)[1]

  • This compound and SGC-CLK-1N

  • 4% paraformaldehyde for fixation

  • 0.2% Triton X-100 for permeabilization

  • Primary antibodies: anti-phospho-SR and anti-CLK2

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed cells on coverslips in a 12-well plate.

  • Treat cells with this compound, SGC-CLK-1N, or vehicle for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.2% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 10% normal goat serum).

  • Incubate with primary antibodies for 1 hour at room temperature.

  • Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence or confocal microscope.

Visualizing the Pathways and Processes

To better understand the biological context and experimental design, the following diagrams illustrate the CLK signaling pathway, a general workflow for validating this compound, and a logical flow for a comparative study.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLK1/2/4 SR_protein SR Protein CLK->SR_protein Phosphorylation pSR_protein Phospho-SR Protein Spliceosome Spliceosome pSR_protein->Spliceosome Activation premRNA pre-mRNA Spliceosome->premRNA Splicing mRNA mature mRNA SGC_CLK1 This compound SGC_CLK1->CLK Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay ADP-Glo Kinase Assay ic50 Determine IC50 biochem_assay->ic50 target_engagement NanoBRET Assay cellular_ic50 Determine Cellular IC50 target_engagement->cellular_ic50 downstream_signaling Western Blot (pSR) phenotype Observe Phenotype downstream_signaling->phenotype localization Immunofluorescence localization->phenotype start This compound start->biochem_assay start->target_engagement start->downstream_signaling start->localization Comparative_Study_Logic inhibitor Select Inhibitors (this compound, Alternatives, Negative Control) potency Assess Potency (Biochemical IC50) inhibitor->potency selectivity Determine Selectivity (Kinome Panel) inhibitor->selectivity cellular_activity Evaluate Cellular Activity (NanoBRET, Western Blot, IF) inhibitor->cellular_activity data_analysis Comparative Data Analysis potency->data_analysis selectivity->data_analysis functional_outcome Measure Functional Outcome (e.g., Cell Viability, Splicing Reporter Assay) cellular_activity->functional_outcome functional_outcome->data_analysis conclusion Draw Conclusions on This compound Performance data_analysis->conclusion

References

A Comparative Guide to the Efficacy of SGC-CLK-1 and Other CLK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cdc2-like kinases (CLKs) have emerged as significant therapeutic targets in a range of diseases, including cancer and neurodegenerative disorders, primarily due to their critical role in regulating pre-mRNA splicing. The discovery and development of potent and selective CLK inhibitors are paramount for advancing research and potential clinical applications. This guide provides a detailed comparison of the efficacy of SGC-CLK-1, a notable chemical probe, with other well-characterized CLK inhibitors, supported by experimental data and methodologies.

Introduction to CLK Inhibition

The CLK family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins.[1][2][3] This phosphorylation is a key step in the regulation of alternative splicing, a fundamental process for generating proteomic diversity.[1][2] Dysregulation of alternative splicing is a hallmark of various diseases, making the modulation of CLK activity a promising therapeutic strategy.[4] CLK inhibitors typically function by competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of SR proteins and altering splicing patterns.[4]

Quantitative Comparison of CLK Inhibitor Efficacy

The following table summarizes the in vitro potency (IC50 values) of this compound and other prominent CLK inhibitors against the CLK isoforms and common off-target kinases, such as the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). This data is crucial for assessing the potency and selectivity of these compounds.

InhibitorCLK1 (nM)CLK2 (nM)CLK3 (nM)CLK4 (nM)DYRK1A (nM)DYRK1B (nM)Reference(s)
This compound 13 - 414 - 36363 (inactive at 10,000)46--[5][6][7][8][9]
TG003 20200>10,000152434[10][11]
KH-CB19 19.7-530-55.2-[10]
T3-CLK 0.6715110-260230
T-025 (Rogocekib/CTX-712) -1.0----

Note: IC50 values can vary between different assay formats and experimental conditions. The data presented is a compilation from multiple sources for comparative purposes.

Signaling Pathway and Mechanism of Action

CLKs play a central role in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. This signaling cascade is a key determinant of splice site selection.

CLK_Signaling_Pathway CLK Signaling Pathway in Splicing Regulation cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Alternative Splicing Alternative Splicing Spliceosome->Alternative Splicing Nuclear Speckles Nuclear Speckles SR_Proteins_dephospho SR Proteins (dephosphorylated) Nuclear Speckles->SR_Proteins_dephospho Release CLKs CLKs CLKs->SR_Proteins_dephospho Phosphorylation SR_Proteins_phospho SR Proteins (phosphorylated) SR_Proteins_dephospho->SR_Proteins_phospho ATP to ADP SR_Proteins_phospho->Spliceosome Recruitment Mature mRNA Mature mRNA Alternative Splicing->Mature mRNA Inhibitor CLK Inhibitors (e.g., this compound) Inhibitor->CLKs Inhibition

Caption: CLK-mediated phosphorylation of SR proteins and its inhibition.

As depicted, CLKs phosphorylate SR proteins, which then relocate from nuclear speckles to the spliceosome to facilitate exon recognition and alternative splicing.[12][13] CLK inhibitors block this phosphorylation step, leading to altered splicing outcomes.

Experimental Methodologies

The evaluation of CLK inhibitors relies on a variety of in vitro and cellular assays to determine their potency, selectivity, and functional effects.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

General Protocol Outline:

  • Reaction Setup: Recombinant CLK enzyme is incubated with a specific substrate (e.g., a synthetic peptide or a full-length SR protein like SRSF1) and ATP in a kinase assay buffer.[14][15]

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. Common detection methods include:

    • Radiometric Assays: Utilize [γ-³²P]ATP, where the incorporation of the radiolabel into the substrate is measured.[15][16]

    • Luminescence-based Assays (e.g., ADP-Glo™, Kinase-Glo®): Measure the amount of ADP produced or ATP remaining, which correlates with kinase activity.[14][16][17][18]

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Prepare Reaction Mix (CLK Enzyme, Substrate, Buffer) Add_Inhibitor Add CLK Inhibitor (e.g., this compound) Start->Add_Inhibitor Add_ATP Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at Controlled Temperature Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detect Kinase Activity (e.g., Luminescence) Stop_Reaction->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Assays for SR Protein Phosphorylation

These assays assess the ability of an inhibitor to block CLK activity within a cellular context by measuring the phosphorylation status of endogenous SR proteins.

General Protocol Outline:

  • Cell Culture and Treatment: A relevant cell line (e.g., MDA-MB-468) is cultured and treated with the CLK inhibitor at various concentrations for a specific duration.[19][20]

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Western Blotting:

    • Protein extracts are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody that specifically recognizes phosphorylated SR proteins (e.g., mAb1H4).[20]

    • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used for visualization.

  • Analysis: The intensity of the bands corresponding to phosphorylated SR proteins is quantified to determine the dose-dependent effect of the inhibitor.

Alternative Splicing Analysis

To determine the functional consequence of CLK inhibition on pre-mRNA splicing, global or gene-specific splicing changes are analyzed.

General Protocol Outline:

  • Cell Treatment and RNA Extraction: Cells are treated with the CLK inhibitor, and total RNA is subsequently extracted.

  • Reverse Transcription PCR (RT-PCR): For specific genes, RT-PCR is performed using primers that flank a known alternatively spliced exon. The resulting PCR products are resolved on an agarose gel to visualize the different splice isoforms.

  • RNA-Sequencing (RNA-Seq): For a global analysis of splicing changes, RNA-seq is performed.[19][21][22][23]

    • mRNA is isolated, converted to cDNA, and sequenced.

    • Bioinformatic analysis is used to identify and quantify changes in alternative splicing events (e.g., exon skipping, intron retention) across the transcriptome.[19][21][22][23]

Conclusion

This compound is a potent and selective inhibitor of CLK1, CLK2, and CLK4, demonstrating comparable or superior potency to other well-established CLK inhibitors such as TG003 for certain isoforms.[5][6][7][8][9][11] Its selectivity against CLK3 and a broader kinome panel makes it a valuable tool for dissecting the specific roles of CLK1, 2, and 4 in cellular processes. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of novel CLK inhibitors, which will be instrumental in advancing our understanding of splicing regulation and developing new therapeutic strategies for a variety of diseases.

References

SGC-CLK-1 versus TG-003: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular characteristics of two prominent Cdc2-like kinase (CLK) inhibitors, SGC-CLK-1 and TG-003. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the selection of the appropriate tool compound for research applications.

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This compound and TG-003 are two widely used small molecule inhibitors of CLKs. This guide presents a comparative analysis of these two compounds, focusing on their potency, selectivity, and mechanism of action.

Performance Comparison

The following tables summarize the key quantitative data for this compound and TG-003, providing a direct comparison of their inhibitory activities against the CLK family of kinases.

Table 1: In Vitro Potency (IC50) against CLK Isoforms

KinaseThis compound (nM)TG-003 (nM)
CLK113[1]20[2]
CLK24[1]200[2]
CLK3363[1]>10,000[3]
CLK446[1]15[2]

Table 2: Cellular Target Engagement (NanoBRET IC50)

KinaseThis compound (nM)TG-003 (nM)
CLK1165[4]Not Reported
CLK270[4]Not Reported
CLK4100[4]Not Reported

Kinase Selectivity Profile

Both this compound and TG-003 have been profiled against a broad panel of kinases to determine their selectivity.

This compound: A KINOMEscan™ screen of this compound against 403 kinases at a concentration of 1 µM showed that only 6 kinases had a percent of control (PoC) less than 35, indicating high selectivity.[4]

TG-003: While a comprehensive KINOMEscan™ profile is not as readily available in the provided search results, it is known to inhibit DYRK1A/B with IC50 values of 24 and 34 nM, respectively, indicating potential off-target effects.[3]

Mechanism of Action

Both this compound and TG-003 are ATP-competitive inhibitors of CLK kinases.[3][5] By binding to the ATP pocket of CLKs, they prevent the phosphorylation of downstream substrates, most notably the SR proteins. This inhibition of SR protein phosphorylation alters their subcellular localization and their ability to regulate pre-mRNA splicing, leading to changes in the splicing patterns of numerous genes.[1][2]

Signaling Pathway

The following diagram illustrates the central role of CLK kinases in the regulation of pre-mRNA splicing and the mechanism of action of this compound and TG-003.

CLK_Signaling_Pathway CLK Signaling Pathway in pre-mRNA Splicing cluster_upstream Upstream Signals cluster_kinase Kinase Regulation cluster_downstream Downstream Effects Akt Akt CLKs CLK1/2/4 Akt->CLKs Activates SR_proteins SR Proteins (e.g., SRSF1) CLKs->SR_proteins Phosphorylates Inhibitors This compound / TG-003 Inhibitors->CLKs Inhibits pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Alt_Splicing Alternative Splicing mRNA->Alt_Splicing

CLK signaling in pre-mRNA splicing.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted for determining the IC50 values of CLK inhibitors.[6]

1. Reagents:

  • Purified recombinant CLK1, CLK2, CLK3, or CLK4 enzyme.
  • Kinase buffer: 200 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 8 mM DTT, 4 mM EGTA.
  • Substrate: Synthetic peptide of SF2/ASF RS domain (e.g., NH₂-RSPSYGRSRSRSRSRSRSRSRSNSRSRSY-OH).
  • ATP solution: 1-20 µM ATP with 1 µCi of [γ-³²P]ATP.
  • Inhibitor stock solutions (this compound or TG-003) in DMSO.
  • P81 phosphocellulose membrane.
  • 5% phosphoric acid solution.
  • Liquid scintillation counter.

2. Procedure:

  • Prepare a reaction mixture containing kinase buffer, 0.1-1 µg of purified kinase, and 1 µg of the substrate peptide in a final volume of 40 µL.
  • Add varying concentrations of the inhibitor (or DMSO for control) to the reaction mixture. The final DMSO concentration should be consistent across all reactions (e.g., 1%).
  • Initiate the reaction by adding the ATP solution.
  • Incubate the reaction at 30°C for 10 minutes. Ensure the reaction stays within the linear range.
  • Spot a portion of the reaction mixture onto a P81 phosphocellulose membrane.
  • Wash the membrane with 5% phosphoric acid solution for at least 15 minutes to remove unincorporated [γ-³²P]ATP.
  • Measure the radioactivity on the membrane using a liquid scintillation counter.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

NanoBRET™ Target Engagement Assay

This protocol provides a general framework for assessing the intracellular target engagement of inhibitors.[7][8]

1. Reagents:

  • HEK293 cells.
  • NanoLuc®-CLK fusion vector (e.g., NanoLuc®-CLK1).
  • Transfection reagent (e.g., FuGENE® HD).
  • Opti-MEM® I Reduced Serum Medium.
  • NanoBRET™ Tracer (e.g., K-5).
  • Inhibitor stock solutions (this compound or TG-003) in DMSO.
  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
  • White, non-binding surface 96-well or 384-well plates.
  • Luminometer capable of measuring BRET signals.

2. Procedure:

  • Transfect HEK293 cells with the NanoLuc®-CLK fusion vector and seed them into the wells of the assay plate.
  • Incubate the cells to allow for protein expression.
  • Pre-treat the cells with the NanoBRET™ Tracer K-5.
  • Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 1-2 hours).
  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
  • Measure the BRET signal on a luminometer.
  • Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the general workflows for kinase inhibitor screening and cellular target engagement validation.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Start Start: Purified Kinase & Substrate Prepare_Reaction Prepare Reaction Mix: Kinase, Substrate, Buffer Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Add_ATP Initiate Reaction (Add Radiolabeled ATP) Add_Inhibitor->Add_ATP Incubate Incubate (e.g., 30°C, 10 min) Add_ATP->Incubate Stop_Reaction Stop Reaction & Spot on Membrane Incubate->Stop_Reaction Wash Wash Membrane Stop_Reaction->Wash Measure_Activity Measure Radioactivity Wash->Measure_Activity Analyze Analyze Data: Calculate IC50 Measure_Activity->Analyze

Workflow for in vitro kinase inhibition assay.

NanoBRET_Workflow NanoBRET Target Engagement Workflow Start Start: HEK293 Cells Transfect Transfect with NanoLuc-CLK Vector Start->Transfect Seed_Cells Seed Cells in Assay Plate Transfect->Seed_Cells Add_Tracer Add NanoBRET Tracer Seed_Cells->Add_Tracer Add_Inhibitor Add Inhibitor (Serial Dilutions) Add_Tracer->Add_Inhibitor Incubate Incubate (e.g., 2 hours) Add_Inhibitor->Incubate Add_Substrate Add Nano-Glo Substrate Incubate->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET Analyze Analyze Data: Determine Cellular IC50 Measure_BRET->Analyze

References

Validating the SGC-CLK-1 Phenotype: A Comparative Guide to CLK1/2/4 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular phenotypes induced by the chemical probe SGC-CLK-1 and the genetic knockdown of its primary targets: Cdc2-like kinase 1 (CLK1), CLK2, and CLK4. The objective is to validate that the phenotypic effects of this compound are on-target by comparing them with the effects of reducing the expression of these key regulators of pre-mRNA splicing.

Introduction

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3] this compound is a potent and selective chemical probe that inhibits CLK1, CLK2, and CLK4.[1][3] To ensure that the biological effects observed with this compound are a direct result of inhibiting these kinases, it is essential to compare its phenotype with that of genetic knockdown of the same targets. This guide presents a summary of the comparative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables summarize the quantitative data comparing the effects of this compound treatment with those of siRNA-mediated knockdown of CLK1, CLK2, and CLK4.

Table 1: Potency and Cellular Activity of this compound

TargetIn Vitro IC₅₀ (nM)Cellular IC₅₀ (nM) (NanoBRET)
CLK113[1]154 ± 50[1]
CLK24[1]58 ± 23[1]
CLK446[1]137 ± 100[1]

Table 2: Comparative Phenotypic Effects of this compound and CLK1/2/4 Knockdown

Phenotypic ReadoutThis compound TreatmentCLK1/2/4 Knockdown (siRNA/shRNA)Key Findings & References
SR Protein Phosphorylation Decreased phosphorylation and altered subcellular localization of pSR proteins.[1][3]Decreased phosphorylation of SR proteins.Both pharmacological inhibition and genetic knockdown lead to a reduction in the phosphorylation of SR proteins, the primary substrates of CLKs.[1][2][3]
Alternative Splicing Induces changes in alternative splicing patterns.Alters alternative splicing of target pre-mRNAs.Both methods confirm the role of CLK1/2/4 in regulating pre-mRNA splicing.[2]
Cell Viability/Proliferation Inhibition of cell growth in various cancer cell lines (e.g., melanoma, glioblastoma).[1]Knockdown of individual CLKs can reduce cell proliferation. Combined knockdown is expected to have a more pronounced effect.Inhibition of CLK1/2/4 activity, either by this compound or knockdown, negatively impacts the proliferation of cancer cells.[1]
Subcellular Localization Induces re-distribution of CLK2 and pSR proteins from nuclear speckles.[1]Not explicitly detailed for combined knockdown, but individual CLK knockdown can affect nuclear speckle integrity.Disruption of CLK function leads to changes in the subnuclear organization of splicing factors.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

siRNA-Mediated Knockdown of CLK1, CLK2, and CLK4

This protocol outlines a general procedure for the transient knockdown of target kinases using small interfering RNA (siRNA).

Materials:

  • HEK293T or other suitable human cell line

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting human CLK1, CLK2, CLK4, and a non-targeting control (e.g., Silencer™ Select)

  • 6-well tissue culture plates

  • Nuclease-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 2.5 x 10⁵ cells per well in a 6-well plate with 2 mL of antibiotic-free growth medium. Cells should be 70-90% confluent at the time of transfection.

  • siRNA Preparation:

    • For each well to be transfected, dilute 75 pmol of siRNA (25 pmol each for CLK1, CLK2, and CLK4 for combined knockdown, or 75 pmol for single knockdown) into 125 µL of Opti-MEM I Medium.

    • Mix gently by pipetting.

  • Transfection Reagent Preparation:

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM I Medium.

    • Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~250 µL).

    • Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 250 µL of siRNA-lipid complexes dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells to assess knockdown efficiency by RT-qPCR or Western blotting and to perform downstream phenotypic assays.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability following treatment with this compound or CLK1/2/4 knockdown.

Materials:

  • Cells treated with this compound or transfected with siRNAs in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • For this compound treatment, seed cells in a 96-well plate and treat with a dose-response range of the inhibitor for 24-72 hours.

    • For knockdown experiments, perform siRNA transfection as described above in a 96-well format.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated or non-targeting siRNA-transfected cells).

Analysis of Alternative Splicing by RT-PCR

This protocol provides a method to analyze changes in the alternative splicing of a target gene.

Materials:

  • Total RNA extracted from treated/transfected cells

  • Reverse transcriptase kit

  • PCR primers flanking the alternative splicing event of interest

  • Taq DNA polymerase

  • Agarose gel electrophoresis equipment

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction with primers designed to flank the alternatively spliced exon(s).

    • A typical reaction includes: 1 µL cDNA, 10 pmol of each primer, dNTPs, PCR buffer, and Taq polymerase.

    • Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.

  • Gel Electrophoresis:

    • Run the PCR products on a 2-3% agarose gel to separate the different splice isoforms based on size.

    • Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Quantification:

    • Quantify the intensity of the bands corresponding to the different splice isoforms using densitometry software.

    • Calculate the ratio of the isoforms to determine the effect of the treatment or knockdown on splicing.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.

CLK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core CLK Kinase Core cluster_downstream Downstream Effects Upstream_Signals Growth Factors, Stress Signals CLK1 CLK1 Upstream_Signals->CLK1 Activates CLK2 CLK2 Upstream_Signals->CLK2 Activates CLK4 CLK4 Upstream_Signals->CLK4 Activates SR_Proteins SR Proteins (e.g., SRSF1) CLK1->SR_Proteins CLK2->SR_Proteins CLK4->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly & Exon Recognition pSR_Proteins->Spliceosome Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing mRNA_Isoforms Altered mRNA Isoforms Alternative_Splicing->mRNA_Isoforms Cellular_Phenotype Changes in Cell Proliferation, Apoptosis, and Migration mRNA_Isoforms->Cellular_Phenotype SGC_CLK_1 This compound SGC_CLK_1->CLK1 Inhibits SGC_CLK_1->CLK2 Inhibits SGC_CLK_1->CLK4 Inhibits

CLK Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Phenotypic Assays cluster_comparison Comparative Analysis SGC_CLK_1 This compound Treatment Viability Cell Viability Assay (MTT) SGC_CLK_1->Viability Splicing Alternative Splicing Analysis (RT-PCR) SGC_CLK_1->Splicing Western Western Blot (pSR Proteins) SGC_CLK_1->Western Knockdown CLK1/2/4 siRNA Knockdown Knockdown->Viability Knockdown->Splicing Knockdown->Western Control Vehicle Control or Non-targeting siRNA Control->Viability Control->Splicing Control->Western Comparison Compare Phenotypes to Confirm On-Target Effects Viability->Comparison Splicing->Comparison Western->Comparison

Workflow for Comparing this compound and CLK1/2/4 Knockdown.

Logical_Relationship Hypothesis Hypothesis: This compound phenotype is due to on-target inhibition of CLK1/2/4 Pharmacological Pharmacological Inhibition (this compound) Hypothesis->Pharmacological Genetic Genetic Knockdown (siRNA for CLK1/2/4) Hypothesis->Genetic Phenotype_A Observed Phenotype A (e.g., Reduced Cell Viability) Pharmacological->Phenotype_A Phenotype_B Observed Phenotype B (e.g., Altered Splicing) Pharmacological->Phenotype_B Genetic->Phenotype_A Genetic->Phenotype_B Conclusion Conclusion: Phenotypes are similar, confirming on-target activity of this compound Phenotype_A->Conclusion Phenotype_B->Conclusion

Logical Framework for On-Target Validation.

Conclusion

The available data strongly suggest that the cellular phenotypes observed upon treatment with this compound are consistent with the on-target inhibition of CLK1, CLK2, and CLK4. Both pharmacological inhibition and genetic knockdown of these kinases lead to comparable effects on SR protein phosphorylation, alternative splicing, and cell proliferation. The provided protocols and diagrams offer a robust framework for researchers to independently validate these findings and further investigate the roles of CLK kinases in various biological processes. Future studies directly comparing the global transcriptomic and proteomic changes induced by this compound and combined CLK1/2/4 knockdown will provide a more definitive confirmation of the on-target activity of this valuable chemical probe.

References

Validating SGC-CLK-1 Target Engagement: A Comparative Guide to Rescue Experiments and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing unambiguous target engagement is a cornerstone of kinase inhibitor validation. This guide provides a comprehensive comparison of experimental strategies to validate the on-target activity of SGC-CLK-1, a potent and selective inhibitor of Cdc2-like kinases (CLKs). We will delve into the methodology of rescue experiments and compare this compound with alternative CLK inhibitors, supported by experimental data and detailed protocols.

This compound is a valuable chemical probe for studying the roles of CLK1, CLK2, and CLK4 in cellular processes, most notably pre-mRNA splicing.[1][2][3][4][5] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are crucial for spliceosome assembly and function.[6][7] Inhibition of CLKs with small molecules like this compound leads to alterations in SR protein phosphorylation, affecting alternative splicing and consequently influencing gene expression.[6][8] Given the therapeutic interest in targeting CLKs for diseases such as cancer and neurodegenerative disorders, rigorous validation of an inhibitor's mechanism of action is paramount.[6]

This guide will focus on methodologies to confirm that the cellular effects of this compound are indeed a consequence of its interaction with its intended CLK targets.

Comparative Analysis of CLK Inhibitors

A critical aspect of validating a chemical probe is understanding its performance relative to other available tools. The following table summarizes the in vitro potency and selectivity of this compound compared to other known CLK inhibitors, TG003 and KH-CB19.

Compound CLK1 IC₅₀ (nM) CLK2 IC₅₀ (nM) CLK3 IC₅₀ (nM) CLK4 IC₅₀ (nM) Key Off-Targets (IC₅₀/K_d_ nM) Reference
This compound 13436346HIPK1 (50), HIPK2 (42), STK16 (49)[1][9]
TG003 20200>10,00015DYRK1A (24), DYRK1B (34)[10][11][12][13]
KH-CB19 19.7ND530NDHighly selective across 129 kinases[11][14]

ND: Not Determined

Experimental Validation of Target Engagement

To confidently attribute the biological effects of this compound to CLK inhibition, a multi-pronged approach to target validation is recommended. This includes direct binding assays, assessment of downstream signaling, and the gold standard for genetic validation: the rescue experiment.

Proposed Rescue Experiment to Validate this compound Target Engagement

A rescue experiment aims to demonstrate that the phenotypic effects of an inhibitor can be reversed by expressing a drug-resistant mutant of the target protein. This provides strong evidence that the inhibitor's effects are on-target.

Experimental Logic:

  • Introduce this compound: Treat cells with this compound to induce a measurable phenotype (e.g., altered splicing of a reporter gene, changes in cell morphology, or growth inhibition).

  • Express Wild-Type vs. Mutant Kinase: Concurrently, express either the wild-type CLK kinase or a mutant version engineered to be resistant to this compound binding.

  • Observe Phenotypic Rescue: If the phenotype is rescued (i.e., reversed) in cells expressing the mutant kinase but not in those expressing the wild-type, it strongly implicates the kinase as the direct target of this compound.

A common strategy to create a resistant mutant is to alter the "gatekeeper" residue in the ATP-binding pocket of the kinase, which can sterically hinder the binding of the inhibitor without abolishing the kinase's catalytic activity.

G cluster_workflow Rescue Experiment Workflow start Cells exhibiting This compound-induced phenotype transfect Transfect with expression vectors start->transfect wt_vector Vector: Wild-Type CLK transfect->wt_vector mut_vector Vector: this compound-Resistant CLK Mutant transfect->mut_vector observe_wt Phenotype Persists wt_vector->observe_wt This compound treatment observe_mut Phenotype Rescued mut_vector->observe_mut This compound treatment conclusion Conclusion: Phenotype is on-target and CLK-dependent observe_wt->conclusion observe_mut->conclusion

Caption: Workflow for a rescue experiment to validate this compound target engagement.

Methodologies for Target Engagement Validation

Below are detailed protocols for key experiments used to assess the target engagement and downstream effects of this compound and its alternatives.

1. NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of an inhibitor to its target kinase in living cells.[15][16][17] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An inhibitor that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Protocol:

    • Cell Transfection: Transfect HEK293T cells with a vector encoding the target kinase (e.g., CLK1, CLK2, or CLK4) fused to NanoLuc® luciferase.

    • Cell Seeding: Plate the transfected cells in a 96-well plate.

    • Compound and Tracer Addition: Add the NanoBRET® tracer and varying concentrations of the test compound (this compound or alternatives) to the cells.

    • Signal Measurement: Add the NanoLuc® substrate and measure the BRET signal using a luminometer.

    • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC₅₀.

G cluster_nanobret NanoBRET Assay Principle no_inhibitor No Inhibitor Present kinase_luc Kinase-NanoLuc no_inhibitor->kinase_luc inhibitor Inhibitor Present inhibitor_mol This compound inhibitor->inhibitor_mol high_bret High BRET Signal kinase_luc->high_bret low_bret Low BRET Signal kinase_luc->low_bret tracer Fluorescent Tracer tracer->kinase_luc Binds inhibitor_mol->kinase_luc Competes with Tracer G cluster_pathway CLK Signaling Pathway and Point of Inhibition sgc_clk1 This compound clk_kinases CLK1/2/4 sgc_clk1->clk_kinases Inhibits sr_proteins SR Proteins (dephosphorylated) clk_kinases->sr_proteins Phosphorylates p_sr_proteins Phosphorylated SR Proteins spliceosome Spliceosome Assembly & Alternative Splicing p_sr_proteins->spliceosome Promotes mrna Altered mRNA Isoforms spliceosome->mrna phenotype Cellular Phenotype mrna->phenotype

References

Cross-Validation of SGC-CLK-1 Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

This guide provides a comprehensive comparison of the chemical probe SGC-CLK-1 with genetic approaches for studying the function of Cdc2-like kinases (CLKs), particularly CLK1. It is intended for researchers, scientists, and drug development professionals seeking to validate findings and understand the complementary nature of chemical and genetic perturbation techniques.

Introduction: The Need for Cross-Validation

Both chemical probes and genetic methods are powerful tools for dissecting protein function. Chemical probes, like this compound, offer acute, dose-dependent, and reversible inhibition of protein activity, providing temporal control.[1] Genetic approaches, such as siRNA knockdown and CRISPR-mediated knockout, provide high target specificity by reducing or eliminating the target protein. However, each approach has inherent limitations. Chemical probes can have off-target effects, while genetic methods can induce compensatory mechanisms or may not be suitable for studying essential genes. Therefore, cross-validating results between these two orthogonal methods is crucial for building a robust body of evidence for a specific protein's role in a biological process.[2][3]

This compound is a potent and selective ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[1][4][5] These kinases are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4][6] Dysregulation of CLK activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[6][7] This guide compares the outcomes of pharmacological inhibition with this compound to phenotypes observed using genetic knockdown of CLKs.

Comparative Data: Pharmacological vs. Genetic Inhibition

To provide a clear comparison, the following tables summarize quantitative data from studies using CLK inhibitors and genetic knockdown. While direct side-by-side experiments with this compound and genetic tools are not extensively published, data from studies using the potent CLK inhibitor T-025, which targets the same kinase family, offers valuable comparative insights.

Table 1: Biochemical and Cellular Potency of this compound
TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM) (NanoBRET Assay)
CLK1 13154 ± 50
CLK2 458 ± 23
CLK4 46137 ± 100
CLK3 363Not Determined

Data sourced from published characterizations of this compound.[4][8][9]

Table 2: Phenotypic Comparison of CLK Inhibition vs. Genetic Knockdown
AssayPharmacological Inhibition (T-025)Genetic Knockdown (siRNA)
Cell Migration (MDA-MB-231 cells) Dose-dependent inhibitionsiCLK1: Slight reduction
siCLK2: Slight reduction
siCLK3: Significant reduction (~25%)
siCLK4: Slight reduction
siCLK1/2/3/4 Combo: Significant reduction (~25%)
Alternative Splicing (RPS6KB1 gene) Induction of exon 7 skippingsiCLK2: Induction of exon 7 skipping
Cell Viability (MDA-MB-468 cells) Growth Inhibition (GI₅₀ = 3.0-3.4 µM)siCLK1/siCLK2: Significant alteration in S6K splicing, correlating with growth inhibition

Phenotypic data is derived from studies on the CLK inhibitor T-025 and corresponding siRNA experiments.[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental designs is key to understanding the comparison.

CLK Signaling Pathway and Points of Intervention

The following diagram illustrates the role of CLK1 in the regulation of RNA splicing and shows where the chemical probe this compound and genetic methods (siRNA/CRISPR) intervene.

G cluster_nucleus Nucleus CLK1_gene CLK1 Gene CLK1_mRNA CLK1 mRNA CLK1_gene->CLK1_mRNA Transcription CLK1_protein CLK1 Kinase CLK1_mRNA->CLK1_protein Translation SR_protein SR Protein (inactive) CLK1_protein->SR_protein Phosphorylation pSR_protein Phospho-SR Protein (active) SR_protein->pSR_protein Spliceosome Spliceosome Assembly pSR_protein->Spliceosome Promotes mature_mRNA Mature mRNA Spliceosome->mature_mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome CRISPR CRISPR/Cas9 (Gene Knockout) CRISPR->CLK1_gene Disrupts siRNA siRNA (mRNA Degradation) siRNA->CLK1_mRNA Targets SGC_CLK1 This compound (Kinase Inhibition) SGC_CLK1->CLK1_protein Inhibits

Caption: CLK1 pathway intervention points for genetic vs. chemical methods.

Comparative Experimental Workflow

This diagram outlines a typical workflow for comparing the effects of a chemical probe against a genetic knockdown.

G cluster_chem cluster_gen cluster_assays Downstream Assays start Start: Select Cell Line treat_chem Treat cells with This compound (Dose-Response) & Negative Control start->treat_chem treat_gen Transfect cells with siRNA targeting CLK1 & Scrambled Control start->treat_gen incubate Incubate (e.g., 48-72 hours) treat_chem->incubate treat_gen->incubate harvest Harvest Cells incubate->harvest western Western Blot (pSR, CLK1 levels) harvest->western qpcr qRT-PCR (CLK1 mRNA, Splicing) harvest->qpcr phenotype Phenotypic Assay (e.g., Migration, Viability) harvest->phenotype analysis Analyze & Compare Results: - On-target effects - Phenotypic correlation - Off-target assessment western->analysis qpcr->analysis phenotype->analysis

Caption: Workflow for cross-validating chemical and genetic approaches.

Logical Comparison of Methodologies

This diagram highlights the key characteristics and potential pitfalls of each approach, emphasizing their complementary nature.

G cluster_chem_attr cluster_gen_attr Validation Target Validation ChemProbe Chemical Probe (this compound) Validation->ChemProbe Genetic Genetic Methods (siRNA/CRISPR) Validation->Genetic C_Adv1 Acute/Temporal Control ChemProbe->C_Adv1 Pro C_Adv2 Dose-Dependent ChemProbe->C_Adv2 Pro C_Adv3 Reversible ChemProbe->C_Adv3 Pro C_Dis1 Off-Target Effects ChemProbe->C_Dis1 Con G_Adv1 High Specificity Genetic->G_Adv1 Pro G_Adv2 Complete Ablation (KO) Genetic->G_Adv2 Pro G_Dis1 Compensation Genetic->G_Dis1 Con G_Dis2 Lethality Genetic->G_Dis2 Con C_Dis1->G_Adv1 Validated by G_Dis1->C_Adv1 Addressed by

Caption: Complementary strengths and weaknesses of chemical vs. genetic tools.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of an inhibitor like this compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 10X Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of recombinant human CLK1 protein in 1X Kinase Buffer.

    • Prepare a stock solution of a suitable substrate (e.g., a generic peptide like Myelin Basic Protein or a specific SR-peptide).

    • Prepare a 10 mM ATP stock solution.

    • Serially dilute this compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Procedure (96-well plate format):

    • Add 2.5 µL of diluted this compound or DMSO (vehicle control) to appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • To initiate the reaction, add 2.5 µL of ATP solution (often containing [γ-³²P]ATP for radiometric detection or as part of a luminescence-based kit like ADP-Glo™). Final ATP concentration should be at or near the Kₘ for the kinase.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection and Analysis:

    • Radiometric: Stop the reaction by adding phosphoric acid. Spot the mixture onto P81 phosphocellulose paper, wash, and measure incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, measured by a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: siRNA-Mediated Gene Knockdown and Validation

This protocol describes how to reduce the expression of CLK1 using siRNA and validate the knockdown efficiency.

  • Cell Seeding:

    • One day prior to transfection, seed cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare two tubes:

      • Tube A: Dilute 25 nM of CLK1-targeting siRNA (or a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).

      • Tube B: Dilute a transfection reagent (e.g., INTERFERin, Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

    • Add the siRNA-lipid complex mixture dropwise to the cells.

    • Incubate cells for 48-72 hours at 37°C.

  • Validation of Knockdown:

    • qRT-PCR (mRNA level):

      • Harvest RNA from the cells using a suitable extraction kit.

      • Synthesize cDNA using reverse transcriptase.

      • Perform quantitative real-time PCR using primers specific for CLK1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

      • Calculate the relative reduction in CLK1 mRNA levels in siRNA-treated cells compared to control-treated cells. A knockdown efficiency of >70% is generally considered successful.[10]

    • Western Blot (Protein level):

      • Lyse cells and quantify total protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against CLK1 and a loading control (e.g., β-actin).

      • Incubate with a corresponding secondary antibody and detect using chemiluminescence.

      • Quantify band intensity to confirm a reduction in CLK1 protein levels.

Conclusion

References

Decoding the Selectivity of SGC-CLK-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of chemical probes, understanding the precise target engagement and potential off-target effects of inhibitors is paramount. This guide provides a comprehensive analysis of the known off-targets of SGC-CLK-1, a potent inhibitor of Cdc2-like kinases (CLKs), and objectively compares its performance against other available alternatives. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document aims to equip scientists with the critical information needed for informed experimental design and interpretation.

This compound has emerged as a valuable tool for dissecting the roles of CLK1, CLK2, and CLK4 in cellular processes, most notably in the regulation of pre-mRNA splicing. However, like any small molecule inhibitor, it is not entirely specific. A thorough understanding of its kinase selectivity profile is essential to accurately attribute biological effects to the inhibition of its intended targets.

Unveiling the Off-Target Profile of this compound

The selectivity of this compound has been extensively profiled across the human kinome using various platforms, primarily KINOMEscan® and NanoBRET™ Target Engagement assays. These studies have identified a small number of off-target kinases that are inhibited by this compound, albeit generally with lower potency than its primary CLK targets.

Key Identified Off-Targets:

Based on KINOMEscan® profiling at a concentration of 1 µM, this compound was found to bind to only a handful of kinases with a Percent of Control (PoC) of less than 35. The most significant off-targets identified include:

  • HIPK1 (Homeodomain-interacting protein kinase 1)

  • HIPK2 (Homeodomain-interacting protein kinase 2)

  • MAPK15 (Mitogen-activated protein kinase 15), also known as ERK8

  • STK16 (Serine/threonine kinase 16)

  • NEK7 (NIMA related kinase 7)

  • PIP5K2B (Phosphatidylinositol-4-phosphate 5-kinase type 2 beta)

Further enzymatic and cellular assays have provided quantitative measures of inhibition for some of these off-targets.

Quantitative Comparison: this compound vs. Alternative CLK Inhibitors

To provide a clearer perspective on the selectivity of this compound, this section compares its activity against its primary targets and key off-targets with that of other commonly used CLK inhibitors, namely KH-CB19 and T3-CLK.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of CLK Inhibitors

TargetThis compoundKH-CB19T3-CLK
Primary Targets
CLK113[1][2]19.7[3]0.67[4][5]
CLK24[1][2][6]-15[4][5]
CLK3363[1][2][6]530[3]110[4][5]
CLK446[1][2][6]--
Known Off-Targets
HIPK150[6]--
HIPK242[6]--
STK1649[6]--
DYRK1A-55.2[3]260[4][5]
DYRK1B--230[4][5]
PIM1-Weak Inhibition-
PIM3-Weak Inhibition-

Table 2: KINOMEscan® Selectivity Data (% of Control @ 1µM)

KinaseThis compound
CLK1<35
CLK2<35
CLK4<35
HIPK1<35
HIPK2<35
MAPK15 (ERK8)<35

This table highlights the kinases for which this compound showed significant binding in the KINOMEscan® assay. A lower percentage of control indicates stronger binding.

A negative control compound, SGC-CLK-1N , is also available and shows no significant activity against CLKs or their off-targets, making it an excellent tool for validating that the observed cellular effects are due to the inhibition of the intended targets.[7]

Experimental Methodologies

A clear understanding of the experimental protocols used to generate these selectivity data is crucial for their correct interpretation.

KINOMEscan® Assay Protocol

The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.

KINOMEscan_Workflow cluster_1 Assay Principle Kinase Kinase-tagged Phage Incubation Incubation of Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (this compound) Compound->Incubation Competition Competition for Binding Site Incubation->Competition Binding Equilibrium Quantification Quantification via qPCR Competition->Quantification Measure Bound Phage

KINOMEscan® Experimental Workflow

Methodology:

  • Assay Components: The assay utilizes three key components: a kinase of interest tagged with a unique DNA barcode (phage), a ligand that binds to the active site of the kinase and is immobilized on a solid support, and the test compound (e.g., this compound).[8]

  • Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.[8]

  • Quantification: After reaching equilibrium, the amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound phage indicates that the test compound has successfully competed for the binding site.[8]

  • Data Analysis: The results are typically reported as "Percent of Control" (PoC), where a lower value signifies stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

NanoBRET™ Target Engagement Assay Protocol

The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of a test compound to a target protein.

NanoBRET_Workflow cluster_0 Cellular System cluster_1 Assay Principle Cell Live Cells Expressing NanoLuc-Kinase Fusion Treatment Cell Treatment Cell->Treatment Tracer Fluorescent Tracer Tracer->Treatment Compound Test Compound (this compound) Compound->Treatment BRET Bioluminescence Resonance Energy Transfer (BRET) Treatment->BRET Competitive Binding Detection Measurement of BRET Signal BRET->Detection Energy Transfer

NanoBRET™ Target Engagement Workflow

Methodology:

  • Cellular System: The assay uses live cells that are transiently transfected to express the kinase of interest as a fusion protein with NanoLuc® luciferase (the energy donor).[9]

  • Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells. The test compound is then added in a dose-response manner.[9]

  • BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein, bioluminescence resonance energy transfer (BRET) occurs upon addition of the NanoLuc® substrate. The test compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.[9]

  • Data Analysis: The reduction in the BRET signal is measured and used to determine the intracellular potency (IC50) of the test compound.

CLK Signaling Pathway in Alternative Splicing

To contextualize the importance of CLK inhibition, it is essential to understand the signaling pathway in which these kinases operate. CLKs are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity from a single gene.

CLK_Splicing_Pathway CLKs CLKs (CLK1, CLK2, CLK4) Phosphorylation Phosphorylation CLKs->Phosphorylation SR_Proteins SR Proteins (e.g., SRSF1) SR_Proteins->Phosphorylation Spliceosome Spliceosome Assembly Phosphorylation->Spliceosome Recruitment & Activation Splicing Alternative Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA Protein Protein Isoforms mRNA->Protein SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition

CLK-Mediated Regulation of Alternative Splicing

CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation event controls the subcellular localization and activity of SR proteins, thereby influencing the selection of splice sites on pre-mRNA molecules.[10] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to alterations in alternative splicing patterns and ultimately affecting the proteome of the cell.[11]

Conclusion

This compound is a potent and selective chemical probe for studying the functions of CLK1, CLK2, and CLK4. While it exhibits high selectivity, researchers should be aware of its known off-targets, particularly HIPK1, HIPK2, and STK16. The availability of a well-characterized negative control, SGC-CLK-1N, provides a crucial tool for confirming on-target effects. When compared to other CLK inhibitors like KH-CB19 and T3-CLK, this compound demonstrates a distinct selectivity profile. The choice of inhibitor should be guided by the specific research question and the potential confounding effects of off-target activities. This guide, by providing a clear comparison and detailed methodologies, serves as a valuable resource for researchers utilizing this compound and other CLK inhibitors in their studies.

References

A Comparative Guide to the Cellular Effects of SGC-CLK-1 and its Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the potent and selective Cdc2-like kinase (CLK) inhibitor, SGC-CLK-1, and its structurally related but inactive negative control, SGC-CLK-1N. The information presented is supported by experimental data to assist researchers in the design and interpretation of their studies.

Introduction

This compound is a chemical probe that potently inhibits CLK1, CLK2, and CLK4, members of the CMGC group of kinases crucial for the regulation of pre-mRNA splicing.[1][2] These kinases phosphorylate serine-arginine rich (SR) proteins, which in turn regulate spliceosome assembly and alternative splicing. Dysregulation of CLK activity has been implicated in various diseases, including cancer. SGC-CLK-1N serves as an essential experimental tool to distinguish the on-target effects of this compound from any potential off-target or non-specific cellular responses.

Data Presentation

Table 1: In Vitro and Cellular Target Engagement of this compound and SGC-CLK-1N
TargetThis compound IC50 (nM)SGC-CLK-1N ActivityAssay Type
CLK113InactiveEnzymatic Assay
CLK24InactiveEnzymatic Assay
CLK446InactiveEnzymatic Assay
CLK1165InactiveCellular (NanoBRET)
CLK270InactiveCellular (NanoBRET)
CLK4100InactiveCellular (NanoBRET)

Data compiled from multiple sources.[1][3]

Table 2: Cellular Phenotypes Observed with this compound and SGC-CLK-1N
Cellular EffectThis compoundSGC-CLK-1NCell Lines
Inhibition of Cell GrowthDose-dependent decreaseLittle to no effectU118-MG (glioblastoma), MDA-MB-435 (melanoma)
Subcellular Localization of CLK2Redistribution from nucleus to cytoplasmNo changeU118-MG, MDA-MB-435
Subcellular Localization of Phosphorylated SR Proteins (pSR)Redistribution from nucleus to cytoplasmNo changeU118-MG, MDA-MB-435

Data compiled from published studies.

Signaling Pathway and Experimental Workflow Diagrams

CLK_Signaling_Pathway CLK Signaling Pathway and Inhibition by this compound CLKs CLK1/2/4 SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome pSR_Proteins->Spliceosome Activation Splicing Alternative Splicing Spliceosome->Splicing SGC_CLK_1 This compound SGC_CLK_1->CLKs Inhibition SGC_CLK_1N SGC-CLK-1N (Negative Control)

Caption: CLK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Comparing this compound and SGC-CLK-1N cluster_0 Cell Treatment cluster_1 Cellular Assays cluster_2 Data Analysis Cancer Cell Lines Cancer Cell Lines This compound This compound Cancer Cell Lines->this compound Treat with SGC-CLK-1N SGC-CLK-1N Cancer Cell Lines->SGC-CLK-1N Treat with Cell_Viability Cell Viability Assay (Crystal Violet) This compound->Cell_Viability Target_Engagement Target Engagement Assay (NanoBRET) This compound->Target_Engagement Protein_Localization Protein Localization (Immunofluorescence) This compound->Protein_Localization SGC-CLK-1N->Cell_Viability SGC-CLK-1N->Target_Engagement SGC-CLK-1N->Protein_Localization Compare_Phenotypes Compare Cellular Phenotypes Cell_Viability->Compare_Phenotypes Compare_IC50 Compare IC50 Values Target_Engagement->Compare_IC50 Protein_Localization->Compare_Phenotypes

Caption: A typical experimental workflow for comparing the cellular effects of this compound and its negative control.

Experimental Protocols

Crystal Violet Cell Viability Assay

This protocol is used to assess the effect of this compound and SGC-CLK-1N on cell proliferation and viability.

Materials:

  • Adherent cancer cell lines (e.g., U118-MG, MDA-MB-435)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound and SGC-CLK-1N stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)

  • 0.5% Crystal Violet staining solution in 20% methanol

  • Solubilization solution (e.g., 100% methanol or 10% acetic acid)

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-2,000 cells per well in 100 µL of complete medium and incubate overnight.

  • The next day, treat the cells with a serial dilution of this compound or SGC-CLK-1N. Include a DMSO vehicle control.

  • Incubate the plates for 7 days, replenishing the media and compounds on day 4.

  • After incubation, gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

  • Wash the plates again with PBS and allow them to air dry completely.

  • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Add 100 µL of solubilization solution to each well and incubate on a shaker for 10-20 minutes to dissolve the stain.

  • Measure the absorbance at 570-590 nm using a plate reader.[4][5][6][7][8]

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound and SGC-CLK-1N to CLK kinases within living cells.[9]

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection carrier (e.g., Lipofectamine™ 2000)

  • NanoLuc®-CLK fusion vectors (for CLK1, CLK2, and CLK4)

  • NanoBRET™ Tracer

  • This compound and SGC-CLK-1N stock solutions (in DMSO)

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the appropriate NanoLuc®-CLK fusion vector.

  • Plate the transfected cells in white 96-well plates and incubate overnight.

  • Prepare serial dilutions of this compound and SGC-CLK-1N in Opti-MEM.

  • Add the compound dilutions to the cells, followed by the NanoBRET™ Tracer.

  • Incubate for 2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) signals.

  • Calculate the BRET ratio and plot against the compound concentration to determine the IC50 values.[9][10][11][12]

Immunofluorescence for Protein Localization

This protocol is used to visualize the subcellular localization of CLK2 and phosphorylated SR proteins following treatment with this compound or SGC-CLK-1N.

Materials:

  • Cells grown on glass coverslips in 12-well plates

  • This compound and SGC-CLK-1N

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-CLK2, anti-phospho-SR)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, SGC-CLK-1N, or DMSO for the specified time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.[13][14][15][16][17]

References

Alternatives to SGC-CLK-1 for Studying CLK Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available small molecule inhibitors used for studying the Cdc2-like kinase (CLK) family. SGC-CLK-1 is a well-characterized chemical probe for CLK1, CLK2, and CLK4. However, a variety of alternative compounds exist with different selectivity profiles and potencies. This document aims to assist researchers in selecting the most appropriate tool compound for their specific experimental needs by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and assay workflows.

Introduction to CLK Kinases

The CDC-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation event modulates the subcellular localization and activity of SR proteins, thereby influencing splice site selection and alternative splicing outcomes. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention and biological study.

This compound: A Baseline for Comparison

This compound is a potent and selective chemical probe for CLK1, CLK2, and CLK4. It exhibits low nanomolar potency for these isoforms and has been extensively profiled against the wider kinome to demonstrate its selectivity. While a valuable tool, the availability of alternatives with different isoform selectivity or chemical scaffolds can be advantageous for validating research findings and exploring the distinct functions of individual CLK isoforms.

Comparative Analysis of CLK Inhibitors

This section provides a detailed comparison of several alternatives to this compound. The data presented has been compiled from various published studies and manufacturer's specifications.

Inhibitor Performance Data

The following tables summarize the in vitro potency (IC50 or Kd values) of various CLK inhibitors against the four human CLK isoforms and key off-target kinases, particularly the closely related DYRK family.

Table 1: Potency of CLK Inhibitors (IC50/Kd in nM)

CompoundCLK1CLK2CLK3CLK4DYRK1ADYRK1BDYRK2Reference(s)
This compound 13436346---[1][2]
TG003 20200>10,000152434-[3][4][5][6]
ML167 15221648>10,000136>10,0004420-[6][7]
ML315 68231>10,000682821156-[8][9]
CC-671 -3-----[6][10][11][12]
Rogocekib 0.690.463.48.1---[13][14][15][16][17]
T-025 4.80.0966.50.610.0741.532[18][19][20][21][22]
1C8 <5% remaining activity at 10 µM<5% remaining activity at 10 µM-<5% remaining activity at 10 µM~10% remaining activity at 10 µM~10% remaining activity at 10 µM-[23][24][25]
GPS167 Strong inhibitionStrong inhibition-Strong inhibition--3 to 5-fold lower sensitivity than CLK1[23][24][26]

Note: "-" indicates data not available in the reviewed sources. Data for 1C8 and GPS167 is presented as percent remaining activity at a given concentration as specific IC50 values were not consistently reported in the initial sources.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the CLK signaling pathway and the workflows of common kinase assays.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLK1/2/4 SR_Proteins SR Proteins (e.g., SRSF1) CLKs->SR_Proteins Phosphorylation Spliceosome Spliceosome SR_Proteins->Spliceosome Inactive pSR_Proteins Phosphorylated SR Proteins pSR_Proteins->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Inhibitor CLK Inhibitor (e.g., this compound) Inhibitor->CLKs Inhibition

Caption: CLK Kinase Signaling Pathway in pre-mRNA Splicing.

Experimental_Workflows cluster_adp_glo ADP-Glo™ Kinase Assay cluster_nanobret NanoBRET™ Target Engagement Assay adp1 Kinase Reaction: CLK + Substrate + ATP adp2 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) adp1->adp2 adp3 Add Kinase Detection Reagent (Convert ADP to ATP) adp2->adp3 adp4 Luminescence Detection (Luciferase reaction) adp3->adp4 nb1 Transfect cells with NanoLuc-CLK fusion construct nb2 Add cell-permeable fluorescent tracer nb1->nb2 nb3 Add test compound (inhibitor) nb2->nb3 nb4 Measure BRET signal (Competition between tracer and inhibitor) nb3->nb4

Caption: Workflows for Common Kinase Activity and Target Engagement Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.

In Vitro Kinase Assay (Generic Radiometric)

This protocol describes a common method for measuring the activity of a purified kinase using a radiolabeled ATP.

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a suitable substrate (e.g., a generic myelin basic protein or a specific SR protein-derived peptide), and the purified CLK enzyme.

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture. Include a DMSO-only control.

  • Initiation: Start the reaction by adding ATP, including a spike of [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[27][28][29][30]

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction containing the CLK enzyme, substrate, ATP, and the test inhibitor at various concentrations.[28]

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.[28] Incubate at room temperature for 40 minutes.[28]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP.[28]

  • Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[28] Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.[28]

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the dose-response curves.

NanoBRET™ Cellular Target Engagement Assay (Promega)

This assay measures the binding of a test compound to its target kinase within living cells.[31][32][33][34][35]

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target CLK kinase fused to NanoLuc® luciferase.[32] Seed the cells into a multi-well plate.[31]

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the CLK kinase.[32] Also, add the test compound at various concentrations. The test compound will compete with the tracer for binding to the NanoLuc-CLK fusion protein.[34]

  • Incubation: Incubate the plate to allow the tracer and the test compound to reach binding equilibrium with the target kinase.

  • BRET Measurement: Add the NanoLuc® substrate to the cells. If the fluorescent tracer is bound to the NanoLuc-CLK fusion protein, Bioluminescence Resonance Energy Transfer (BRET) will occur, resulting in a specific light emission. The binding of the test compound will displace the tracer and reduce the BRET signal.[34]

  • Data Analysis: Measure the BRET ratio at different test compound concentrations. A decrease in the BRET signal indicates target engagement. Calculate the cellular IC50 value from the resulting dose-response curve.

Conclusion

References

Safety Operating Guide

Proper Disposal of SGC-CLK-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling SGC-CLK-1 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This document provides essential logistical and safety information for the proper disposal of this compound in both solid form and in solution.

Warning: This product is intended for research use only and is not for human or veterinary use. It should be handled as a hazardous chemical. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Key Compound Information

For quick reference, the following table summarizes essential data for this compound.

PropertyValueSource(s)
CAS Number 748142-15-6[1][2]
Molecular Formula C₁₉H₁₅F₃N₆O₂[1][3]
Molecular Weight 416.36 g/mol [2]
Appearance White to beige solid powder[2]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[1]
Storage Temperature -20°C for long-term storage[1][4]
Storage Class Combustible Solids[2]
Water Hazard Class (WGK) 3 (severe hazard to water)

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the proper disposal of this compound. Note: This is a generalized guideline. Always consult your institution's Environmental Health and Safety (EHS) office and the manufacturer-provided Safety Data Sheet (SDS) for specific disposal instructions.

Solid Waste Disposal
  • Collection: Carefully collect any unused or waste this compound powder in its original container or a clearly labeled, sealed container.

  • Labeling: Ensure the container is labeled with the full chemical name ("this compound"), CAS number (748142-15-6), and any relevant hazard symbols.

  • Storage: Place the sealed container in a designated solid chemical waste receptacle.

Liquid Waste Disposal (Solutions)
  • Segregation: Do not dispose of solutions containing this compound down the drain.[5]

  • Collection: Collect all liquid waste containing this compound, including unused stock solutions and experimental residues, in a designated hazardous liquid waste container.[5]

  • Container Compatibility: The waste container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).[5]

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "DMSO"), and the approximate concentration of the compound.[5]

  • Storage: Keep the waste container sealed when not in use and store it in a secondary containment bin within a well-ventilated area, such as a fume hood.[5]

Contaminated Labware and PPE Disposal
  • Identification: Any labware (e.g., pipette tips, microfuge tubes) or PPE (e.g., gloves) that has come into direct contact with this compound should be considered contaminated.[5]

  • Disposal: Dispose of these items in a designated solid hazardous waste stream, separate from regular trash.[5]

  • Glassware Decontamination: If necessary, decontaminate glassware with an appropriate solvent (e.g., ethanol or isopropanol), and collect the rinse as hazardous liquid waste.[5]

Final Disposal
  • Coordination: Arrange for the pickup of all hazardous waste containers by your institution's EHS department or a licensed chemical waste disposal contractor.[5]

  • Compliance: Follow all institutional and local regulations for the final disposal of chemical waste.[5]

Disposal Workflow

This compound Disposal Workflow start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes liquid_waste Collect in compatible, labeled container for liquid hazardous waste. is_solid->liquid_waste No contaminated_materials Dispose of contaminated PPE and labware as solid hazardous waste. solid_waste->contaminated_materials liquid_waste->contaminated_materials final_disposal Arrange for pickup by institutional EHS or licensed contractor. contaminated_materials->final_disposal

Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling SGC-CLK-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SGC-CLK-1, a potent and selective inhibitor of Cdc2-like kinases (CLK1, CLK2, and CLK4). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Summary of Key Compound Information

For quick reference, the following table summarizes the essential quantitative data for this compound.

PropertyValueSource(s)
CAS Number 748142-15-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₉H₁₅F₃N₆O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 416.4 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance A solid, white to beige powder--INVALID-LINK--
Solubility DMSO: 2 mg/mL (warmed), Sparingly soluble in DMSO: 1-10 mg/mL--INVALID-LINK--, --INVALID-LINK--
Storage Temperature 2-8°C (short-term), -20°C (long-term)--INVALID-LINK--, --INVALID-LINK--
Stability ≥ 4 years when stored at -20°C--INVALID-LINK--
Storage Class 11 - Combustible Solids--INVALID-LINK--
Water Hazard Class (WGK) 3 - Severe hazard to waters--INVALID-LINK--

Personal Protective Equipment (PPE) and Safety Precautions

Given that this compound is a potent bioactive compound, appropriate PPE must be worn at all times during handling. The full toxicological properties of this compound are not known, and it should be handled with caution.

PPE ItemSpecification
Gloves Nitrile gloves should be worn. Double-gloving is recommended when handling the solid or concentrated solutions.
Eye Protection ANSI-approved safety glasses or goggles.
Lab Coat A standard laboratory coat must be worn and buttoned.
Respiratory For handling larger quantities of the powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Fume Hood: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Hygiene Practices:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a general method for preparing a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to your weighed solid).

  • Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved. Warming may be necessary to achieve full dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Operational and Disposal Plans

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Solid Waste Disposal:

  • Collect any unused or waste this compound powder in its original container or a clearly labeled, sealed container.

  • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (748142-15-6).

  • Place the sealed container in a designated solid chemical waste receptacle.

Liquid Waste Disposal (Solutions):

  • Do not dispose of solutions containing this compound down the drain.

  • Collect all liquid waste, including unused stock solutions and experimental residues, in a designated hazardous liquid waste container compatible with the solvent (e.g., a polyethylene container for DMSO solutions).

  • Clearly label the liquid waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "DMSO"), and the approximate concentration.

  • Keep the waste container sealed when not in use and store it in a secondary containment bin within a well-ventilated area, such as a fume hood.

Contaminated Labware and PPE Disposal:

  • Any labware (e.g., pipette tips, microfuge tubes) or PPE (e.g., gloves) that has come into direct contact with this compound should be considered contaminated.

  • Dispose of these items in a designated solid hazardous waste stream, separate from regular trash.

  • If necessary, decontaminate glassware with an appropriate solvent (e.g., ethanol or isopropanol), and collect the rinse as hazardous liquid waste.

Final Disposal:

  • Arrange for the pickup of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for the final disposal of chemical waste.

Visualized Workflows and Pathways

This compound Handling Workflow

G This compound Handling Workflow cluster_receiving Receiving and Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive this compound store Store at appropriate temperature (2-8°C short-term, -20°C long-term) receive->store weigh Weigh solid in fume hood store->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for single use dissolve->aliquot store_solution Store stock solution at -20°C or -80°C aliquot->store_solution use_in_assay Use in cellular/biochemical assays store_solution->use_in_assay solid_waste Dispose of solid waste (unused powder, contaminated PPE) use_in_assay->solid_waste Contaminated labware/PPE liquid_waste Dispose of liquid waste (unused solutions, experimental waste) use_in_assay->liquid_waste Experimental residue ehs_pickup Arrange for EHS pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Workflow for the safe handling of this compound from receipt to disposal.

This compound Signaling Pathway Inhibition

G This compound Mechanism of Action cluster_kinase Kinase Activity cluster_inhibitor Inhibition cluster_outcome Cellular Outcome clk CLK1 / CLK2 / CLK4 sr_proteins SR Proteins clk->sr_proteins Phosphorylation splicing pre-mRNA Splicing Regulation sr_proteins->splicing sgc_clk_1 This compound sgc_clk_1->clk

Caption: this compound inhibits CLK kinases, preventing SR protein phosphorylation.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.